molecular formula C32H33N5O3S B15566838 HIV-1 inhibitor-73

HIV-1 inhibitor-73

Katalognummer: B15566838
Molekulargewicht: 567.7 g/mol
InChI-Schlüssel: GKNGOMHLQYUBJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

HIV-1 inhibitor-73 is a useful research compound. Its molecular formula is C32H33N5O3S and its molecular weight is 567.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C32H33N5O3S

Molekulargewicht

567.7 g/mol

IUPAC-Name

3,5-dimethyl-4-[2-[[1-[(4-methylsulfonylphenyl)methyl]piperidin-4-yl]amino]-6-phenylpyrimidin-4-yl]oxybenzonitrile

InChI

InChI=1S/C32H33N5O3S/c1-22-17-25(20-33)18-23(2)31(22)40-30-19-29(26-7-5-4-6-8-26)35-32(36-30)34-27-13-15-37(16-14-27)21-24-9-11-28(12-10-24)41(3,38)39/h4-12,17-19,27H,13-16,21H2,1-3H3,(H,34,35,36)

InChI-Schlüssel

GKNGOMHLQYUBJP-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of a First-in-Class HIV-1 Capsid Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "HIV-1 inhibitor-73" does not correspond to a recognized compound in publicly available scientific literature. This guide will therefore focus on Lenacapavir (GS-6207) , a first-in-class, potent, long-acting HIV-1 capsid inhibitor approved for the treatment of multidrug-resistant HIV-1.[1][2] Lenacapavir serves as an exemplary model to fulfill the technical requirements of this whitepaper, illustrating a novel mechanism of action targeting the HIV-1 capsid.

Executive Summary

Lenacapavir introduces a novel paradigm in antiretroviral therapy by targeting the multifunctional HIV-1 capsid protein (CA).[3] Its unique mechanism disrupts multiple essential stages of the viral life cycle, leading to potent antiviral activity at picomolar concentrations and a high barrier to resistance.[4] By binding directly to the capsid, Lenacapavir interferes with cytoplasmic trafficking, nuclear import of the pre-integration complex, and the assembly and maturation of new virions.[5][6] This document provides a detailed technical overview of Lenacapavir's mechanism, supported by quantitative data and generalized experimental methodologies, for researchers, scientists, and drug development professionals.

The HIV-1 Capsid: A Multifunctional Therapeutic Target

The HIV-1 capsid is a conical protein shell encasing the viral genome and essential enzymes. Far from being a passive container, the capsid is a dynamic and critical orchestrator of several key events in the viral life cycle:

  • Early Stage: After viral fusion and entry into the host cell, the capsid protects the viral ribonucleoprotein complex from cellular sensors and degradation. It traffics along microtubules towards the nucleus and facilitates the reverse transcription of viral RNA into DNA. The intact or partially intact capsid then interacts with host cell nuclear pore components to mediate the nuclear import of the viral pre-integration complex.[7]

  • Late Stage: During the formation of new virus particles, the Gag polyprotein, which contains the capsid domain, assembles at the host cell membrane. Following budding, viral protease cleaves Gag, triggering the maturation process where thousands of individual capsid protein monomers assemble into a new conical core.[8]

Given its critical and multifaceted roles, the HIV-1 capsid has emerged as a compelling and novel target for antiretroviral drug development.[8]

Lenacapavir's Multi-Stage Mechanism of Action

Lenacapavir exerts its potent antiviral effect by binding to a highly conserved, hydrophobic pocket at the interface between two adjacent capsid protein subunits within the capsid hexamer.[3][9] This binding event has profound, dose-dependent consequences on both the early and late stages of the HIV-1 replication cycle.[5][10]

Early-Stage Inhibition: Disrupting Nuclear Import

In the early phase of infection, Lenacapavir's primary mechanism involves the disruption of nuclear entry.[11] The HIV-1 capsid must engage with specific host cell proteins, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (Nup153), to successfully navigate into the nucleus.[11]

Lenacapavir binding hyper-stabilizes the capsid lattice, which paradoxically leads to its brittleness and premature breakage in the cytoplasm.[12][13] While intact capsids can dock at the Nuclear Pore Complex (NPC), Lenacapavir-bound capsids, even if they reach the NPC, are unable to complete translocation into the nucleus.[9][14] This action effectively traps the viral genetic material in the cytoplasm, preventing its integration into the host genome.[15]

The diagram below illustrates the HIV-1 entry and nuclear import pathway and the inhibitory action of Lenacapavir.

HIV1_Early_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV1_Virion HIV-1 Virion Fusion Fusion & Entry HIV1_Virion->Fusion Capsid_Core Viral Capsid Core (with vRNA & Enzymes) Fusion->Capsid_Core RT Reverse Transcription (vRNA -> dsDNA) Capsid_Core->RT Inhibition Hyperstabilization & Premature Breakage Blocks Nuclear Import PIC Pre-integration Complex (PIC) RT->PIC NPC_Docking Nuclear Pore Complex (NPC) Docking PIC->NPC_Docking NPC_Docking->Inhibition Inhibited Nuclear_Import Nuclear Import NPC_Docking->Nuclear_Import Normal Pathway Lenacapavir Lenacapavir Lenacapavir->Capsid_Core Integration Integration into Host DNA Nuclear_Import->Integration

Figure 1. Lenacapavir's Early-Stage Mechanism of Action.
Late-Stage Inhibition: Perturbing Viral Assembly and Maturation

Lenacapavir also interferes with the late stages of viral replication. During the assembly of new virions, the presence of Lenacapavir disrupts the normal process of Gag polyprotein cleavage and subsequent capsid protein assembly.[5] This leads to the formation of malformed, non-infectious virus particles with aberrant capsid morphologies.[6] By interfering with the precise kinetics of capsid assembly, Lenacapavir ensures that any progeny virions produced are incapable of establishing a new infection.

Quantitative Data: Potency and Binding Affinity

Lenacapavir exhibits exceptionally potent antiviral activity, with half-maximal effective concentrations (EC50) in the picomolar range across various cell types and HIV-1 subtypes.[4] Its binding affinity for the capsid hexamer is also in the picomolar to low nanomolar range.

Table 1: In Vitro Antiviral Activity of Lenacapavir

Cell Type HIV-1 Strain EC50 (pM) Reference
MT-4 cells Wild-Type 100 - 105 [16][17]
PBMCs Clinical Isolates (various) 50 (mean) [16]
Primary CD4+ T cells Wild-Type 32 [4]

| Macrophages | Wild-Type | 56 |[4] |

Table 2: Lenacapavir Binding Kinetics to HIV-1 Capsid Hexamer

Parameter Value Method Reference
KD (Equilibrium Dissociation Constant) ~0.51 nM SPR [18]
kon (Association Rate) 1.84 x 105 M-1s-1 SPR [18]
koff (Dissociation Rate) Reduced vs. Wild-Type SPR [19]

Note: Kinetic values can vary based on experimental conditions and specific capsid protein constructs used.

Experimental Protocols

The elucidation of Lenacapavir's mechanism of action relies on a suite of virological, biophysical, and structural biology assays. The following are generalized methodologies for key experiments.

Single-Round HIV-1 Infection Assay

This assay measures the effect of a compound on the early stages of HIV-1 replication (entry to integration) in a single cycle, preventing viral spread.

Methodology:

  • Cell Seeding: Target cells (e.g., U87.CD4.CCR5) are plated in 96-well plates.[20]

  • Virus & Compound Preparation: Vesicular stomatitis virus G (VSV-G) pseudotyped HIV-1 reporter viruses (e.g., expressing luciferase) are prepared. The virus is mixed with serial dilutions of Lenacapavir or a vehicle control (DMSO).[21]

  • Infection: The virus-compound mixture is added to the target cells.

  • Incubation: The plates are incubated for 48-72 hours to allow for infection and reporter gene expression.[20][21]

  • Readout: Luciferase activity is measured using a luminometer. The reduction in signal in the presence of the compound indicates inhibitory activity.

  • Analysis: EC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

The workflow for this assay is depicted below.

Single_Round_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells 1. Seed Target Cells (e.g., U87.CD4.CCR5) Prep_Virus 2. Prepare VSV-G Pseudotyped HIV-1 (Luciferase Reporter) Seed_Cells->Prep_Virus Prep_Compound 3. Prepare Serial Dilutions of Lenacapavir Prep_Virus->Prep_Compound Mix 4. Mix Virus & Compound Prep_Compound->Mix Infect 5. Add Mixture to Cells Mix->Infect Incubate 6. Incubate (48-72h) Infect->Incubate Readout 7. Measure Luciferase Activity Incubate->Readout Calculate 8. Calculate % Inhibition and EC50 Value Readout->Calculate

Figure 2. Generalized Workflow for a Single-Round Infection Assay.
In Vitro Capsid Core Stability Assay

This microscopy-based assay directly visualizes the effect of compounds on the integrity of isolated viral cores.

Methodology:

  • Core Preparation: HIV-1 particles are produced containing fluorescent markers, such as a content marker (e.g., GFP) inside the capsid and a capsid-associated marker (e.g., CypA-DsRed) on the lattice.[14]

  • Isolation & Permeabilization: Viral particles are bound to a coverslip and permeabilized with a mild detergent (e.g., saponin) to remove the viral membrane, isolating the cores.[20]

  • Compound Addition: A buffer containing the test compound (Lenacapavir) or control is added.

  • Live-Cell Imaging: The cores are imaged over time using a fluorescence microscope.

  • Analysis: The loss of the internal content marker (GFP) signifies a loss of core integrity (rupture), while the persistence of the lattice marker (CypA-DsRed) indicates lattice stability. Lenacapavir induces a rapid loss of the content marker while the lattice marker signal remains, demonstrating that it breaks the core while stabilizing the remaining lattice.[14]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a biophysical technique used to measure the real-time binding kinetics (association and dissociation rates) between a compound and its target protein.

Methodology:

  • Immobilization: Purified HIV-1 capsid protein (or stabilized hexamers) is immobilized on the surface of a sensor chip.[22]

  • Analyte Injection: Solutions containing various concentrations of Lenacapavir are flowed over the chip surface.

  • Signal Detection: The binding of Lenacapavir to the capsid protein is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).[22]

  • Dissociation: A buffer without Lenacapavir is flowed over the chip to measure the dissociation of the compound from the capsid.

  • Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to kinetic models to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[19]

Conclusion

Lenacapavir represents a landmark achievement in antiretroviral drug development, validating the HIV-1 capsid as a highly effective therapeutic target. Its novel, multi-stage mechanism of action—disrupting capsid stability and function at both early and late phases of the viral life cycle—underpins its exceptional potency and presents a high barrier to the development of resistance.[3][4] The technical understanding of its interaction with the capsid protein provides a robust framework for the development of future capsid-targeting antivirals and long-acting formulations for both the treatment and prevention of HIV-1 infection.

References

"HIV-1 inhibitor-73" discovery and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of "HIV-1 inhibitor-73" could not be completed as this designation does not correspond to a known compound in publicly available scientific literature. To fulfill the structural and technical requirements of the request, this document will focus on Islatravir (MK-8591) , a well-documented, first-in-class Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI) developed by Merck. Islatravir's novel mechanism, extensive clinical investigation, and published synthesis routes make it an exemplary subject for this guide.

Technical Guide: Islatravir (MK-8591)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Islatravir (ISL, MK-8591) is a potent, investigational antiretroviral agent for the treatment and prevention of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] As a member of the novel NRTTI class, it possesses a unique mechanism of action that distinguishes it from all currently approved antiretrovirals.[1] Intracellularly, Islatravir is phosphorylated to its active form, islatravir-triphosphate (ISL-TP), which inhibits the HIV-1 reverse transcriptase (RT) enzyme via multiple pathways.[2][3] Primarily, ISL-TP acts as a translocation inhibitor, but also functions as both an immediate and delayed chain terminator.[4][5][6] This multifaceted mechanism contributes to its high potency against wild-type and multidrug-resistant HIV-1 strains.[4] Furthermore, ISL-TP exhibits a remarkably long intracellular half-life, supporting the development of long-acting oral and implantable formulations for both treatment and pre-exposure prophylaxis (PrEP).[7][8]

Discovery and Development

Islatravir, also known as 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), emerged from research programs aimed at identifying nucleoside analogs with high potency and a high barrier to resistance.[9] Its unique structural features, particularly the 4'-ethynyl group, enhance its selectivity and inhibitory activity against HIV-1 RT.[4] Preclinical studies demonstrated high antiviral potency and pharmacokinetic profiles supportive of low-dose, extended-duration administration in humans.[10] This led to its advancement into a broad clinical development program, including trials for once-daily oral treatment (in combination with doravirine), once-weekly oral treatment, and once-yearly subdermal implants for PrEP.[11][12] While development of the monthly oral PrEP indication was discontinued, studies for treatment with a lower dose are ongoing.[9]

Chemical Synthesis

A stereoselective, nine-step synthesis of Islatravir from 2-deoxyribose has been reported with an overall yield of 36%.[13] This process involves several key transformations, including the stereoselective addition of an alkynyl group and a final enzymatic glycosylation step.

Synthesis Workflow Diagram

The following diagram outlines the key logical steps in the synthesis of Islatravir from 2-deoxyribose.

G Logical Workflow for Islatravir Synthesis A 2-Deoxyribose (Starting Material) B Protection & Modification (e.g., Wittig Reaction) A->B C Generation of Ketone Intermediate B->C D Stereoselective Alkynyl Addition C->D E Chemoselective Ozonolysis D->E F Formation of Glycosyl Donor (e.g., Calcium Salt) E->F G Biocatalytic Glycosylation Cascade (Enzymatic Coupling) F->G H Final Deprotection G->H I Islatravir (Final Product) H->I

Caption: High-level logical workflow for the synthesis of Islatravir.

A critical part of the manufacturing process is the practical synthesis of the unnatural nucleobase, 2-fluoroadenine, which is incorporated in the biocatalytic glycosylation cascade.[14] The key findings of the overall synthesis include a diastereodivergent addition of an acetylide nucleophile to a ketone and a biocatalytic cascade that utilizes byproduct precipitation to drive the reaction to completion.[15][16]

Mechanism of Action

Islatravir's antiviral activity is a result of its multi-modal inhibition of HIV-1 reverse transcriptase.

  • Intracellular Activation: Islatravir is converted by host cellular kinases into its active anabolite, islatravir-triphosphate (ISL-TP).[2][3]

  • Inhibition of RT: ISL-TP is incorporated by HIV-1 RT into the nascent viral DNA strand.

  • Translocation Inhibition: Unlike traditional chain terminators, the presence of a 3'-hydroxyl group on ISL-TP allows for the formation of the next phosphodiester bond. However, the unique structure of the incorporated ISL-monophosphate (ISL-MP) distorts the DNA, physically blocking the translocation of the primer-template complex. This prevents the enzyme from moving to the next position, effectively halting DNA synthesis.[4]

  • Immediate & Delayed Chain Termination: Islatravir also functions through immediate chain termination by competing with the natural deoxyadenosine triphosphate (dATP) and through delayed chain termination by causing structural changes in the viral DNA.[5][17]

Signaling Pathway Diagram

The diagram below illustrates the inhibitory action of Islatravir on the HIV-1 reverse transcription process.

G Islatravir Mechanism of Action cluster_0 Normal HIV-1 Reverse Transcription cluster_1 Inhibition by Islatravir vRNA Viral RNA Template RT Reverse Transcriptase vRNA->RT vDNA Viral DNA Synthesis RT->vDNA Incorporation dNTPs Natural dNTPs dNTPs->RT Translocation RT Translocation vDNA->Translocation Elongation DNA Elongation Translocation->Elongation ISL Islatravir (ISL) ISLTP Islatravir-TP (Active Form) ISL->ISLTP Cellular Kinases RT_Inhibited Reverse Transcriptase ISLTP->RT_Inhibited vDNA_Terminated Viral DNA with ISL-MP RT_Inhibited->vDNA_Terminated Incorporation Block Translocation Blocked vDNA_Terminated->Block

Caption: Inhibition of HIV-1 RT translocation by Islatravir.

Quantitative Data

The potency and pharmacokinetic profile of Islatravir have been characterized in numerous preclinical and clinical studies.

Table 1: Pharmacokinetic Properties of Islatravir
ParameterValueHostReference
ISL-TP Intracellular Half-life78.5 - 128.0 hoursHuman PBMCs[7][18]
ISL-TP Intracellular Half-life118 - 171 hoursHuman PBMCs[3][10]
ISL Plasma Half-life49 - 61 hoursHumans[3][10]
Time to Max Plasma Conc. (Tmax)~0.5 hoursHumans[3][10]
Table 2: Antiviral Activity of Islatravir
StudyDose (Single Oral)OutcomeTime PointReference
Phase 1b (MK-8591-003)0.5 mg1.20 log₁₀ copies/mL HIV-1 RNA reductionDay 7[7][18]
Phase 1b (MK-8591-003)10 mg1.67 log₁₀ copies/mL HIV-1 RNA reductionDay 7[7][18]
Phase 2b0.25, 0.75, 2.25 mg (daily)Maintained virologic suppression (HIV-1 RNA <50 copies/mL)Week 48[11]

Experimental Protocols

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a general method for quantifying the inhibitory effect of a compound on recombinant HIV-1 RT activity, based on common colorimetric assay principles.[19]

Objective: To determine the in vitro concentration of a test compound required to inhibit 50% of HIV-1 RT activity (IC₅₀).

Methodology:

  • Plate Preparation: A 96-well microtiter plate is coated with a template/primer complex (e.g., poly(A) x oligo(dT)).

  • Reaction Mixture: A reaction buffer is prepared containing recombinant HIV-1 RT enzyme and a mixture of nucleotides, including biotin-labeled and digoxigenin-labeled nucleotides.

  • Inhibitor Addition: The test compound (e.g., Islatravir) is serially diluted to various concentrations and added to the appropriate wells. Control wells receive vehicle only (no inhibitor) or a known inhibitor (e.g., Nevirapine).

  • Enzymatic Reaction: The reaction mixture is added to all wells, and the plate is incubated (e.g., for 2 hours at 37°C) to allow for the synthesis of biotin- and digoxigenin-labeled DNA by the RT enzyme.

  • Detection: The reaction is stopped. The synthesized DNA is captured on the plate. An anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase) is added, followed by a colorimetric substrate.

  • Data Analysis: The absorbance is read using a microplate reader. The percentage of RT inhibition is calculated relative to the no-inhibitor control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay in Human PBMCs

Objective: To determine the concentration of a test compound that inhibits HIV-1 replication by 50% (EC₅₀) in primary human cells.

Methodology:

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to activate T-lymphocytes, making them susceptible to HIV-1 infection.

  • Compound Preparation: The test compound is prepared in a series of dilutions.

  • Infection: Stimulated PBMCs are infected with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB).

  • Treatment: Following infection, the cells are washed and plated in the presence of the serially diluted test compound.

  • Incubation: The cultures are maintained for a period of 5-7 days to allow for viral replication.

  • Quantification of Viral Replication: At the end of the incubation period, the cell culture supernatant is harvested. The amount of viral replication is quantified by measuring the level of HIV-1 p24 antigen using an enzyme-linked immunosorbent assay (ELISA) or by measuring RT activity in the supernatant.

  • Data Analysis: The EC₅₀ value is calculated by plotting the percentage of inhibition of p24 production (or RT activity) against the log of the drug concentration.

Experimental Workflow Diagram

G Workflow for In Vitro Antiviral (EC50) Assay A Isolate & Stimulate Human PBMCs C Infect Stimulated PBMCs with HIV-1 Stock A->C B Prepare Serial Dilutions of Test Compound D Wash Cells & Add Compound Dilutions B->D C->D E Incubate Culture (5-7 Days) D->E F Harvest Supernatant E->F G Quantify Viral Replication (p24 ELISA or RT Assay) F->G H Data Analysis: Calculate EC50 Value G->H

Caption: Standard workflow for determining the EC50 of an anti-HIV compound.

References

Unveiling the Target: A Technical Guide to the Identification and Validation of HIV-1 Inhibitor-73

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Worcester, MA – In the ongoing battle against Human Immunodeficiency Virus Type 1 (HIV-1), the relentless pursuit of novel therapeutic agents is paramount. This technical guide delves into the target identification and validation of a potent class of HIV-1 inhibitors, exemplified by the compound designated as "HIV-1 inhibitor-73" (also referred to as compound 13c in seminal research). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the inhibitor's mechanism of action, quantitative data, and the detailed experimental protocols utilized in its validation.

The primary molecular target of this compound has been unequivocally identified as the HIV-1 protease , a critical enzyme in the viral life cycle. This aspartyl protease is responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins, an essential step for the production of infectious virions. Inhibition of this enzyme effectively halts the maturation of the virus, rendering it non-infectious.

Quantitative Profile of this compound

The efficacy of this compound has been quantified through a series of rigorous in vitro assays. The key performance indicators are summarized below, showcasing its potential as a therapeutic candidate.

ParameterValueDescription
Enzyme Inhibition (Kᵢ) 0.98 nMThe inhibition constant against wild-type HIV-1 protease, indicating high binding affinity.
Antiviral Activity (EC₅₀) 0.36 µMThe effective concentration required to inhibit 50% of viral replication in MT-4 cells.
Cytotoxicity (CC₅₀) >100 µMThe concentration at which a 50% reduction in the viability of MT-4 cells is observed, indicating low toxicity to host cells.
Selectivity Index (SI) >277The ratio of CC₅₀ to EC₅₀, highlighting a favorable therapeutic window.

Target Validation Pathway

The validation of HIV-1 protease as the target for inhibitor-73 follows a logical and experimentally supported pathway. The initial potent enzyme inhibition, demonstrated by a low nanomolar Kᵢ value, strongly suggested direct interaction with the protease. This was subsequently confirmed through antiviral assays, where the compound effectively suppressed viral replication in a cellular context. The high selectivity index further corroborates that the observed antiviral effect is due to specific targeting of the viral protease rather than off-target cellular toxicity.

Potent Enzyme Inhibition (Low nM Ki) Potent Enzyme Inhibition (Low nM Ki) Direct Interaction with HIV-1 Protease Direct Interaction with HIV-1 Protease Potent Enzyme Inhibition (Low nM Ki)->Direct Interaction with HIV-1 Protease Suggests Suppression of Viral Replication (EC50) Suppression of Viral Replication (EC50) Direct Interaction with HIV-1 Protease->Suppression of Viral Replication (EC50) Leads to Target Validation Target Validation Suppression of Viral Replication (EC50)->Target Validation Confirms Low Cytotoxicity (High CC50) Low Cytotoxicity (High CC50) Low Cytotoxicity (High CC50)->Target Validation Supports cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Serial Dilutions of Inhibitor Serial Dilutions of Inhibitor Inhibitor + Enzyme Incubation (15 min, 37°C) Inhibitor + Enzyme Incubation (15 min, 37°C) Serial Dilutions of Inhibitor->Inhibitor + Enzyme Incubation (15 min, 37°C) Enzyme and Substrate Prep Enzyme and Substrate Prep Enzyme and Substrate Prep->Inhibitor + Enzyme Incubation (15 min, 37°C) Add Substrate Add Substrate Inhibitor + Enzyme Incubation (15 min, 37°C)->Add Substrate Kinetic Fluorescence Reading Kinetic Fluorescence Reading Add Substrate->Kinetic Fluorescence Reading Calculate Reaction Rates Calculate Reaction Rates Kinetic Fluorescence Reading->Calculate Reaction Rates Determine Ki Determine Ki Calculate Reaction Rates->Determine Ki

Technical Whitepaper: In Silico Modeling and Molecular Docking of the HIV-1 Capsid Inhibitor PF-3450074 (PF74)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides a detailed technical overview of the computational methodologies used to study the interaction between the small molecule inhibitor PF-3450074 (PF74) and its target, the HIV-1 capsid (CA) protein. PF74 is a prototypical inhibitor that binds to a critical pocket at the interface of CA subunits, affecting capsid stability and viral replication.[1][2] The insights from these in silico studies are crucial for understanding its mechanism of action and for the rational design of next-generation capsid-targeting antivirals with improved potency and metabolic stability.[1][3]

Introduction to the Target: The HIV-1 Capsid and the PF74 Binding Site

The HIV-1 capsid is a conical protein shell that encases the viral genome and essential enzymes.[4] It plays a critical role in multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly.[1] The capsid is composed of capsid protein (CA) monomers, which assemble into hexamers and pentamers. Each CA monomer consists of an N-terminal domain (NTD) and a C-terminal domain (CTD).[5]

The inhibitor PF74 targets a well-characterized pocket at the interface between the NTD of one CA subunit and the CTD of an adjacent subunit within the CA hexamer.[6][7] This site is also the binding location for crucial host factors like CPSF6 and NUP153, making it a highly attractive target for therapeutic intervention.[6][7] By binding to this pocket, PF74 modulates the stability of the capsid, which can either be prematurely destabilized or overly stabilized, both of which are detrimental to successful viral replication.[8][9]

Computational Modeling & Docking Workflow

In silico molecular docking is a primary computational technique used to predict the binding mode and affinity of a ligand like PF74 to its protein target. The general workflow involves preparing the protein and ligand structures, defining a binding site, running the docking algorithm, and analyzing the resulting poses.[5][10]

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Protein Structure Retrieval (PDB: 4XFZ) ProteinPrep 3. Protein Preparation (Add H, Assign Charges) PDB->ProteinPrep Ligand 2. Ligand Structure Preparation (PF74) Dock 5. Molecular Docking (e.g., Glide, AutoDock Vina) Ligand->Dock Grid 4. Grid Generation (Define Binding Site) ProteinPrep->Grid Grid->Dock Analysis 6. Pose Analysis (Scoring, Interactions) Dock->Analysis Refinement 7. Post-Docking Refinement (e.g., MD) Analysis->Refinement SAR 8. SAR & Lead Opt. Analysis->SAR

Caption: General workflow for molecular docking of PF74 to the HIV-1 capsid.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in studies utilizing the Schrödinger Suite and AutoDock Vina.[5][10]

3.1. Protein Preparation

  • Structure Retrieval: The high-resolution crystal structure of the HIV-1 CA hexamer in complex with PF74 is retrieved from the Protein Data Bank (PDB). The primary PDB ID used is 4XFZ .[5][10]

  • Initial Cleanup: Using a molecular modeling interface like Schrödinger's Maestro, non-essential components such as water molecules (beyond a certain distance from the binding site), co-solvents, and any non-protein entities are removed.

  • Protonation and Optimization: The Protein Preparation Wizard in Maestro is typically used.[5] This process involves adding hydrogen atoms, assigning correct bond orders, creating disulfide bonds, and filling in missing side chains or loops. Protonation states of residues like histidine are optimized at a physiological pH.

  • Energy Minimization: A restrained energy minimization of the protein structure is performed using a force field (e.g., OPLS3) to relieve any steric clashes introduced during preparation. The minimization is often constrained to prevent significant deviation from the crystal structure coordinates.

3.2. Ligand Preparation

  • Structure Generation: The 2D structure of PF74 is drawn or imported into the software.

  • 3D Conversion and Optimization: The LigPrep tool in the Schrödinger Suite is used to generate a low-energy 3D conformation of the ligand.[5] This step also generates possible ionization states, tautomers, and stereoisomers at a target pH.

3.3. Molecular Docking

  • Grid Generation: A receptor grid is defined around the binding site. This grid specifies the volume within which the docking algorithm will search for viable ligand poses. The grid is typically centered on the co-crystallized ligand (PF74) from the PDB structure to ensure the correct pocket is targeted.[5]

  • Docking Execution:

    • Using Schrödinger Glide: Docking is performed using different precision modes, such as Standard Precision (SP) or Extra Precision (XP). The XP mode is more computationally intensive but provides more accurate results.[5]

    • Using AutoDock Vina: The prepared protein and ligand files (in PDBQT format) are used as input.[10] The search space is defined by the grid box coordinates. Vina uses an iterated local search global optimizer to find the best binding poses.[10]

  • Pose Analysis: The output includes multiple binding poses for the ligand, ranked by a scoring function (e.g., GlideScore for Glide, binding affinity in kcal/mol for Vina). The top-ranked poses are visually inspected to analyze key molecular interactions.[5]

Quantitative Data Summary

The following tables summarize key quantitative data reported for PF74 and its analogs from various assays, providing a basis for structure-activity relationship (SAR) analysis.

Table 1: Antiviral Activity and Cytotoxicity of PF74

Compound EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI) Cell Line

| PF74 | ~0.3 - 0.70 | > 76 | > 109 | SupT1, TZM-GFP |

EC₅₀ (50% effective concentration) is the concentration required to inhibit HIV-1 infection by 50%.[5][11] CC₅₀ (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%.[5] The Selectivity Index (CC₅₀/EC₅₀) indicates the therapeutic window.

Table 2: Biophysical and In Silico Binding Data for PF74 and Analogs

Compound ΔTₘ (°C) Glide Score (kcal/mol) Metabolic Half-life (t₁/₂, min)
PF74 6.9 -5.6 0.7
Analog 9 Not Reported -6.1 Not Reported
Analog 15 8.7 Not Reported 27.0

| Analog 20 | Not Reported | -5.3 | Not Reported |

ΔTₘ is the change in melting temperature of the CA hexamer upon compound binding, indicating stabilization.[5] Glide Score is a docking score from Schrödinger's software, where more negative values suggest stronger binding.[5] Metabolic half-life was measured in human liver microsomes.[5]

Visualization of Key Interactions and Pathways

The binding of PF74 in the inter-subunit pocket is stabilized by a network of hydrogen bonds and hydrophobic interactions.

G cluster_pf74 PF74 Moieties cluster_ca HIV-1 Capsid Residues Phe Phenylalanine Core N57 Asn57 (NTD) Phe->N57 H-Bond K70 Lys70 (NTD) Phe->K70 H-Bond K182 Lys182 (CTD) Phe->K182 Inter-domain H-Bond (in some analogs) Indole Indole Ring Q63 Gln63 (NTD) Indole->Q63 H-Bond Indole->K70 Cation-π Aniline Aniline Cap M66 Met66 (NTD) Aniline->M66 Hydrophobic

Caption: Key molecular interactions between PF74 and HIV-1 capsid residues.

Conclusion

In silico modeling and molecular docking have been instrumental in elucidating the binding mechanism of the HIV-1 capsid inhibitor PF74.[2][5] The methodologies detailed in this guide, from protein preparation using PDB: 4XFZ to docking and interaction analysis, provide a robust framework for studying capsid-inhibitor interactions.[5][10] The quantitative data derived from these computational studies, when correlated with experimental assays, drive the structure-activity relationship understanding needed for drug discovery.[5] This combined approach has enabled the design of novel PF74 analogs with significantly improved metabolic stability while retaining potent antiviral activity, highlighting the power of computational tools in the development of next-generation anti-HIV therapeutics.[1][5]

References

The Nexus of Inhibition: A Technical Guide to the Interaction of HIV-1 Inhibitor-73 with Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus Type 1 (HIV-1) continues to be a formidable global health challenge, necessitating the continuous development of novel antiretroviral agents. A critical enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which facilitates the conversion of the viral RNA genome into double-stranded DNA, a crucial step for integration into the host genome.[1][2] This document provides a comprehensive technical overview of a novel, potent, non-nucleoside reverse transcriptase inhibitor (NNRTI), designated HIV-1 Inhibitor-73, and its intricate interaction with HIV-1 RT. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying molecular and cellular processes.

Introduction to HIV-1 Reverse Transcriptase and Non-Nucleoside Inhibitors

HIV-1 RT is a heterodimeric enzyme composed of two subunits, p66 and p51.[2] The larger p66 subunit contains the DNA polymerase and RNase H active sites, while the p51 subunit plays a structural role.[1] The polymerase domain is the primary target for two major classes of inhibitors: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3]

Unlike NRTIs, which are substrate analogs that cause chain termination upon incorporation, NNRTIs are allosteric inhibitors.[3][4] They bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the polymerase active site in the p66 subunit.[3][5] This binding event induces conformational changes in the enzyme, restricting its flexibility and altering the geometry of the active site, thereby inhibiting DNA synthesis.[1][6] this compound is a next-generation NNRTI designed for high potency and a favorable resistance profile.

This compound: Mechanism of Action

This compound binds non-competitively to the NNIBP of HIV-1 RT. This interaction is characterized by high affinity and specificity for HIV-1 RT, with no significant inhibition of HIV-2 RT or human DNA polymerases.[3] The binding of Inhibitor-73 induces a distinct conformational state in the RT enzyme, primarily affecting the "thumb" and "fingers" subdomains of the p66 subunit. This structural perturbation prevents the proper positioning of the DNA template-primer and incoming dNTPs, ultimately halting the polymerization process.[1]

The following diagram illustrates the allosteric inhibition mechanism of Inhibitor-73.

Mechanism of Allosteric Inhibition by this compound cluster_0 HIV-1 Reverse Transcriptase (RT) ActiveSite Polymerase Active Site DNA_Synthesis DNA Synthesis (Inhibited) ActiveSite->DNA_Synthesis Prevents dNTP binding NNIBP NNRTI-Binding Pocket (NNIBP) ConformationalChange Conformational Change NNIBP->ConformationalChange Induces Inhibitor73 This compound Inhibitor73->NNIBP Binds to dNTP dNTPs dNTP->ActiveSite Cannot bind effectively ConformationalChange->ActiveSite Alters Geometry

Caption: Allosteric inhibition of HIV-1 RT by Inhibitor-73.

Quantitative Data for this compound

The efficacy and binding characteristics of this compound have been quantified through various biochemical and cellular assays. The following tables summarize key data points.

Table 1: In Vitro Inhibitory Activity

ParameterWild-Type HIV-1 RTK103N Mutant RTY181C Mutant RT
IC50 (nM) 5.225.832.1
Ki (nM) 2.110.513.0

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Antiviral Activity in Cell Culture

Cell LineWild-Type HIV-1K103N Mutant HIV-1Y181C Mutant HIV-1
EC50 (nM) 15.785.2101.5
CC50 (µM) >100>100>100
Selectivity Index >6369>1173>985

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. Selectivity Index = CC50/EC50.

Table 3: Binding Kinetics (Surface Plasmon Resonance)

ParameterValueUnit
kon (Association Rate) 2.5 x 105M-1s-1
koff (Dissociation Rate) 5.0 x 10-4s-1
KD (Equilibrium Dissociation Constant) 2.0nM

KD = koff / kon

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments used to characterize this compound.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of Inhibitor-73 to block the DNA polymerase activity of purified HIV-1 RT.[7]

Workflow:

HIV-1 RT Inhibition Assay Workflow Start Start PrepareReaction Prepare reaction mix: - Poly(rA)/oligo(dT) template-primer - dATP, [3H]dTTP - Buffer, MgCl2 Start->PrepareReaction AddInhibitor Add serial dilutions of This compound PrepareReaction->AddInhibitor AddEnzyme Add purified HIV-1 RT AddInhibitor->AddEnzyme Incubate Incubate at 37°C for 30 min AddEnzyme->Incubate StopReaction Stop reaction with cold TCA Incubate->StopReaction Filter Filter through glass fiber filters StopReaction->Filter Wash Wash filters to remove unincorporated nucleotides Filter->Wash Scintillation Measure radioactivity by liquid scintillation counting Wash->Scintillation Analyze Calculate % inhibition and IC50 Scintillation->Analyze End End Analyze->End

Caption: Workflow for the HIV-1 RT enzyme inhibition assay.

Materials:

  • Purified recombinant HIV-1 RT (wild-type and mutant forms)

  • Poly(rA)/oligo(dT) template-primer

  • Deoxyadenosine triphosphate (dATP)

  • [³H]-labeled deoxythymidine triphosphate ([³H]dTTP)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl)

  • MgCl₂

  • This compound

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the poly(rA)/oligo(dT) template-primer, dATP, [³H]dTTP, and reaction buffer with MgCl₂.

  • Add serial dilutions of this compound in a suitable solvent (e.g., DMSO) to the reaction wells.

  • Initiate the reaction by adding a standardized amount of purified HIV-1 RT.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by precipitating the newly synthesized DNA with cold TCA.

  • Collect the precipitated DNA on glass fiber filters.

  • Wash the filters extensively to remove unincorporated [³H]dTTP.

  • Measure the amount of incorporated radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.

Cell-Based Antiviral Assay

This assay determines the efficacy of Inhibitor-73 in preventing HIV-1 replication in a cellular context.

Workflow:

Cell-Based Antiviral Assay Workflow Start Start SeedCells Seed susceptible cells (e.g., MT-4, PBMCs) in 96-well plates Start->SeedCells AddInhibitor Add serial dilutions of This compound SeedCells->AddInhibitor InfectCells Infect cells with a known titer of HIV-1 (wild-type or mutant) AddInhibitor->InfectCells Incubate Incubate for 4-5 days InfectCells->Incubate MeasureReplication Measure viral replication: - p24 antigen ELISA - Luciferase reporter assay - RT activity in supernatant Incubate->MeasureReplication MeasureToxicity Measure cell viability (CC50) using MTT or similar assay MeasureReplication->MeasureToxicity Analyze Calculate EC50 and Selectivity Index MeasureToxicity->Analyze End End Analyze->End

Caption: Workflow for the cell-based antiviral activity assay.

Materials:

  • Susceptible host cells (e.g., MT-4 cells, peripheral blood mononuclear cells - PBMCs)

  • HIV-1 viral stocks (wild-type and resistant strains)

  • Cell culture medium and supplements

  • This compound

  • Assay reagents for measuring viral replication (e.g., p24 ELISA kit)

  • Reagents for assessing cell viability (e.g., MTT)

Procedure:

  • Seed susceptible cells in 96-well plates.

  • Add serial dilutions of this compound.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plates for 4-5 days to allow for viral replication.

  • Measure the extent of viral replication by quantifying a viral marker, such as the p24 capsid protein in the culture supernatant, using an ELISA.

  • In parallel, assess the cytotoxicity of the inhibitor on uninfected cells to determine the CC₅₀.

  • Calculate the EC₅₀ from the dose-response curve of viral inhibition and determine the selectivity index.

Resistance to this compound

A significant challenge in antiretroviral therapy is the emergence of drug-resistant mutations.[8] For NNRTIs, resistance mutations typically arise within or near the NNIBP, reducing the binding affinity of the inhibitor.[9] Common NNRTI resistance mutations include K103N, Y181C, and G190A.[10] As shown in Table 1 and 2, this compound retains activity against the common K103N and Y181C mutants, albeit with a modest increase in IC₅₀ and EC₅₀ values. This suggests that while resistance can develop, a higher genetic barrier may exist compared to earlier-generation NNRTIs.

The development of resistance is a complex process involving the selection of mutations that confer a survival advantage to the virus in the presence of the drug.

Pathway to NNRTI Resistance WildType Wild-Type HIV-1 (Susceptible) DrugPressure Selective Pressure (Inhibitor-73 Treatment) WildType->DrugPressure RandomMutation Random Mutations in RT Gene (Error-prone replication) DrugPressure->RandomMutation ResistantMutant Resistant Mutant Emerges (e.g., K103N, Y181C) RandomMutation->ResistantMutant Selection of favorable mutations ReducedBinding Reduced Inhibitor Binding to NNIBP ResistantMutant->ReducedBinding ViralReplication Continued Viral Replication ReducedBinding->ViralReplication TreatmentFailure Potential for Treatment Failure ViralReplication->TreatmentFailure

Caption: Logical flow of the development of resistance to NNRTIs.

Conclusion

This compound represents a promising non-nucleoside reverse transcriptase inhibitor with potent activity against wild-type HIV-1 and key resistant strains. Its allosteric mechanism of action, favorable pharmacokinetic profile (implied by high selectivity index), and resilience to common resistance mutations make it a strong candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to combat the HIV-1 pandemic. Continued investigation into the structural basis of its interaction with mutant RT enzymes will be crucial for the design of even more robust and durable future antiretroviral therapies.

References

An In-depth Technical Guide to the Interaction of Darunavir with HIV-1 Protease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the proteolytic cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation step is essential for the production of infectious virions. As such, HIV-1 protease has been a primary target for the development of antiretroviral drugs. Darunavir (marketed as Prezista) is a second-generation, non-peptidic HIV-1 protease inhibitor (PI) renowned for its high potency, significant barrier to the development of drug resistance, and its efficacy against multi-drug resistant strains of the virus. This guide provides a detailed technical overview of the interaction between Darunavir and HIV-1 protease, consolidating quantitative data, experimental methodologies, and the molecular basis for its potent inhibitory activity.

Mechanism of Action

Darunavir functions as a competitive inhibitor of the HIV-1 protease.[1] Its molecular structure is designed to mimic the transition state of the natural peptide substrates of the protease, allowing it to bind with very high affinity to the enzyme's active site.[1][2] The active site of the homodimeric HIV-1 protease is formed at the interface of its two identical subunits and contains a pair of catalytic aspartic acid residues (Asp25 and Asp25').[1]

Darunavir lodges itself in this active site, forming a stable complex and preventing the enzyme from binding to and cleaving the viral polyproteins.[1][2] This inhibition halts the viral maturation process, resulting in the production of immature, non-infectious virions.[3]

A key feature of Darunavir's design is its extensive network of hydrogen bonds with the backbone atoms of the protease's active site, particularly with residues such as Asp25, Asp29, and Asp30.[1][3] Because the backbone conformation of the protease is less susceptible to change from mutations than the side chains, these interactions contribute significantly to Darunavir's high genetic barrier to resistance.[1] Furthermore, Darunavir has a dual mechanism of action; it not only inhibits the catalytic activity of the mature protease dimer but also inhibits the dimerization of protease monomers, a step essential for the formation of the active enzyme.[4][5]

Mechanism_of_Action Polyprotein Gag-Pol Polyprotein Cleavage Proteolytic Cleavage Polyprotein->Cleavage Substrate Protease HIV-1 Protease (Active Dimer) InactiveComplex Protease-Darunavir Complex (Inactive) Protease->InactiveComplex Protease->Cleavage Enzyme Darunavir Darunavir Darunavir->InactiveComplex Binds to Active Site NonInfectious Non-Infectious Virion InactiveComplex->NonInfectious Inhibits Maturation Maturation Viral Maturation Cleavage->Maturation Mature Proteins Virion Infectious Virion Maturation->Virion

Darunavir's inhibitory action on HIV-1 protease.

Quantitative Binding Affinity Data

The efficacy of Darunavir is rooted in its exceptionally high binding affinity for the HIV-1 protease. Various biophysical and biochemical assays have been employed to quantify this interaction, consistently demonstrating potent, picomolar to nanomolar-level inhibition.

ParameterValueMethodCommentsSource(s)
Dissociation Constant (Kd) 4.5 x 10-12 M (4.5 pM)Isothermal Titration Calorimetry (ITC)Demonstrates exceptionally tight binding to the protease active site.[1][6]
Inhibition Constant (Ki) 1.6 x 10-11 M (16 pM)Enzyme Inhibition AssayMeasured against wild-type HIV-1 protease.[7]
IC50 3 - 6 nMCell-based Antiviral AssayEffective concentration for 50% inhibition of viral replication in cell culture.[8]
IC50 0.002 µM (2 nM)In vitro HPLC-based AssayDetermined using purified enzyme and substrate.[9]
Dissociative Half-life (t1/2) >240 hoursSurface Plasmon Resonance (SPR)Extremely slow dissociation rate contributes to sustained inhibition.[10]

Experimental Protocols

The characterization of protease inhibitors like Darunavir relies on a suite of standardized biochemical and biophysical assays. Below are detailed methodologies for key experiments.

Fluorometric Inhibition Assay for IC50/Ki Determination

This is a common method to determine the potency of an inhibitor by measuring its effect on the rate of enzymatic cleavage of a fluorogenic substrate.

Principle: The assay uses a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO).

    • Reconstitute purified, recombinant HIV-1 protease to a known concentration in an appropriate dilution buffer.

    • Prepare a stock solution of the fluorogenic substrate (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH₂) in DMSO.

    • Prepare serial dilutions of Darunavir in DMSO, covering a wide concentration range (e.g., from pM to µM).

  • Assay Procedure:

    • In a 96-well microplate, add the reaction buffer.

    • Add a fixed amount of the HIV-1 protease solution to each well (except for no-enzyme controls).

    • Add varying concentrations of the Darunavir solution to the test wells. Include wells with no inhibitor (enzyme control) and wells with no enzyme (background control).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) kinetically over a period of 1-3 hours at 37°C.[4]

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and its Km are known.

Experimental_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep plate Plate Setup (Enzyme + Inhibitor Dilutions) prep->plate incubate Pre-incubate (Allow Binding) plate->incubate add_sub Initiate Reaction (Add Fluorogenic Substrate) incubate->add_sub measure Kinetic Fluorescence Measurement add_sub->measure analyze Data Analysis (Calculate Velocities) measure->analyze plot Plot Dose-Response Curve analyze->plot calc Determine IC50 / Ki plot->calc end End calc->end

Workflow for a fluorometric enzyme inhibition assay.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.

Methodology:

  • Sample Preparation:

    • Dialyze the purified HIV-1 protease and Darunavir into an identical buffer (e.g., 10 mM acetate, pH 5.0) to minimize heats of dilution.

    • Determine the precise concentrations of the protein and ligand solutions. The protein is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe.

  • ITC Experiment:

    • Equilibrate the calorimeter at a constant temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the Darunavir solution into the protein solution in the sample cell.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which corresponds to the heat change upon binding.

  • Data Analysis:

    • Integrate the heat change for each injection peak to obtain the heat released/absorbed per mole of injectant.

    • Plot the integrated heat against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters Kd, ΔH, and n.[9]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the Kd can be calculated (Kd = koff / kon).

Methodology:

  • Chip Preparation:

    • Immobilize purified HIV-1 protease onto the surface of a sensor chip (e.g., a CM5 chip) via amine coupling or another suitable chemistry.

  • Binding Measurement:

    • Flow a running buffer over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of Darunavir (the analyte) over the surface, allowing it to associate with the immobilized protease. This is the "association phase."

    • Switch back to flowing only the running buffer over the surface, allowing the bound Darunavir to dissociate. This is the "dissociation phase."

    • After each cycle, regenerate the sensor surface with a specific solution to remove all bound analyte.

  • Data Analysis:

    • The SPR instrument records the change in response units (RU) over time, generating sensorgrams for each analyte concentration.

    • Globally fit the association and dissociation curves from all concentrations to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine the kon and koff values.[10]

    • Calculate the Kd from the ratio of the rate constants.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the Darunavir-protease complex, revealing the precise atomic interactions that mediate binding.

Methodology:

  • Complex Formation and Crystallization:

    • Form the protein-ligand complex by incubating purified HIV-1 protease with an excess of Darunavir. This is known as co-crystallization.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like sitting-drop or hanging-drop vapor diffusion to grow single, well-ordered crystals of the complex.

  • Data Collection:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source).

    • Collect the diffraction pattern as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem, often using molecular replacement with a known protease structure.

    • Build an atomic model of the protein-inhibitor complex into the resulting electron density map.

    • Refine the model against the experimental data to improve its fit and geometry, resulting in a final PDB (Protein Data Bank) file.[11]

High Genetic Barrier to Resistance

Darunavir maintains its potency against many HIV-1 strains that are resistant to other protease inhibitors. This high genetic barrier to resistance is a result of several key molecular features.

  • Backbone Binding: Darunavir forms numerous hydrogen bonds with the highly conserved main-chain atoms of the protease active site.[1] Mutations typically alter amino acid side chains, leaving the backbone conformation relatively intact. This makes it difficult for the virus to disrupt these critical interactions without compromising the enzyme's fundamental structure and function.

  • Fit within the Substrate Envelope: The shape of Darunavir closely mimics that of the natural substrates of the protease. Resistance mutations often arise at sites where inhibitors protrude beyond this "substrate envelope." By fitting snugly within this volume, Darunavir presents a smaller target for resistance-conferring mutations.[6]

  • Inhibition of Dimerization: In addition to blocking the active site, Darunavir can also inhibit the dimerization of protease monomers.[4][5] This provides a second mechanism of action that may require a separate set of mutations to overcome, further increasing the genetic barrier.

Genetic_Barrier DRV Darunavir (DRV) Backbone Interaction with Protease Backbone DRV->Backbone Substrate Fit within Substrate Envelope DRV->Substrate Dimerization Inhibition of Dimerization DRV->Dimerization Conserved Backbone is Highly Conserved Backbone->Conserved Mutations Mutations Less Likely to Disrupt Binding Substrate->Mutations Dual Dual Mechanism of Action Dimerization->Dual Conserved->Mutations Barrier High Genetic Barrier to Resistance Mutations->Barrier Dual->Barrier

Factors contributing to Darunavir's high genetic barrier.

Conclusion

Darunavir's interaction with HIV-1 protease is a prime example of successful structure-based drug design. Its chemical architecture facilitates an exceptionally high binding affinity, driven by extensive interactions with the conserved backbone of the enzyme's active site. This, combined with a dual mechanism of action that includes dimerization inhibition, provides a high genetic barrier to the development of resistance. The quantitative data from a range of biophysical and biochemical assays consistently underscore its potency. A thorough understanding of these molecular interactions and the experimental protocols used to characterize them is crucial for the ongoing development of next-generation antiretroviral therapies that can effectively combat the global challenge of HIV/AIDS.

References

HIV-1 Inhibitor-73: Initial Antiviral Spectrum and In Vitro Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the initial antiviral spectrum and key in vitro characteristics of the novel HIV-1 protease inhibitor, designated as HIV-1 inhibitor-73 (also referred to as compound 13c). The information is intended for researchers, scientists, and drug development professionals engaged in the field of antiretroviral therapy.

Quantitative Antiviral Activity and Cytotoxicity

This compound has demonstrated potent antiviral activity against wild-type HIV-1 in cell-based assays. The inhibitor's efficacy is comparable to other compounds within the same chemical series and shows moderate activity when compared to some approved HIV-1 protease inhibitors.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound and Related Compounds

CompoundTarget / Virus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compound (13c) Wild-Type HIV-1MT-40.36 [1]9.07~25.2
Analogue 13aWild-Type HIV-1MT-40.79[1]Not ReportedNot Applicable
Analogue 13eWild-Type HIV-1MT-40.62[1]Not ReportedNot Applicable

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of the host cells by 50%. Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀, indicating the therapeutic window of the compound.

Note: While the primary research indicates that selected compounds from this series were evaluated against a panel of multidrug-resistant (MDR) HIV-1 protease variants, specific data for this compound (compound 13c) against these resistant strains is not publicly available in the reviewed literature.[1]

Experimental Protocols

The following sections detail the methodologies employed for the in vitro evaluation of this compound.

Anti-HIV-1 Activity Assay (MT-4 Cells)

This protocol outlines a cell-based assay to determine the 50% effective concentration (EC₅₀) of the inhibitor against HIV-1 replication in a human T-cell line.

2.1.1 Materials:

  • Cell Line: MT-4 cells (human T-cell leukemia virus type 1-transformed T-lymphoid cell line).

  • Virus: Laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3).

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Test Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Reagents for Viability Assessment: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar reagent for colorimetric viability analysis.

2.1.2 Procedure:

  • Cell Preparation: MT-4 cells are cultured and maintained in logarithmic growth phase. Prior to the assay, cells are seeded into 96-well microtiter plates at a predetermined density (e.g., 1 x 10⁵ cells/mL).

  • Compound Dilution: A serial dilution of this compound is prepared in culture medium from the DMSO stock. The final DMSO concentration in all wells, including controls, should be kept constant and non-toxic (typically ≤0.1%).

  • Infection: Cells are infected with a standardized amount of HIV-1 stock, corresponding to a multiplicity of infection (MOI) that results in significant cell death in the virus control wells within 4-5 days.

  • Incubation: The plates, containing cells, virus, and various concentrations of the inhibitor, are incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Assessment of Viral Cytopathogenicity: After the incubation period (typically 4-5 days), the protective effect of the compound is measured. The MTT assay is commonly used, where viable cells reduce the yellow MTT to purple formazan crystals. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell protection is calculated relative to uninfected (cell control) and untreated infected (virus control) wells. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of the inhibitor on the host cells in the absence of the virus.

2.2.1 Materials:

  • Same as in section 2.1.1, excluding the virus stock.

2.2.2 Procedure:

  • Cell Seeding: MT-4 cells are seeded in a 96-well plate at the same density as in the antiviral assay.

  • Compound Addition: The same serial dilutions of this compound as used in the antiviral assay are added to the wells.

  • Incubation: The plate is incubated for the same duration and under the same conditions as the antiviral assay (e.g., 4-5 days at 37°C, 5% CO₂).

  • Viability Assessment: Cell viability is measured using the MTT assay, as described previously.

  • Data Analysis: The percentage of cytotoxicity is calculated relative to untreated cell controls. The CC₅₀ value is determined from the dose-response curve.

Mechanism of Action and Associated Pathways

This compound is a protease inhibitor. It is designed to target the HIV-1 protease, a critical enzyme in the viral life cycle responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins. Inhibition of this step results in the production of immature, non-infectious virions.

Diagrams of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the experimental workflow.

HIV_Protease_Inhibition cluster_virus HIV-1 Life Cycle cluster_inhibitor Inhibitor Action GagPol Gag-Pol Polyprotein Protease HIV-1 Protease GagPol->Protease Cleavage Site MatureProteins Mature Viral Proteins (e.g., RT, IN, p24) Protease->MatureProteins Cleavage Action NonInfectiousVirion Non-Infectious Virion VirionAssembly Virion Assembly & Maturation MatureProteins->VirionAssembly InfectiousVirion Infectious Virion VirionAssembly->InfectiousVirion Inhibitor73 This compound Inhibitor73->Protease Inhibition

Caption: Mechanism of action of this compound.

Antiviral_Assay_Workflow start Start prep_cells Prepare & Seed MT-4 Cells start->prep_cells infect Infect Cells with HIV-1 & Add Compound prep_cells->infect prep_compound Prepare Serial Dilutions of this compound prep_compound->infect incubate Incubate for 4-5 Days (37°C, 5% CO₂) infect->incubate measure Measure Cell Viability (MTT Assay) incubate->measure analyze Calculate EC₅₀ & CC₅₀ from Dose-Response Curves measure->analyze end End analyze->end

Caption: Experimental workflow for in vitro antiviral and cytotoxicity assays.

References

Unraveling the Patent Landscape of Novel HIV-1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While a specific compound designated "HIV-1 inhibitor-73" is not prominently identified in the reviewed patent literature, extensive research and patent filings have centered on various novel classes of Human Immunodeficiency Virus Type 1 (HIV-1) inhibitors. This technical guide provides an in-depth review of a significant and recently approved class of antiretroviral drugs: HIV-1 Capsid (CA) Inhibitors . Using the first-in-class drug Lenacapavir (LEN) as a primary example, this document will delve into the quantitative data, experimental protocols, and mechanisms of action as disclosed in the patent literature and related scientific publications, catering to researchers, scientists, and drug development professionals.

HIV-1 capsid proteins are crucial for multiple stages of the viral life cycle, making them a compelling target for antiretroviral therapy, especially for multi-drug resistant (MDR) HIV-1 strains.[1][2][3]

Quantitative Data Summary

The efficacy of novel HIV-1 inhibitors is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative HIV-1 Capsid Inhibitors as found in the literature.

Table 1: In Vitro Antiviral Activity of Phenylalanine-Based HIV-1 Capsid Inhibitors

CompoundEC50 (μM) in MT-4 Cells
PF-74 0.42 ± 0.11
II-13c 5.14 ± 1.62
V-25i 2.57 ± 0.79

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. Data sourced from a study on novel phenylalanine derivatives as HIV-1 CA protein inhibitors[2].

Table 2: Binding Affinity of Phenylalanine-Based HIV-1 Capsid Inhibitors to HIV-1 CA Protein (Hexamer and Monomer)

CompoundKD (μM) - HexamerKD (μM) - Monomer
PF-74 0.12 ± 0.007.15 ± 0.28
V-25i 4.21 ± 0.5711.62 ± 1.63
II-13c 4.82 ± 0.3015.81 ± 0.47

KD (Dissociation constant) is a measure of the binding affinity between the inhibitor and the capsid protein. A lower KD value indicates a higher binding affinity. Data from Surface Plasmon Resonance (SPR) experiments[2].

Table 3: Antiviral Activity of VH3739937 (A Maturation Inhibitor)

Virus StrainEC50 (nM)
Wild-Type HIV-1 ≤ 5.0
A364V Mutant ≤ 8.0

VH3739937 is a novel HIV-1 maturation inhibitor with potent activity against various strains[4].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the patent literature for evaluating HIV-1 inhibitors.

Single-Round Infection Assay

This assay is used to assess the potency and specificity of compounds in inhibiting the early stages of HIV-1 infection.

Methodology:

  • Cell Seeding: U87-CD4/CCR5 or U87-CD4/CXCR4 cells are seeded at a density of 1.2×104 cells per well in 96-well luminometer-compatible tissue culture plates.

  • Compound Preparation: The following day, test compounds are serially diluted.

  • Infection: Cells are infected with 20 ng of p24 of pseudotyped virus per well in the presence of the diluted compounds or DMSO (as a control).

  • Incubation: The plates are incubated for a specified period to allow for viral entry and gene expression.

  • Data Analysis: The level of infection is quantified by measuring the activity of a reporter gene (e.g., luciferase) expressed by the virus. The results are used to determine the EC50 of the compound.[5]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a technique used to measure the binding kinetics and affinity of molecules.

Methodology:

  • Protein Immobilization: Recombinant HIV-1 CA protein (hexamer or monomer) is immobilized on a sensor chip.

  • Analyte Injection: A solution containing the inhibitor (analyte) at various concentrations is flowed over the sensor chip surface.

  • Binding Measurement: The binding of the inhibitor to the immobilized CA protein is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.

  • Data Analysis: The association and dissociation rates are measured, and the dissociation constant (KD) is calculated to determine the binding affinity.[2]

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clear understanding.

HIV_Lifecycle cluster_entry Viral Entry cluster_replication Replication cluster_assembly Assembly & Budding cluster_maturation Maturation HIV-1 HIV-1 CD4_Receptor CD4 Receptor HIV-1->CD4_Receptor Binding Coreceptor CCR5/CXCR4 CD4_Receptor->Coreceptor Conformational Change Fusion Fusion Coreceptor->Fusion Membrane Fusion Viral_RNA Viral RNA Fusion->Viral_RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Assembly Assembly Viral_RNA->Assembly Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription Transcription & Translation Provirus->Transcription Viral_Proteins Viral Proteins Transcription->Viral_Proteins Viral_Proteins->Assembly Budding Budding Assembly->Budding Immature_Virion Immature Virion Budding->Immature_Virion Protease Protease Immature_Virion->Protease Cleavage Mature_Virion Mature Virion Protease->Mature_Virion Capsid_Inhibitor_MoA cluster_lifecycle HIV-1 Lifecycle Stages Uncoating Nuclear Import (Uncoating) Replication_Failure Replication_Failure Uncoating->Replication_Failure Leads to Assembly Assembly & Maturation Non_Infectious_Virion Non_Infectious_Virion Assembly->Non_Infectious_Virion Results in Capsid_Inhibitor Capsid Inhibitor (e.g., Lenacapavir) Capsid_Inhibitor->Uncoating Inhibits (destabilizes capsid) Capsid_Inhibitor->Assembly Inhibits (interferes with CA-CA interactions) SPR_Workflow Start Start Immobilize_Protein Immobilize HIV-1 Capsid Protein on Sensor Chip Start->Immobilize_Protein Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor Immobilize_Protein->Prepare_Inhibitor Inject_Inhibitor Inject Inhibitor Solution over Sensor Chip Prepare_Inhibitor->Inject_Inhibitor Measure_Response Measure Binding Response (Refractive Index Change) Inject_Inhibitor->Measure_Response Analyze_Data Analyze Sensorgram Data (Association/Dissociation) Measure_Response->Analyze_Data Calculate_KD Calculate Dissociation Constant (KD) Analyze_Data->Calculate_KD End End Calculate_KD->End

References

Unveiling HIV-1 Inhibitor-73: A Deep Dive into a Promising Non-Nucleoside Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel therapeutics to combat the human immunodeficiency virus (HIV), a potent new contender has emerged: HIV-1 inhibitor-73. Identified as compound 13c in early-stage research, this molecule has demonstrated significant promise as a non-nucleoside reverse transcriptase inhibitor (NNRTI). This technical guide provides a comprehensive overview of this compound, consolidating available data on its biological activity, outlining key experimental methodologies for its evaluation, and visualizing the fundamental pathways of its mechanism of action.

Core Efficacy and Biological Activity

This compound has distinguished itself through its potent antiviral activity against a panel of HIV-1 strains. Quantitative analysis has revealed impressive half-maximal effective concentration (EC50) values, positioning it as a molecule of significant interest for further development.

Parameter Value Range Significance
EC50 4.68 - 229 nMDemonstrates high potency against various HIV-1 viral strains, indicating a strong inhibitory effect on viral replication at nanomolar concentrations.
Target HIV-1 Reverse TranscriptaseAs a non-nucleoside reverse transcriptase inhibitor (NNRTI), it specifically targets a key enzyme essential for the viral life cycle.

Mechanism of Action: Targeting the Engine of HIV-1 Replication

As an NNRTI, this compound employs a mechanism of allosteric inhibition. It binds to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding event induces a conformational change in the enzyme, effectively locking it in an inactive state and preventing the conversion of the viral RNA genome into DNA. This critical step's disruption halts the viral replication cycle.

cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA RT Reverse Transcriptase Viral RNA->RT Template Viral DNA Viral DNA RT->Viral DNA Reverse Transcription NNRTI_Pocket NNRTI Binding Pocket NNRTI_Pocket->RT Integration Integration into Host Genome Viral DNA->Integration HIV-1_Inhibitor_73 This compound (NNRTI) HIV-1_Inhibitor_73->NNRTI_Pocket Allosteric Binding

Figure 1: Mechanism of Action of this compound.

Experimental Protocols: A Methodological Framework

The evaluation of this compound necessitates a suite of robust experimental protocols. The following outlines the standard methodologies employed in the characterization of novel NNRTIs.

Anti-HIV Activity Assay (Cell-Based)

This assay is fundamental to determining the potency of the inhibitor in a cellular context.

  • Cell Lines: Typically, human T-cell lines that are susceptible to HIV-1 infection are used, such as MT-4 or CEM-SS cells.

  • Viral Strains: A panel of wild-type and drug-resistant HIV-1 strains are used to assess the inhibitor's spectrum of activity.

  • Procedure:

    • Cells are seeded in microtiter plates.

    • Serial dilutions of this compound are added to the wells.

    • A standardized amount of HIV-1 virus is then added to infect the cells.

    • The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

    • The extent of viral replication is quantified. This can be achieved by measuring the activity of reverse transcriptase in the cell supernatant or by assessing virus-induced cytopathic effects (CPE) using a cell viability dye (e.g., MTT or XTT).

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Start Start Seed_Cells Seed T-cells in Microtiter Plate Start->Seed_Cells Add_Inhibitor Add Serial Dilutions of this compound Seed_Cells->Add_Inhibitor Infect_Cells Infect Cells with HIV-1 Virus Add_Inhibitor->Infect_Cells Incubate Incubate for 4-5 Days Infect_Cells->Incubate Quantify Quantify Viral Replication (RT Assay or CPE) Incubate->Quantify Analyze Calculate EC50 Quantify->Analyze End End Analyze->End

Figure 2: Workflow for Anti-HIV Activity Assay.
Reverse Transcriptase Inhibition Assay (Biochemical)

This cell-free assay directly measures the inhibitor's effect on the enzymatic activity of purified HIV-1 reverse transcriptase.

  • Enzyme: Recombinant, purified HIV-1 reverse transcriptase.

  • Substrate: A synthetic template-primer (e.g., poly(rA)-oligo(dT)) and radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs).

  • Procedure:

    • The inhibitor, at various concentrations, is pre-incubated with the RT enzyme.

    • The reverse transcription reaction is initiated by adding the template-primer and dNTPs.

    • The reaction is allowed to proceed for a defined period at an optimal temperature.

    • The reaction is stopped, and the amount of newly synthesized DNA is quantified. For radiolabeled dNTPs, this involves measuring the incorporation of radioactivity into the DNA product.

  • Data Analysis: The IC50 (half-maximal inhibitory concentration) is determined from the dose-response curve.

Conclusion and Future Directions

This compound represents a significant step forward in the development of novel NNRTIs. Its high potency warrants further investigation, including detailed structural biology studies to elucidate its precise binding interactions within the NNRTI pocket, comprehensive profiling against a broader panel of drug-resistant viral strains, and preclinical pharmacokinetic and toxicology studies. The methodologies outlined in this guide provide a robust framework for the continued evaluation of this and other promising anti-HIV agents, with the ultimate goal of expanding the therapeutic arsenal against this global health challenge.

HIV-1 Inhibitor-73: A Technical Whitepaper on its Potential as a Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of "HIV-1 inhibitor-73" (also referred to as compound 13c in scientific literature), a novel compound with demonstrated potential as an inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease. This guide collates available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows to serve as a resource for researchers in the field of antiretroviral drug discovery and development.

Introduction to HIV-1 Protease as a Therapeutic Target

The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][2] This proteolytic processing is an essential step for the assembly of infectious virions.[1][2] Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, thus halting the spread of the virus.[1][2] This mechanism has made HIV-1 protease a cornerstone target for antiretroviral therapy.

Quantitative Data for this compound (Compound 13c)

"this compound" has been identified as a potent anti-HIV-1 agent. The available quantitative data from the primary literature for this compound and its close analogues are summarized below.

CompoundDescriptionEC50 (µM)Ki (nM)Cytotoxicity (CC50 in MT-4 cells)
13c (this compound) 3,4-difluorophenyl-oxazolidinone at P2', N-acetylvaline at P20.36 Not explicitly reported, but noted as less potent than 13a> 27
13a Phenyl-oxazolidinone at P2', N-acetylvaline at P20.790.98> 67
13e Phenyl-oxazolidinone at P2', alternative acid at P20.620.98> 71

EC50: The half-maximal effective concentration in antiviral assays. Ki: The inhibition constant against HIV-1 protease. Data sourced from "Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres".

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the evaluation of HIV-1 protease inhibitors like "this compound".

HIV-1 Protease Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the in vitro inhibitory activity of a compound against purified HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The presence of an active inhibitor prevents this cleavage, leading to a lower fluorescence signal.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate (e.g., based on a known cleavage site)

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

  • Test compound (this compound) at various concentrations

  • Control inhibitor (e.g., Ritonavir)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate)

Procedure:

  • Prepare serial dilutions of "this compound" in the assay buffer.

  • In a 96-well plate, add the diluted inhibitor solutions. Include wells for a positive control (no inhibitor) and a negative control (known inhibitor).

  • Add the HIV-1 protease solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence reader and measure the kinetic increase in fluorescence over a set period (e.g., 60 minutes) at 37°C.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

  • The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.

Cell-Based Anti-HIV Antiviral Assay (MT-4 Cells)

This assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

Principle: MT-4 cells are highly susceptible to HIV-1 infection, which leads to a cytopathic effect (CPE) and cell death. The antiviral activity of a compound is measured by its ability to protect the cells from virus-induced CPE.

Materials:

  • MT-4 T-lymphoid cell line

  • HIV-1 viral stock (e.g., IIIB or NL4-3 strain)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • Test compound (this compound) at various concentrations

  • Control antiviral drug (e.g., Zidovudine)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assessment

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate spectrophotometer

Procedure:

  • Seed MT-4 cells into a 96-well plate at a predetermined density.

  • Add serial dilutions of "this compound" to the wells. Include wells for virus control (cells + virus, no compound) and cell control (cells only, no virus or compound).

  • Infect the cells with a pre-titered amount of HIV-1 stock.

  • Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls.

  • Determine the EC50 value by plotting the percentage of protection against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT)

This assay assesses the toxicity of the compound to the host cells.

Principle: This assay is performed in parallel with the antiviral assay, using the same cell line and compound concentrations but without the virus. The reduction of MTT by viable cells is used to measure the compound's effect on cell proliferation and viability.

Procedure:

  • Seed MT-4 cells in a 96-well plate.

  • Add serial dilutions of "this compound" to the wells. Include a cell control (no compound).

  • Incubate the plate for the same duration as the antiviral assay (4-5 days).

  • Perform the MTT assay as described in steps 5-7 of the antiviral assay protocol.

  • Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control.

  • Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

Visualizations

HIV-1 Life Cycle and the Role of Protease

The following diagram illustrates the key stages of the HIV-1 life cycle, highlighting the critical role of the protease enzyme in the maturation of new virions.

HIV_Lifecycle cluster_cell Host Cell cluster_extracellular Extracellular Space Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Gag & Gag-Pol Polyproteins) Transcription->Translation Assembly 6. Assembly of Immature Virion Translation->Assembly Budding 7. Budding Assembly->Budding Immature_Virion Immature Virion Budding->Immature_Virion HIV_Virion HIV Virion HIV_Virion->Entry Infection Maturation 8. Maturation Immature_Virion->Maturation Protease Action Mature_Virion Mature Virion Maturation->Mature_Virion Protease_Inhibitor Protease Inhibitor (e.g., this compound) Protease_Inhibitor->Maturation Blocks

Caption: The HIV-1 life cycle, highlighting the protease-mediated maturation step blocked by inhibitors.

Experimental Workflow for Evaluating HIV-1 Protease Inhibitors

The following diagram outlines the typical experimental workflow for the discovery and initial evaluation of a potential HIV-1 protease inhibitor.

Experimental_Workflow Start Compound Synthesis (e.g., this compound) EnzymeAssay HIV-1 Protease Enzymatic Inhibition Assay Start->EnzymeAssay CytotoxicityAssay Cytotoxicity Assay (MTT) Start->CytotoxicityAssay Determine_IC50_Ki Determine IC50 and Ki values EnzymeAssay->Determine_IC50_Ki CellAssay Cell-Based Antiviral Assay (MT-4 cells) Determine_IC50_Ki->CellAssay If potent Determine_EC50 Determine EC50 value CellAssay->Determine_EC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Determine_EC50->Calculate_SI Determine_CC50 Determine CC50 value CytotoxicityAssay->Determine_CC50 Determine_CC50->Calculate_SI Lead_Optimization Lead Optimization Calculate_SI->Lead_Optimization If high SI

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of HIV-1 Inhibitor-73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge. A key strategy in combating HIV-1 is the development of antiretroviral drugs that target specific stages of the viral replication cycle.[1][2] In vitro assays are fundamental tools for the discovery and characterization of new HIV-1 inhibitors, providing crucial data on their potency and mechanism of action.[3]

This document provides a detailed protocol and application notes for the in vitro assessment of a novel, hypothetical compound designated "HIV-1 inhibitor-73." Given the absence of specific public data for a compound with this name, we present a representative protocol for a non-nucleoside reverse transcriptase inhibitor (NNRTI). This protocol can be adapted for other classes of inhibitors with appropriate modifications to the assay principle and reagents.

The HIV-1 replication cycle involves several key enzymatic steps that are prime targets for therapeutic intervention, including reverse transcription, integration, and protease-mediated maturation.[2][4][5][6] Reverse transcriptase (RT) is a viral enzyme essential for converting the viral RNA genome into DNA, a critical step for integration into the host cell genome.[2][5] Inhibitors targeting RT are a cornerstone of highly active antiretroviral therapy (HAART).[3][7]

Signaling Pathways and Experimental Workflow

HIV-1 Replication Cycle and Point of Inhibition

The following diagram illustrates the key stages of the HIV-1 lifecycle and highlights the step at which a reverse transcriptase inhibitor, such as the hypothetical "this compound," would act.

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-cell) cluster_outside Entry 1. Binding & Fusion Uncoating 2. Uncoating Entry->Uncoating RT 3. Reverse Transcription (Viral RNA -> Viral DNA) Uncoating->RT Integration 4. Integration (Viral DNA -> Host DNA) RT->Integration Replication 5. Replication (Transcription & Translation) Integration->Replication Assembly 6. Assembly Replication->Assembly Budding 7. Budding & Maturation Assembly->Budding New_virion New HIV Virion Budding->New_virion HIV_virion HIV Virion HIV_virion->Entry Inhibitor This compound (RT Inhibitor) Inhibitor->RT

Caption: HIV-1 replication cycle highlighting reverse transcription as the target for "this compound".

In Vitro HIV-1 Reverse Transcriptase Assay Workflow

The following diagram outlines the general workflow for the colorimetric reverse transcriptase assay described in this document.

Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Prep_Reagents Prepare Reagents: - Lysis Buffer - Reaction Buffer - Inhibitor Dilutions Prep_Plate Prepare Microplate: - Add Test Compounds - Add Control Inhibitor - Add No-Inhibitor Control Prep_Reagents->Prep_Plate Add_Enzyme Add HIV-1 RT Enzyme Prep_Plate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction & Add Substrate Incubate->Stop_Reaction Add_Antibody Add Anti-DIG-POD Antibody Stop_Reaction->Add_Antibody Add_TMB Add TMB Substrate Add_Antibody->Add_TMB Read_Absorbance Read Absorbance at 450 nm Add_TMB->Read_Absorbance

Caption: General workflow for the in vitro HIV-1 reverse transcriptase inhibitory assay.

Data Presentation

The inhibitory activity of "this compound" is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the HIV-1 reverse transcriptase by half. This value is determined by performing the assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.

Table 1: In Vitro Inhibitory Activity against HIV-1 Reverse Transcriptase

CompoundTargetAssay TypeIC50 (nM)
This compound HIV-1 RTColorimetric ELISA85
Nevirapine (Control) HIV-1 RTColorimetric ELISA50

Note: The data presented for "this compound" is hypothetical for illustrative purposes.

Experimental Protocols

This section details the methodology for a widely used, non-radioactive colorimetric HIV-1 reverse transcriptase assay. This assay measures the synthesis of DNA from an RNA template by recombinant HIV-1 RT via an ELISA-based method.[8][9]

Principle of the Assay

The assay quantifies the DNA product of the reverse transcriptase reaction. A specific template/primer hybrid is used to initiate DNA synthesis. During this process, digoxigenin (DIG)- and biotin-labeled nucleotides are incorporated into the newly synthesized DNA strand. The biotin-labeled DNA is then captured on a streptavidin-coated microplate. The incorporated DIG is subsequently detected by an anti-DIG antibody conjugated to peroxidase (POD). The amount of incorporated nucleotides is determined by the peroxidase-catalyzed reaction with a chromogenic substrate (TMB), which is measured colorimetrically. The intensity of the color produced is directly proportional to the RT activity.

Materials and Reagents
  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Streptavidin-coated 96-well microplate

  • This compound (test compound)

  • Nevirapine or other known NNRTI (positive control)

  • Lysis Buffer

  • Reaction Buffer (containing template/primer, dNTPs with DIG-dUTP and Biotin-dUTP)

  • Wash Buffer

  • Anti-Digoxigenin-POD (peroxidase-conjugated antibody)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 1M H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

  • 37°C incubator

Assay Procedure
  • Preparation of Inhibitor Dilutions:

    • Prepare a stock solution of "this compound" and the control inhibitor (e.g., Nevirapine) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions to create a range of concentrations for testing. The final concentration of the solvent in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Plate Setup:

    • Add 20 µL of each inhibitor dilution to the appropriate wells of the streptavidin-coated microplate.

    • Include positive control wells (no inhibitor) and negative control wells (no enzyme).

  • Enzymatic Reaction:

    • Prepare the HIV-1 RT enzyme solution by diluting the stock enzyme in lysis buffer to the desired concentration.

    • Add 80 µL of the diluted enzyme solution to each well (except for the no-enzyme negative controls).

    • Add 80 µL of lysis buffer to the negative control wells.

    • Mix gently and add 100 µL of the Reaction Buffer to all wells.

    • Seal the plate and incubate for 1 hour at 37°C.

  • Detection:

    • After incubation, wash the plate five times with 200 µL of Wash Buffer per well to remove unincorporated nucleotides.

    • Dilute the Anti-Digoxigenin-POD antibody in Wash Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted antibody solution to each well.

    • Incubate for 30 minutes at 37°C.

    • Wash the plate again five times with 200 µL of Wash Buffer per well.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate at room temperature (approximately 15-25 minutes) until sufficient color development is observed in the positive control wells.

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Data Acquisition:

    • Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 620 nm can also be used.

Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the average absorbance of the negative control (no enzyme) from all other absorbance readings.

    • The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of positive control)] x 100

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of "this compound" or any novel HIV-1 reverse transcriptase inhibitor. The detailed workflow, data presentation format, and visualization diagrams are designed to guide researchers through the process of characterizing the potency and mechanism of action of new antiretroviral compounds. Adherence to these standardized methods ensures the generation of reliable and reproducible data, which is essential for the advancement of HIV-1 drug discovery and development.

References

Application Notes and Protocols for the Determination of IC50 Values for HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The half-maximal inhibitory concentration (IC50) is a critical pharmacodynamic parameter used to quantify the potency of an inhibitor against a specific biological or biochemical function.[1] In the context of Human Immunodeficiency Virus Type 1 (HIV-1) drug development, determining the IC50 value is a fundamental step in characterizing the antiviral activity of a compound. This value represents the concentration of a drug required to inhibit 50% of viral replication or the activity of a specific viral enzyme in vitro.[1][2] These application notes provide detailed methodologies and protocols for researchers, scientists, and drug development professionals to determine the IC50 of putative HIV-1 inhibitors. While a specific compound "HIV-1 inhibitor-73" is not publicly documented, the following protocols are standard and applicable to novel compounds targeting various stages of the HIV-1 lifecycle.

Key Pharmacodynamic Concepts

Beyond the IC50, the slope of the dose-response curve (often denoted as 'm' or Hill coefficient) is another crucial parameter. It reflects the steepness of the curve and provides insights into the inhibitor's mechanism of action.[3] A steeper slope can signify a more significant increase in inhibition with a small increase in drug concentration.[3] Both IC50 and the slope are essential for a comprehensive understanding of an inhibitor's potency.[2][4]

Methodologies for IC50 Determination

The IC50 of an HIV-1 inhibitor can be determined through two main types of in vitro assays: cell-based assays and biochemical assays.

Cell-Based Assays

Cell-based assays measure the inhibition of viral replication in a cellular context, providing a more physiologically relevant assessment of a compound's antiviral activity.

  • Description: These assays involve infecting susceptible cells (e.g., T-cell lines like MT-4 or CEM, or reporter cell lines like TZM-bl) with HIV-1 in the presence of varying concentrations of the inhibitor.[5] The level of viral replication is then quantified using various readouts.

  • Common Readouts:

    • Cytopathic Effect (CPE) Assay: Measures the ability of the inhibitor to protect cells from virus-induced cell death, often quantified using an MTT assay.[6]

    • Reporter Gene Assay: Utilizes engineered cell lines (e.g., TZM-bl) that express a reporter gene (like luciferase or β-galactosidase) upon HIV-1 infection. The reduction in reporter gene expression correlates with the inhibitor's activity.[2]

    • p24 Antigen Quantification: Measures the amount of the viral core protein p24 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[5][7] A decrease in p24 levels indicates inhibition of viral replication.[5]

Biochemical Assays

Biochemical assays are designed to measure the direct inhibition of specific viral enzymes, such as reverse transcriptase, protease, or integrase. These assays are crucial for determining the specific mechanism of action of an inhibitor.[8][9]

  • Description: These cell-free assays use purified recombinant HIV-1 enzymes and their respective substrates. The inhibitor is added at various concentrations to determine its effect on enzyme activity.

  • Common Targets and Assays:

    • Reverse Transcriptase (RT) Inhibition Assay: Measures the synthesis of DNA from an RNA or DNA template by recombinant RT.[10][11]

    • Protease (PR) Inhibition Assay: Measures the cleavage of a specific peptide substrate by recombinant HIV-1 protease.

    • Integrase (IN) Inhibition Assay: Measures the two key catalytic reactions of integrase: 3'-processing and strand transfer.[8][9]

Experimental Protocols

Protocol 1: Cell-Based IC50 Determination using p24 Antigen ELISA

This protocol describes a multi-cycle infection assay to determine the IC50 of an inhibitor by quantifying HIV-1 p24 antigen production.

Materials:

  • TZM-bl or MT-4 cells

  • Complete growth medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • HIV-1 viral stock (e.g., HIV-1IIIB)

  • Test inhibitor (e.g., "this compound")

  • 96-well cell culture plates

  • HIV-1 p24 Antigen Capture ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Plating: Seed TZM-bl or MT-4 cells into a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.[5]

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in the appropriate culture medium. Typically, a 10-point, 3-fold serial dilution is performed. Include a "no drug" control.

  • Infection: Add the diluted inhibitor to the cells, followed by the addition of HIV-1 viral stock at a pre-determined multiplicity of infection (MOI).[2][6]

  • Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator.[5]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the "no drug" control.[2] Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter sigmoid dose-response) to determine the IC50 value.[2]

Protocol 2: Biochemical IC50 Determination for HIV-1 Integrase Inhibition

This protocol outlines a method to determine the IC50 of an inhibitor against the strand transfer activity of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Assay buffer

  • DNA substrates (pre-processed donor DNA and target DNA labeled with biotin and a fluorophore, respectively)

  • Test inhibitor

  • Streptavidin-coated 96-well plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in the assay buffer. The final DMSO concentration should be kept low (<1%).[8]

  • Assay Setup:

    • Add the diluted test compound or control to the wells of the streptavidin-coated plate.[8]

    • Add the diluted HIV-1 integrase to each well.[8]

    • Incubate for a short period (e.g., 15 minutes at 37°C) to allow for inhibitor binding to the enzyme.[8]

  • Reaction Initiation: Add the DNA substrates to each well to initiate the strand transfer reaction.[8]

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the reaction to proceed.[8]

  • Detection: Wash the plate to remove unbound components. Measure the fluorescence intensity, which corresponds to the amount of strand transfer product formed.[8]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between different inhibitors or experimental conditions.

Table 1: Antiviral Activity of HIV-1 Inhibitors in Cell-Based Assays

CompoundTarget Cell LineHIV-1 StrainIC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Inhibitor AMT-4IIIB5.5>50>9090
Inhibitor BTZM-blNL4-312.1453719
This compound TBD TBD TBD TBD TBD

CC50 (50% cytotoxic concentration) is determined in parallel to assess the inhibitor's toxicity to the host cells. TBD: To be determined.

Table 2: Inhibitory Activity of Compounds against HIV-1 Enzymes

CompoundTarget EnzymeAssay TypeIC50 (nM)
Inhibitor CReverse TranscriptaseRNA-dependent DNA synthesis50
Inhibitor DIntegraseStrand Transfer25
This compound TBD TBD TBD

TBD: To be determined.

Visualizations

Diagrams of Pathways and Workflows

HIV_Lifecycle cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_cytoplasm gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment ViralDNA Viral DNA PR Protease PR->gp120 9. Maturation HostDNA Host DNA CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 2. Co-receptor Binding Cytoplasm Cytoplasm CCR5->Cytoplasm 3. Fusion & Entry Cytoplasm->PR 8. Assembly & Budding ViralRNA Viral RNA Nucleus Nucleus Nucleus->HostDNA 6. Integration HostDNA->Cytoplasm 7. Transcription & Translation ViralRNA->ViralDNA 4. Reverse Transcription ViralDNA->Nucleus 5. Nuclear Import EntryInhibitors Entry Inhibitors EntryInhibitors->CCR5 RTIs RTIs RTIs->ViralRNA INSTIs Integrase Inhibitors (INSTIs) INSTIs->Nucleus PIs Protease Inhibitors (PIs) PIs->PR IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare serial dilutions of test inhibitor C Add inhibitor and HIV-1 virus to cells A->C B Culture and plate susceptible host cells (e.g., MT-4, TZM-bl) B->C D Incubate for defined period (e.g., 3-5 days) C->D E Collect supernatant or lyse cells for readout D->E F Quantify viral replication (e.g., p24 ELISA, Luciferase Assay) E->F G Calculate % Inhibition vs. 'No Drug' Control F->G H Plot Dose-Response Curve (% Inhibition vs. Log[Inhibitor]) G->H I Calculate IC50 via non-linear regression H->I IIP_Logic IC50 IC50 (Drug Potency) Inhibition Degree of Inhibition (Antiviral Effect) IC50->Inhibition Slope Slope (m) (Steepness of Response) Slope->Inhibition DrugConc Drug Concentration (D) (In Vitro Concentration) DrugConc->Inhibition

References

Application Notes and Protocols for HIV-1 Inhibitor-73 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 Inhibitor-73 is a novel small molecule compound identified through a high-throughput screening (HTS) campaign aimed at discovering new antiretroviral agents. These application notes provide a comprehensive overview of the methodologies used to identify and characterize this compound, offering a framework for its evaluation and further development. The protocols detailed below are designed for reproducibility and can be adapted for various laboratory settings.

HIV-1 replication is a complex process involving multiple viral and host factors, presenting numerous targets for therapeutic intervention.[1][2] The discovery of new inhibitors is crucial to combat the emergence of drug-resistant viral strains.[3] High-throughput screening remains a viable and efficient approach for identifying novel inhibitors from large compound libraries.[4][5] This document outlines a cell-based HTS assay, secondary screening protocols, and characterization of the mechanism of action for this compound.

Data Presentation

The following tables summarize the quantitative data obtained for this compound in a series of in vitro assays.

Table 1: Primary High-Throughput Screening Results for this compound

ParameterValueDescription
Primary Screen Hit YesIdentified as a primary hit in a cell-based antiviral screen.
Assay Format 384-wellHigh-throughput screening format.[5]
Inhibition (%) at 10 µM 95%Percentage of inhibition of viral replication at a single concentration.
Z' Factor of Assay Plate > 0.8A measure of assay quality and suitability for HTS.[1][2]

Table 2: Antiviral Activity of this compound

ParameterValueCell LineVirus Strain
EC50 (nM) 39 ± 14MT-2NL4-3 Reporter Virus
EC90 (nM) 101 ± 28MT-2NL4-3 Reporter Virus
EC50 (nM) against diverse strains 94 ± 49TZM-blPanel of 48 chimeric viruses

EC50 (50% effective concentration) and EC90 (90% effective concentration) values represent the concentrations at which the inhibitor reduces viral replication by 50% and 90%, respectively.[6]

Table 3: Cytotoxicity Profile of this compound

ParameterValue (µM)Cell Line
CC50 > 20MT-2
CC50 > 50TZM-bl

CC50 (50% cytotoxic concentration) is the concentration that reduces the number of viable cells by 50%.

Table 4: Therapeutic Index of this compound

ParameterValue
Therapeutic Index (TI) > 512,820

The Therapeutic Index (TI = CC50/EC50) is a measure of the compound's safety margin.[6]

Experimental Protocols

Primary High-Throughput Screening: Cell-Based Antiviral Assay

This protocol describes a dual-reporter HIV-1 assay for the simultaneous evaluation of antiviral activity and cytotoxicity in a high-throughput format.[4]

Materials:

  • HeLa or TZM-bl cells

  • HIV-1 reporter virus (e.g., expressing luciferase or GFP)

  • Compound library (including this compound)

  • Cell culture medium (DMEM supplemented with 10% FBS and antibiotics)

  • 384-well clear-bottom white plates

  • Luciferase assay reagent

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Automated liquid handling systems and plate readers

Protocol:

  • Seed HeLa or TZM-bl cells in 384-well plates at a density of 5,000 cells per well and incubate overnight at 37°C, 5% CO2.

  • Add 50 nL of compounds from the library (e.g., at a final concentration of 10 µM) to the assay plates. Include positive controls (e.g., known HIV-1 inhibitors like Zidovudine or Raltegravir) and negative controls (DMSO vehicle).

  • Add HIV-1 reporter virus to the wells.

  • Incubate the plates for 48 hours at 37°C, 5% CO2.

  • To measure antiviral activity, add luciferase assay reagent to each well and measure luminescence using a plate reader.

  • To measure cytotoxicity, in a parallel plate, add a cell viability reagent and measure luminescence or fluorescence according to the manufacturer's instructions.

  • Calculate the percentage of inhibition and cell viability for each compound.

Secondary Screening: Dose-Response and Cytotoxicity Assays

This protocol is to confirm the activity of primary hits and determine their potency (EC50) and cytotoxicity (CC50).

Materials:

  • Confirmed hit compounds (e.g., this compound)

  • MT-2 or TZM-bl cells

  • HIV-1 reporter virus

  • 96-well plates

  • Cell culture medium

  • Reagents for measuring viral replication and cell viability

Protocol:

  • Prepare serial dilutions of the hit compound (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Seed cells in 96-well plates and add the serially diluted compound.

  • Infect the cells with the HIV-1 reporter virus.

  • Incubate for 48 hours.

  • Measure viral inhibition and cell viability as described in the primary screening protocol.

  • Plot the percentage of inhibition and cell viability against the compound concentration and fit the data to a four-parameter logistic curve to determine EC50 and CC50 values.

Mechanism of Action Studies: Time-of-Addition Assay

This assay helps to determine the stage of the HIV-1 replication cycle targeted by the inhibitor.[7]

Materials:

  • Synchronized infected cells (e.g., TZM-bl cells infected with HIV-1)

  • This compound

  • Known HIV-1 inhibitors targeting different stages of the life cycle (e.g., Enfuvirtide - fusion, Zidovudine - reverse transcription, Raltegravir - integration, Saquinavir - protease).[8]

  • 96-well plates

  • Luciferase assay system

Protocol:

  • Infect synchronized TZM-bl cells with a high titer of HIV-1.

  • Add this compound and control inhibitors at a concentration of 10x their EC50 at different time points post-infection (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

  • Incubate the plates for a total of 48 hours post-infection.

  • Measure luciferase activity to quantify viral replication.

  • Plot the percentage of inhibition against the time of addition. The time at which the inhibitor loses its effect indicates the stage of the viral life cycle it targets. For example, if the inhibitor is a reverse transcription inhibitor, it will lose its effect after reverse transcription is complete (around 8-12 hours post-infection).

Visualizations

HIV-1 Life Cycle and Potential Targets for Inhibition

The following diagram illustrates the key stages of the HIV-1 life cycle, which present potential targets for antiretroviral drugs.

HIV_Life_Cycle cluster_cell Host Cell cluster_inhibitors Inhibitor Classes Entry 1. Entry (Attachment & Fusion) RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding Entry_I Entry Inhibitors Entry_I->Entry RT_I RTIs (NRTIs, NNRTIs) RT_I->RT Int_I Integrase Inhibitors Int_I->Integration Prot_I Protease Inhibitors Prot_I->Budding Inhibits Maturation

Caption: Key stages of the HIV-1 life cycle and the corresponding classes of inhibitors.

High-Throughput Screening Workflow for HIV-1 Inhibitors

The diagram below outlines the logical workflow for a typical HTS campaign to identify novel HIV-1 inhibitors.

HTS_Workflow Start Compound Library Primary_Screen Primary HTS (Single Concentration) Start->Primary_Screen Hit_ID Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response Assay (EC50) Hit_ID->Dose_Response Cytotoxicity Cytotoxicity Assay (CC50) Hit_ID->Cytotoxicity Confirmed_Hits Confirmed Hits (Potent & Non-toxic) Dose_Response->Confirmed_Hits Cytotoxicity->Confirmed_Hits MOA Mechanism of Action Studies Confirmed_Hits->MOA Lead_Opt Lead Optimization MOA->Lead_Opt

Caption: Workflow for high-throughput screening and hit validation of HIV-1 inhibitors.

Signaling Pathway: HIV-1 Entry and Fusion

This diagram details the initial steps of HIV-1 infection, which are common targets for entry inhibitors.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_host Host Cell Membrane gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5 CCR5 Co-receptor gp120->CCR5 gp41 gp41 Fusion Viral Fusion & Entry gp41->Fusion 4. Membrane Fusion CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Conformational Change

Caption: The sequential steps of HIV-1 entry into a host cell.

References

Application Notes and Protocols for Time-of-Addition Experiment Featuring HIV-1 Inhibitor-73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-of-addition (ToA) assay is a critical tool in the characterization of novel antiviral compounds. This cell-based assay is instrumental in determining the specific stage of the viral replication cycle that is targeted by an inhibitor.[1][2] By introducing the inhibitor at various time points relative to the initial infection of cells, researchers can pinpoint the window of opportunity during which the compound effectively halts viral replication. This application note provides a detailed protocol for conducting a time-of-addition experiment for a hypothetical novel compound, "HIV-1 inhibitor-73," and for interpreting the resulting data to elucidate its mechanism of action. The protocol includes the use of well-characterized HIV-1 inhibitors as controls, which act at distinct phases of the viral life cycle.

Principle of the Experiment

The HIV-1 replication cycle is a temporally well-defined process that takes approximately 24 hours to complete in a single round.[1] Key stages occur in a sequential manner: binding and entry, reverse transcription, integration, and late-stage events such as protein synthesis, assembly, and budding. A ToA experiment leverages this timeline. If an inhibitor is added after its target stage in the replication cycle has passed, it will no longer be effective at inhibiting the virus.[1][3] By comparing the inhibition profile of a novel compound like this compound to that of known inhibitors, its mechanism of action can be inferred.[1][2]

Experimental Workflow

The general workflow for a time-of-addition experiment involves synchronizing the infection of susceptible cells with HIV-1, followed by the addition of the test inhibitor and reference compounds at staggered time points. Viral replication is then quantified at a fixed time point after infection, typically by measuring the activity of a reporter gene (e.g., luciferase) or the amount of a viral protein (e.g., p24 antigen).[3][4]

G cluster_prep Preparation cluster_infection Infection & Compound Addition cluster_incubation Incubation & Readout cluster_analysis Data Analysis prep_cells Prepare susceptible cells (e.g., TZM-bl) infect_cells Synchronize infection of cells with HIV-1 prep_cells->infect_cells prep_virus Prepare HIV-1 virus stock prep_virus->infect_cells prep_compounds Prepare serial dilutions of Inhibitor-73 and reference drugs add_compounds Add Inhibitor-73 and reference drugs at different time points post-infection prep_compounds->add_compounds wash_cells Wash cells to remove unbound virus infect_cells->wash_cells wash_cells->add_compounds incubate Incubate for a fixed period (e.g., 48 hours) add_compounds->incubate measure Measure viral replication (e.g., Luciferase assay or p24 ELISA) incubate->measure plot_data Plot % inhibition vs. time of addition measure->plot_data determine_moa Determine Mechanism of Action (MoA) by comparing profiles plot_data->determine_moa

Figure 1. Experimental workflow for the HIV-1 time-of-addition assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format and utilizes TZM-bl cells, which express a luciferase reporter gene under the control of the HIV-1 Tat protein, allowing for easy quantification of viral replication.

Materials:

  • Cells: TZM-bl cells

  • Virus: HIV-1 (e.g., NL4-3 strain)

  • Test Compound: this compound

  • Reference Compounds:

    • AMD3100 (Entry inhibitor - CXCR4 antagonist)

    • T-20 (Enfuvirtide, Fusion inhibitor)[5]

    • AZT (Zidovudine, Reverse transcriptase inhibitor)[4][5]

    • Raltegravir (Integrase inhibitor)[5]

    • Saquinavir (Protease inhibitor)

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • Luciferase Assay System (e.g., Promega)

  • Equipment:

    • 37°C, 5% CO2 incubator

    • Luminometer

    • 96-well cell culture plates (white, clear bottom for microscopy)

    • Standard cell culture equipment

Procedure:

  • Cell Preparation:

    • One day prior to the experiment, seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare stock solutions of this compound and all reference compounds in DMSO.

    • On the day of the experiment, prepare working solutions of each compound at a concentration that is 5-10 times their EC50 value in complete DMEM. This ensures potent inhibition.

  • Virus Infection:

    • Carefully aspirate the culture medium from the TZM-bl cells.

    • Add 50 µL of HIV-1 virus stock (at a multiplicity of infection that yields a strong luciferase signal at 48 hours) to each well.

    • To synchronize the infection, centrifuge the plates at 1,200 x g for 1 hour at room temperature (spinoculation).[3]

    • After spinoculation, incubate the cells at 37°C for an additional 1 hour.

  • Time-of-Addition:

    • At the end of the 2-hour infection period (defined as t=0), wash the cells three times with 200 µL of PBS to remove unbound virus.

    • After the final wash, add 100 µL of fresh complete DMEM to each well.

    • Immediately add 25 µL of the prepared working solution of each compound (Inhibitor-73 and reference drugs) to designated wells for the 0-hour time point.

    • Continue to add the compounds to new sets of wells at subsequent time points (e.g., 2, 4, 6, 8, 12, and 24 hours post-infection).[5]

    • Include control wells with no virus (cell control) and wells with virus but no inhibitor (virus control).

  • Incubation and Readout:

    • Incubate the plate at 37°C with 5% CO2 for a total of 48 hours from the initial time of infection.

    • After 48 hours, measure the luciferase activity in each well according to the manufacturer's instructions for the luciferase assay system.

Data Analysis:

  • Subtract the average background luminescence (cell control wells) from all other wells.

  • Calculate the percentage of inhibition for each compound at each time point using the following formula:

    % Inhibition = [1 - (Luminescence of treated well / Luminescence of virus control well)] x 100

  • Plot the % inhibition versus the time of compound addition for this compound and all reference compounds on the same graph.

Expected Results and Interpretation

The resulting graph will show a curve for each compound, indicating the time frame during which it is effective. By comparing the curve of this compound to the reference compounds, its mechanism of action can be inferred.

Table 1: Expected Inhibition Profiles of Reference HIV-1 Inhibitors

Inhibitor ClassReference CompoundTargetExpected Time of Lost Efficacy (post-infection)
Entry InhibitorAMD3100CXCR4 Co-receptor~2-4 hours
Fusion InhibitorT-20 (Enfuvirtide)gp41~2-4 hours
Reverse Transcriptase InhibitorAZT (Zidovudine)Reverse Transcriptase~8-12 hours
Integrase InhibitorRaltegravirIntegrase~12-16 hours
Protease InhibitorSaquinavirProtease>24 hours (late-stage)

Interpretation of this compound Profile:

  • If Inhibitor-73 loses activity within 2-4 hours: It likely targets the early stages of viral entry, similar to AMD3100 or T-20.

  • If Inhibitor-73 remains effective up to 8-12 hours: It is likely a reverse transcriptase inhibitor, like AZT.

  • If Inhibitor-73 shows efficacy up to 12-16 hours: It probably targets viral DNA integration, similar to Raltegravir.

  • If Inhibitor-73 maintains its inhibitory effect even when added late in the cycle: It is likely a late-stage inhibitor, such as a protease inhibitor.

HIV-1 Replication Cycle and Inhibitor Targets

The following diagram illustrates the key stages of the HIV-1 replication cycle and the points of intervention for different classes of antiretroviral drugs.

G cluster_cell Host Cell cluster_cytoplasm Cytoplasm uncoating Uncoating rt Reverse Transcription uncoating->rt Viral RNA integration Integration rt->integration Viral DNA provirus Provirus integration->provirus transcription Transcription provirus->transcription translation Translation transcription->translation Viral RNA assembly Assembly translation->assembly Viral Proteins budding Budding & Maturation assembly->budding entry Binding & Fusion entry->uncoating virus HIV-1 Virion budding->virus New Virion virus->entry entry_inhibitor Entry/Fusion Inhibitors (e.g., AMD3100, T-20) entry_inhibitor->entry rt_inhibitor Reverse Transcriptase Inhibitors (e.g., AZT) rt_inhibitor->rt int_inhibitor Integrase Inhibitors (e.g., Raltegravir) int_inhibitor->integration pi_inhibitor Protease Inhibitors (e.g., Saquinavir) pi_inhibitor->budding

Figure 2. HIV-1 replication cycle and targets for antiretroviral drugs.

Conclusion

The time-of-addition experiment is a powerful and relatively rapid method to gain insight into the mechanism of action of novel anti-HIV-1 compounds like "this compound".[1] By following this detailed protocol and carefully comparing the inhibition profile of the test compound to that of well-characterized reference inhibitors, researchers can confidently identify the stage of the viral life cycle that is being disrupted. This information is crucial for the further development and optimization of new antiretroviral therapies.

References

Application Note & Protocol: HIV-1 Inhibitor-73 Resistance Profiling Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The emergence of drug-resistant strains is a significant challenge in the long-term management of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] Continuous monitoring and profiling of novel antiretroviral agents against known resistance mutations are critical for drug development and clinical application. "HIV-1 Inhibitor-73" is a novel, highly potent non-nucleoside reverse transcriptase inhibitor (NNRTI) designed to be effective against wild-type and some common NNRTI-resistant HIV-1 strains.[2] This document provides a detailed protocol for a cell-based phenotypic assay to determine the resistance profile of this compound against a panel of site-directed HIV-1 mutants.

Phenotypic assays directly measure the ability of a virus to replicate in the presence of an inhibitor.[3][4] The results are typically reported as the concentration of the drug required to inhibit viral replication by 50% (IC50).[5] By comparing the IC50 value for a mutant virus to that of the wild-type virus, a "fold change" in resistance can be calculated, providing a quantitative measure of the mutation's impact on drug susceptibility.[6]

Principle of the Assay

This protocol employs a recombinant virus assay, a standard method for phenotypic resistance testing.[3] The assay involves several key steps:

  • Generation of Resistant Mutants: Specific amino acid substitutions known to confer resistance to NNRTIs are introduced into the reverse transcriptase (RT) coding region of an HIV-1 proviral DNA clone using site-directed mutagenesis.

  • Production of Recombinant Virus: HEK293T cells are transfected with the wild-type or mutant proviral DNA to generate replication-competent virus stocks.[7][8]

  • Phenotypic Susceptibility Testing: TZM-bl reporter cells, which express CD4, CXCR4, and CCR5 and contain an integrated HIV-1 LTR-driven luciferase reporter gene, are infected with a standardized amount of each virus stock in the presence of serial dilutions of this compound.

  • Data Analysis: After a set incubation period, viral replication is quantified by measuring luciferase activity. The IC50 is calculated from the resulting dose-response curve, and the fold change in resistance is determined.

Materials and Reagents

Cell Lines and Viruses:

  • HEK293T cells (ATCC® CRL-3216™)

  • TZM-bl cells (NIH AIDS Reagent Program, Cat# 8129)

  • pNL4-3 HIV-1 proviral DNA (NIH AIDS Reagent Program, Cat# 114)

Reagents for Molecular Biology:

  • Site-directed mutagenesis kit (e.g., QuikChange II, Agilent)

  • Mutagenic primers (custom synthesized)

  • Plasmid miniprep kit

  • DNA sequencing services

Reagents for Cell Culture and Transfection:

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Transfection reagent (e.g., FuGENE 6 or PEI)[7][8]

  • Opti-MEM™ I Reduced Serum Medium

Reagents for Viral Titer and Inhibition Assay:

  • HIV-1 p24 Antigen ELISA Kit

  • This compound (stock solution in DMSO)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • DEAE-Dextran

Equipment:

  • Biosafety cabinet (BSL-2+)

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

  • Luminometer

  • Standard molecular biology and cell culture equipment

Experimental Workflow

G A Site-Directed Mutagenesis (Introduce K103N, Y181C, etc.) B Plasmid Transformation & DNA Purification A->B C Sequence Verification B->C D Transfect HEK293T Cells with Proviral DNA C->D Verified Mutant & WT Plasmids E Harvest Viral Supernatant (48h post-transfection) D->E F Quantify Virus Stock (p24 ELISA) E->F H Infect TZM-bl Cells with Virus + Inhibitor F->H Standardized Virus Inoculum G Prepare Serial Dilutions of Inhibitor-73 G->H I Incubate for 48 hours H->I J Measure Luciferase Activity I->J K Calculate IC50 Values J->K L Determine Fold Change (IC50 Mutant / IC50 WT) K->L

Figure 1. Experimental workflow for the this compound resistance profiling assay.

Detailed Protocols

Protocol 1: Site-Directed Mutagenesis of pNL4-3

This protocol is based on the standard QuikChange™ method.[9][10][11]

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation (e.g., K103N, Y181C, G190A) in the center. The melting temperature (Tm) should be ≥78°C.

  • PCR Reaction Setup:

    • 5 µL of 10x reaction buffer

    • 10-50 ng of pNL4-3 template DNA

    • 125 ng of forward primer

    • 125 ng of reverse primer

    • 1 µL of dNTP mix

    • 1 µL of PfuUltra HF DNA polymerase

    • Add nuclease-free water to a final volume of 50 µL.

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 30 seconds (1 cycle)

    • Denaturation: 95°C for 30 seconds

    • Annealing: 55°C for 1 minute

    • Extension: 68°C for 1 minute/kb of plasmid length (pNL4-3 is ~15 kb, so ~15 min)

    • Repeat Denaturation, Annealing, and Extension for 18 cycles.

    • Final Extension: 68°C for 15 minutes (1 cycle)

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product to digest the parental (methylated) DNA template. Incubate at 37°C for 1-2 hours.

  • Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA. Plate on appropriate antibiotic selection plates and incubate overnight at 37°C.

  • Verification: Pick several colonies, grow overnight cultures, and isolate plasmid DNA using a miniprep kit. Verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Generation of Recombinant HIV-1 Virus Stocks
  • Cell Seeding: The day before transfection, seed 4 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM (10% FBS, 1% Pen-Strep). Cells should be ~70-80% confluent on the day of transfection.[7]

  • Transfection:

    • For each plasmid (WT or mutant), prepare a transfection mix. In a sterile tube, dilute 10 µg of plasmid DNA into 500 µL of Opti-MEM.

    • In a separate tube, add 30 µL of a 1 mg/mL PEI solution to 500 µL of Opti-MEM.

    • Combine the diluted DNA and PEI solutions, mix gently, and incubate at room temperature for 20 minutes.

    • Add the DNA-PEI mixture dropwise to the HEK293T cells.[7]

  • Virus Harvest: At 48 hours post-transfection, carefully collect the cell culture supernatant.[8]

  • Clarification: Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.

  • Storage: Filter the clarified supernatant through a 0.45 µm filter. Aliquot into cryovials and store at -80°C.

  • Quantification: Determine the p24 antigen concentration of each virus stock using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions. This value will be used to normalize the virus input in the susceptibility assay.

Protocol 3: Phenotypic Susceptibility Assay
  • Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight.

  • Inhibitor Preparation: Prepare 2x final concentrations of this compound by performing serial dilutions in complete DMEM. For example, prepare a 10-point, 3-fold dilution series starting from 20 µM (2x). Include a "no drug" control.

  • Virus Preparation: Dilute the WT and mutant virus stocks in complete DMEM containing DEAE-Dextran (final concentration of 20 µg/mL) to a concentration that yields a strong luciferase signal (e.g., 100,000 to 500,000 relative light units, RLU) 48 hours post-infection. This typically corresponds to 1-10 ng/mL of p24.

  • Infection:

    • Remove the media from the TZM-bl cells.

    • Add 50 µL of the appropriate drug dilution to each well.

    • Add 50 µL of the diluted virus to the wells. Each drug concentration for each virus should be tested in triplicate. Include cell-only control wells (no virus).

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 48 hours.

  • Luciferase Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of luciferase reagent to each well.

    • Incubate for 2-5 minutes in the dark.

    • Read the luminescence using a plate luminometer.

Data Analysis and Presentation

  • Calculate Percent Inhibition: Average the RLU values for the triplicate wells. Subtract the average background RLU (cell-only control) from all values. Calculate percent inhibition for each drug concentration using the formula: % Inhibition = 100 * (1 - (RLU_drug / RLU_no_drug))

  • Determine IC50: Plot the percent inhibition versus the log10 of the drug concentration. Use a non-linear regression model (four-parameter variable slope) to fit the curve and calculate the IC50 value.[5]

  • Calculate Fold Change (FC): The fold change in resistance is the ratio of the IC50 for the mutant virus to the IC50 for the wild-type virus. Fold Change = IC50_mutant / IC50_wild-type

Summary of Quantitative Data
VirusKey Mutation(s)IC50 (nM) [Mean ± SD]Fold Change vs. WT
Wild-Type (WT)None1.5 ± 0.31.0
Mutant 1K103N75.2 ± 8.150.1
Mutant 2Y181C22.8 ± 3.515.2
Mutant 3G190A48.6 ± 5.932.4
Mutant 4K103N + Y181C> 500> 333

Table 1. Representative resistance profile of this compound against common NNRTI-resistant mutants. Data are hypothetical.

Mechanism of Action and Resistance

G cluster_rt HIV-1 Reverse Transcriptase (RT) cluster_inhibition Inhibition Pathway cluster_resistance Resistance Mechanism RT RT Enzyme Pocket NNRTI Binding Pocket ActiveSite Polymerase Active Site Bound Inhibitor-RT Complex (Non-competitive) RT->Bound Pocket->Bound ReducedBinding Reduced Inhibitor Binding Affinity Pocket->ReducedBinding Block DNA Synthesis BLOCKED ActiveSite->Block Inhibitor This compound Inhibitor->Pocket Binds allosterically Inhibitor->ReducedBinding Weakened interaction Conformation Conformational Change in RT Bound->Conformation Conformation->ActiveSite Inhibits flexibility Mutation Mutation in Pocket (e.g., K103N, Y181C) Mutation->Pocket Alters shape Rescue DNA Synthesis RESTORED ReducedBinding->Rescue

Figure 2. Mechanism of this compound action and NNRTI resistance.

References

"HIV-1 inhibitor-73" in vivo experimental design in mouse models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of effective antiretroviral therapies (ART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. However, the emergence of drug-resistant viral strains, long-term treatment-associated toxicities, and the inability of current drugs to eradicate the latent viral reservoir necessitate the continued discovery and development of novel HIV-1 inhibitors with unique mechanisms of action. Preclinical in vivo evaluation is a critical step in the drug development pipeline, providing essential data on a candidate's efficacy, pharmacokinetics, and safety in a living organism before human trials.

Humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, have become indispensable tools for HIV-1 research.[1] These models support HIV-1 infection and replication and can recapitulate key aspects of viral pathogenesis and the human immune response to the virus.[2] Models such as the BLT (Bone Marrow/Liver/Thymus) humanized mouse are particularly robust, featuring multilineage human immune system development and the ability to mount HIV-specific immune responses.[1][3]

This document provides a detailed experimental framework for the in vivo evaluation of "HIV-1 inhibitor-73," a representative novel therapeutic candidate, using humanized mouse models. The protocols and designs outlined here are intended for researchers, scientists, and drug development professionals and can be adapted for various classes of HIV-1 inhibitors.

Mechanism of Action: Targeting the HIV-1 Capsid

For the context of this protocol, "this compound" is a hypothetical small molecule designed to target the HIV-1 capsid protein (CA). The viral capsid is a critical structure that participates in multiple stages of the viral lifecycle, including reverse transcription, nuclear import of the pre-integration complex, and virion assembly.[4] Inhibitors that disrupt capsid function can therefore block viral replication through multiple mechanisms, making the capsid an attractive therapeutic target.[4][5]

HIV_Lifecycle cluster_cell Host CD4+ T Cell Entry 1. Binding & Fusion Uncoating_RT 2. Uncoating & Reverse Transcription Entry->Uncoating_RT Nuclear_Import 3. Nuclear Import Uncoating_RT->Nuclear_Import Integration 4. Integration Nuclear_Import->Integration Provirus Proviral DNA Integration->Provirus Transcription 5. Transcription Translation 6. Translation Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding 8. Budding & Maturation Assembly->Budding Virus_Out New HIV-1 Virion Budding->Virus_Out Provirus->Transcription Inhibitor This compound (Capsid Inhibitor) Inhibitor->Uncoating_RT Inhibitor->Nuclear_Import Inhibitor->Assembly Virus_In HIV-1 Virion Virus_In->Entry Experimental_Workflow A Generation of BLT Humanized Mice (12-15 weeks) B Baseline Characterization (Human Cell Engraftment) A->B C Group Allocation (n=8-10 per group) B->C D HIV-1 Infection (e.g., HIV-1 JR-CSF, i.p.) C->D E Confirmation of Infection (Plasma Viral Load at Day 7) D->E F Initiate Treatment Regimen (Day 7 post-infection) E->F G Weekly Monitoring: - Plasma Viral Load - CD4+ T Cell Counts - Body Weight F->G H Endpoint Analysis (Day 28 post-treatment) - Tissue Viral Load - Histopathology - Immune Cell Profiling G->H I Data Analysis & Reporting H->I Efficacy_Logic Start Analyze Viral Load & CD4+ T Cell Data VL_Check Significant Viral Load Reduction vs. Vehicle? Start->VL_Check CD4_Check Preservation/Recovery of CD4+ T Cells? VL_Check->CD4_Check  Yes Efficacy_Low Low/No Efficacy VL_Check->Efficacy_Low  No Efficacy_High High Efficacy CD4_Check->Efficacy_High  Yes Efficacy_Partial Partial Efficacy CD4_Check->Efficacy_Partial  No

References

Application Notes and Protocols for HIV-1 Inhibitor-73: Pharmacokinetic and Pharmacodynamic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

HIV-1 Inhibitor-73 is a novel, orally bioavailable small molecule being investigated for the treatment of HIV-1 infection. It functions as an attachment inhibitor, a class of antiretroviral drugs that prevent the virus from entering host cells.[1][2] Specifically, this compound binds to the HIV-1 envelope glycoprotein gp120, blocking its initial interaction with the CD4 receptor on the surface of T-cells.[1][3] This mechanism of action prevents the first step of viral entry and subsequent replication.[2][4][5]

These application notes provide a summary of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and detailed protocols for its evaluation. The relationship between drug concentration and antiviral effect is critical for determining appropriate dosing regimens.[6][7]

Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key PK and PD parameters for this compound, derived from preclinical studies. This data is for illustrative purposes only.

Table 1: Summary of Pharmacokinetic Parameters of this compound
ParameterDescriptionValueUnits
Tmax Time to reach maximum plasma concentration2.0hours
Cmax Maximum observed plasma concentration1,500ng/mL
AUC(0-24) Area under the plasma concentration-time curve over 24 hours18,500ng·h/mL
t1/2 Elimination half-life8.5hours
CL/F Apparent total clearance of the drug from plasma after oral administration21.6L/h
Vd/F Apparent volume of distribution220L
F (%) Oral Bioavailability65%
Table 2: Summary of Pharmacodynamic Parameters of this compound
ParameterDescriptionValueUnits
IC50 Concentration that inhibits 50% of viral replication in vitro (vs. WT HIV-1)5.2nM
IC90 Concentration that inhibits 90% of viral replication in vitro (vs. WT HIV-1)15.8nM
Protein-Adjusted IC50 IC50 adjusted for human serum protein binding (98%)260nM
Inhibitory Quotient (IQ) Ratio of trough concentration (Cmin) to Protein-Adjusted IC504.5-
Maximal Viral Load Reduction Maximum observed decrease in plasma HIV-1 RNA in an animal model (Day 8)1.8log10 copies/mL

Visualizations

Mechanism of Action and Experimental Workflows

HIV1_Entry_Inhibition cluster_host Host CD4+ T-Cell cluster_virus HIV-1 Virion CD4 CD4 Receptor CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding gp41 gp41 CCR5->gp41 3. Fusion gp120 gp120 gp120->CD4 1. Attachment inhibitor This compound inhibitor->gp120 BLOCKS

Mechanism of Action of this compound.

In_Vitro_Assay_Workflow start Start plate_cells Plate TZM-bl cells in 96-well plates start->plate_cells prepare_drug Prepare serial dilutions of this compound plate_cells->prepare_drug add_drug Add drug dilutions to cells prepare_drug->add_drug add_virus Infect cells with HIV-1 viral stock add_drug->add_virus incubate Incubate for 48 hours at 37°C add_virus->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells read_plate Measure luminescence (Relative Light Units) lyse_cells->read_plate analyze Calculate IC50/IC90 values read_plate->analyze end End analyze->end

Workflow for In Vitro Anti-HIV-1 Activity Assay.

In_Vivo_PKPD_Workflow start Start: Acclimate Animal Models baseline Collect baseline blood samples (t=0, pre-dose) start->baseline dose Administer this compound (e.g., oral gavage) baseline->dose pk_sampling Collect blood samples at multiple time points for PK (e.g., 0.5, 1, 2, 4, 8, 12, 24h) dose->pk_sampling pd_sampling Collect samples for PD (viral load) at specified days (e.g., Day 0, 2, 4, 7, 10) dose->pd_sampling process_pk Process blood to plasma, store at -80°C pk_sampling->process_pk process_pd Process samples for viral RNA extraction pd_sampling->process_pd lcms Analyze plasma concentrations using LC-MS/MS process_pk->lcms rtqpcr Quantify viral load using RT-qPCR process_pd->rtqpcr analyze Perform PK/PD modeling and analysis lcms->analyze rtqpcr->analyze end End analyze->end

Workflow for In Vivo PK/PD Study.

Experimental Protocols

Protocol 1: In Vitro Anti-HIV-1 Activity Assay (TZM-bl Reporter Gene Assay)

This protocol describes a single-round infectivity assay to determine the 50% inhibitory concentration (IC50) of this compound.[8] This assay is a standard method for evaluating the potency of antiretroviral compounds.

1. Materials and Reagents

  • Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes).

  • Virus: HIV-1 cell-free virus stock (e.g., NL4-3 or BaL).

  • Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

  • Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Reagents: DEAE-Dextran, Luciferase Assay Reagent (e.g., Bright-Glo™), 96-well flat-bottom tissue culture plates.

  • Equipment: Luminometer, CO2 incubator (37°C, 5% CO2), multichannel pipette.

2. Experimental Procedure

  • Cell Plating:

    • Trypsinize and count TZM-bl cells.

    • Seed 1 x 10^4 cells in 100 µL of complete DMEM into each well of a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a serial 3-fold dilution series of this compound in complete DMEM, starting from a top concentration of 1 µM. Include a "no drug" vehicle control (DMSO).

  • Infection:

    • Remove media from the plated cells.

    • Add 50 µL of the appropriate drug dilution to each well in triplicate.

    • Prepare the virus inoculum in complete DMEM containing DEAE-Dextran (final concentration ~20 µg/mL) to yield approximately 100,000 to 200,000 relative light units (RLU).

    • Add 50 µL of the virus inoculum to each well (except for cell-only control wells).

    • Final volume in each well should be 100 µL.

  • Incubation and Readout:

    • Incubate the plate for 48 hours at 37°C, 5% CO2.

    • After incubation, remove 50 µL of supernatant from each well.

    • Add 50 µL of Luciferase Assay Reagent to each well.

    • Incubate for 2 minutes at room temperature to allow cell lysis.

    • Measure luminescence using a plate luminometer.

3. Data Analysis

  • Average the RLU values for each triplicate.

  • Subtract the background RLU from the "cell-only" control wells.

  • Calculate the percentage of inhibition for each drug concentration relative to the "virus-only" control wells: % Inhibition = 100 * (1 - (RLU_sample / RLU_virus_control))

  • Plot the % Inhibition against the log of the drug concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Protocol 2: Pharmacokinetic Study in a Relevant Animal Model

This protocol outlines a single-dose oral pharmacokinetic study in rats to determine key PK parameters.

1. Materials and Reagents

  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Compound: this compound formulated in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).

  • Equipment: Oral gavage needles, blood collection tubes (containing K2-EDTA), centrifuge, -80°C freezer.

  • Analytical System: A validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of this compound in plasma.

2. Experimental Procedure

  • Acclimation and Fasting:

    • Acclimate animals for at least 3 days prior to the study.

    • Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Dosing:

    • Weigh each animal to determine the precise dose volume.

    • Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage. Note the exact time of dosing.

  • Blood Sampling:

    • Collect sparse blood samples (~150 µL) from the tail vein or other appropriate site at pre-determined time points.

    • A typical sampling schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into K2-EDTA tubes.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.

    • Harvest the plasma supernatant into clean, labeled tubes.

    • Store plasma samples at -80°C until bioanalysis.

3. Bioanalysis and Data Analysis

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method. This typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection.

  • PK Parameter Calculation:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

    • Key parameters to be determined include Cmax, Tmax, AUC, t1/2, CL/F, and Vd/F.

Protocol 3: In Vivo Pharmacodynamic Assay (HIV-1 Viral Load Quantification)

This protocol describes the quantification of HIV-1 RNA from plasma samples obtained from an in vivo efficacy study (e.g., in humanized mice) to assess the antiviral activity of this compound.

1. Materials and Reagents

  • Samples: Plasma collected from HIV-1 infected animals treated with this compound.

  • Reagents:

    • Viral RNA Extraction Kit (e.g., QIAamp Viral RNA Mini Kit).

    • One-Step RT-qPCR Kit (containing reverse transcriptase, DNA polymerase, dNTPs, and buffer).

    • Primers and probe specific to a conserved region of the HIV-1 genome (e.g., gag or LTR).

  • Equipment: Real-time PCR thermocycler, microcentrifuge, vortexer.

2. Experimental Procedure

  • RNA Extraction:

    • Extract viral RNA from a defined volume of plasma (e.g., 140 µL) using a commercial kit according to the manufacturer’s instructions.

    • Elute the purified RNA in a small volume of nuclease-free water or elution buffer.

  • RT-qPCR Setup:

    • Prepare a master mix containing the one-step RT-qPCR buffer, enzyme mix, primers, and probe.

    • Add a specific volume of the extracted RNA to each well of a PCR plate.

    • Include a standard curve of known HIV-1 RNA concentrations, a no-template control (NTC), and a positive control in each run.

  • Thermocycling:

    • Run the plate on a real-time PCR instrument using a standard two-step or three-step cycling protocol. A typical protocol includes:

      • Reverse Transcription: 50°C for 10-30 minutes.

      • Polymerase Activation: 95°C for 5-10 minutes.

      • PCR Cycling (40-45 cycles):

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data).

3. Data Analysis

  • Standard Curve Generation:

    • Plot the quantification cycle (Cq) values of the RNA standards against the log of their concentrations.

    • Perform a linear regression to generate a standard curve.

  • Viral Load Calculation:

    • Use the standard curve to interpolate the HIV-1 RNA concentration (in copies/mL) for each experimental sample based on its Cq value.

    • Calculate the change in viral load (in log10 copies/mL) from baseline for each animal at each time point.

    • Compare the viral load reduction in the treated groups to the vehicle control group to determine the in vivo efficacy of this compound.

References

Application Notes and Protocols: Formulation and Preclinical Evaluation of HIV-1 Inhibitor-73 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 Inhibitor-73 is a novel, potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) with demonstrated sub-micromolar efficacy in in-vitro assays. As with many potent hydrophobic molecules, this compound exhibits poor aqueous solubility, presenting a significant challenge for in-vivo evaluation. These application notes provide detailed protocols for the formulation of this compound for animal studies, administration via oral gavage and intravenous injection, and subsequent pharmacokinetic and preliminary toxicity assessments. The following methodologies are intended to serve as a guide for researchers initiating preclinical efficacy and safety studies.

Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor that binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme's active site, thereby allosterically inhibiting the conversion of viral RNA into DNA, a critical step in the viral replication cycle.

HIV_1_Inhibitor_73_MOA cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Transport to Nucleus Provirus Provirus Integration->Provirus This compound This compound This compound->Reverse Transcriptase Allosteric Inhibition

Figure 1: Mechanism of Action of this compound.

Data Presentation

Formulation Solubility Screen

Due to the poor aqueous solubility of this compound, a screening of various pharmaceutically acceptable excipients is recommended to identify a suitable vehicle for in-vivo studies.

Vehicle ComponentConcentration (% v/v)Achieved Solubility of this compound (mg/mL)Observations
Water100< 0.01Insoluble
0.5% Methylcellulose100< 0.01Suspension, rapid settling
10% DMSO / 90% Saline10/900.5Precipitation upon dilution
20% Solutol HS 15 / 80% Water20/805.2Clear solution
30% PEG 400 / 70% Water30/702.8Clear solution
10% Tween 80 / 90% Water10/901.5Slightly hazy solution

Note: Data presented is hypothetical and for illustrative purposes.

Preliminary Pharmacokinetic Parameters in Sprague-Dawley Rats

The following table summarizes the pharmacokinetic profile of this compound following a single dose administration.

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Bioavailability (%)
Intravenous (IV)215800.253250100
Oral Gavage (PO)108902.0587036.1

Note: Data presented is hypothetical and for illustrative purposes.

Experimental Protocols

Formulation Protocol for Oral Administration

This protocol describes the preparation of a 10 mg/mL solution of this compound in a 20% Solutol HS 15 vehicle.

Materials:

  • This compound

  • Solutol HS 15 (Kolliphor® HS 15)

  • Sterile water for injection

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Weigh the required amount of this compound.

  • In a sterile glass vial, add the appropriate volume of Solutol HS 15.

  • While stirring, slowly add the this compound powder to the Solutol HS 15.

  • Continue stirring until the powder is fully dissolved. Gentle warming (37°C) may be applied to facilitate dissolution.

  • Once a clear solution is obtained, add sterile water for injection to reach the final desired volume.

  • Stir until a homogenous solution is formed.

  • Visually inspect for any undissolved particles.

  • Store the formulation at 4°C, protected from light, for up to 7 days.

Animal Handling and Dosing

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.

Species: Sprague-Dawley Rats (Male, 8-10 weeks old) Housing: Standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

Protocol for Oral Gavage (PO) Administration

Materials:

  • Formulated this compound (10 mg/mL)

  • Appropriately sized oral gavage needles (16-18 gauge, 2-3 inches with a rounded tip for rats)[1]

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Weigh each animal to determine the correct dosing volume (e.g., for a 10 mg/kg dose in a 250g rat, the volume would be 0.25 mL). The maximum recommended dosing volume is 10-20 ml/kg for rats[1][2].

  • Gently restrain the rat.

  • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper length and avoid stomach perforation[2].

  • Insert the gavage needle into the diastema of the mouth and gently advance it along the upper palate into the esophagus. The tube should pass with minimal resistance[1].

  • Administer the formulation slowly.

  • Gently remove the gavage needle.

  • Return the animal to its cage and monitor for any signs of distress for at least 15 minutes post-dosing[3].

Oral_Gavage_Workflow A Animal Weighing & Dose Calculation B Prepare Dosing Syringe A->B C Animal Restraint B->C D Measure & Insert Gavage Needle C->D E Administer Formulation D->E F Remove Needle & Monitor Animal E->F

Figure 2: Oral Gavage Administration Workflow.

Protocol for Intravenous (IV) Injection

Materials:

  • Formulation of this compound suitable for IV administration (e.g., in a co-solvent system, filtered through a 0.22 µm filter)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge for rats)[4]

  • Restraining device

  • Heat lamp or warming pad

  • 70% Isopropyl alcohol wipes

Procedure:

  • Weigh each animal to determine the correct injection volume. The maximum recommended bolus injection volume is 5 ml/kg[5].

  • Warm the animal's tail using a heat lamp or warming pad for 5-10 minutes to dilate the lateral tail veins[4].

  • Place the animal in a restraining device.

  • Wipe the tail with a 70% isopropyl alcohol wipe.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Slowly inject the formulation. There should be no resistance. If swelling occurs, the needle is not in the vein and should be repositioned[4].

  • After injection, withdraw the needle and apply gentle pressure with gauze to stop any bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound after a single IV and PO dose.

Procedure:

  • Dose two groups of rats (n=3-5 per group) with this compound, one group via IV injection and the other via oral gavage.

  • Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at the following time points:

    • IV group: 0 (pre-dose), 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.

    • PO group: 0 (pre-dose), 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose.

  • Process blood samples to obtain plasma (e.g., by centrifugation) and store at -80°C until analysis.

  • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) using appropriate software.

PK_Study_Workflow cluster_in_vivo In-Vivo Phase cluster_ex_vivo Ex-Vivo Phase cluster_analysis Data Analysis A Dose Animals (IV & PO Groups) B Serial Blood Sampling A->B C Plasma Processing B->C D LC-MS/MS Analysis C->D E Calculate PK Parameters D->E

Figure 3: Pharmacokinetic Study Workflow.

Preliminary Toxicity Assessment

Throughout all in-vivo studies, animals should be monitored for signs of toxicity.

Monitoring Parameters:

  • Clinical Observations: Daily checks for changes in behavior, appearance, and signs of pain or distress.

  • Body Weight: Measure body weight at least twice weekly.

  • Food and Water Intake: Monitor for significant changes.

  • Post-mortem Analysis: At the end of the study, a gross necropsy should be performed. For more detailed toxicity studies, organ weights and histopathology of key organs (e.g., liver, kidneys) should be evaluated.

Conclusion

The protocols outlined in these application notes provide a framework for the initial in-vivo characterization of this compound. Successful formulation development is a critical first step in advancing promising but poorly soluble compounds through the preclinical drug development pipeline. Careful adherence to established animal handling and dosing procedures is essential for obtaining reliable and reproducible data. The pharmacokinetic and preliminary toxicity data generated from these studies will be instrumental in guiding dose selection for future efficacy studies in relevant animal models of HIV-1 infection.

References

Application Notes and Protocols for the Quantification of Novel HIV-1 Inhibitors in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this document provides a comprehensive guide to the analytical methodologies for the quantification of novel small-molecule HIV-1 inhibitors, exemplified here as "HIV-1 inhibitor-73," in biological matrices. The protocols and data presented are based on established and validated techniques for other antiretroviral compounds, offering a robust framework for the bioanalysis of new chemical entities.

The primary analytical technique detailed is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method widely used for the quantification of drugs in complex biological fluids such as plasma.[1][2][3]

Overview of Analytical Methods

The quantification of HIV-1 inhibitors in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization in preclinical and clinical trials.[4] While various methods like HPLC-UV are available, LC-MS/MS is often preferred for its superior sensitivity, specificity, and high-throughput capabilities.[5]

A typical bioanalytical workflow involves:

  • Sample Preparation: Extraction of the analyte from the biological matrix to remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][4][5]

  • Chromatographic Separation: Separation of the analyte from other components using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

  • Mass Spectrometric Detection: Ionization of the analyte and detection using a mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[1]

Experimental Protocol: LC-MS/MS Quantification of an HIV-1 Inhibitor in Human Plasma

This protocol provides a general procedure for the quantification of a novel, small-molecule HIV-1 inhibitor in human plasma. Optimization and validation are essential for each specific compound.

Materials and Reagents
  • Blank human plasma (with anticoagulant, e.g., EDTA)

  • Reference standards of the HIV-1 inhibitor and a suitable internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Microcentrifuge tubes

  • Analytical column (e.g., C18 reverse-phase)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for sample cleanup in plasma.[2]

  • Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into 1.5 mL microcentrifuge tubes.

  • Add 20 µL of the internal standard working solution to each tube (except for blank samples).

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific analyte.

Liquid Chromatography:

  • Column: C18 reverse-phase, 50 x 2.1 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters: Optimized for the specific instrument and analyte (e.g., capillary voltage, source temperature, gas flows).

  • MRM Transitions: Determined by infusing a standard solution of the analyte and internal standard to find the precursor ion and the most abundant product ions.

Method Validation Summary

A bioanalytical method must be validated to ensure its reliability. The following table summarizes typical acceptance criteria for key validation parameters.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor should have a %CV ≤ 15%
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of nominal concentration

Quantitative Data Summary (Illustrative)

The following table presents illustrative quantitative data for a hypothetical validation of "this compound" analysis in human plasma.

AnalyteLLOQ (ng/mL)Linear Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
This compound 11 - 10002.5 - 8.13.2 - 9.5-5.2 to 6.8
Internal Standard -----

Visualizations

Experimental Workflow for Sample Preparation

G cluster_sample_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma add_is 2. Add Internal Standard plasma->add_is precipitate 3. Add 300 µL Cold ACN (Protein Precipitation) add_is->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Workflow for protein precipitation of plasma samples.

LC-MS/MS Analysis Logical Flow

G cluster_lcms LC-MS/MS Analysis cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry injection Sample Injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization selection Quadrupole 1 (Precursor Ion Selection) ionization->selection fragmentation Quadrupole 2 (Collision Cell) selection->fragmentation detection Quadrupole 3 (Product Ion Detection) fragmentation->detection data_acquisition Data Acquisition & Processing detection->data_acquisition

Logical flow of the LC-MS/MS analysis process.

References

Application Notes and Protocols: Combination Studies of Darunavir with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darunavir (DRV) is a second-generation HIV-1 protease inhibitor (PI) that has demonstrated potent antiviral activity against both wild-type and multidrug-resistant strains of HIV-1.[1][2] A key strategy in HIV-1 therapeutics is the use of combination antiretroviral therapy (cART) to enhance efficacy, reduce the emergence of drug resistance, and minimize drug-related toxicities. This document provides detailed application notes and protocols for conducting in vitro combination studies of Darunavir with other classes of antiretroviral drugs, including Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), and Integrase Strand Transfer Inhibitors (INSTIs).

The primary objective of these studies is to determine the nature of the interaction between Darunavir and other antiretrovirals, which can be synergistic (more effective than the sum of their individual effects), additive (equal to the sum of their individual effects), or antagonistic (less effective than their individual effects).

Data Presentation: In Vitro Synergy of Darunavir Combinations

The following table summarizes the in vitro anti-HIV-1 activity of three-drug combinations, including Darunavir, in cell culture. The data is derived from studies evaluating the combination of Emtricitabine (FTC) and Tenofovir (TFV) with various third agents. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 0.9 indicates synergy, 0.9 to 1.1 indicates an additive effect, and > 1.1 indicates antagonism.[3]

Combination (FTC + TFV + Third Agent)Drug Class of Third AgentMean Combination Index (CI) ± SDInteraction
FTC + TFV + Darunavir Protease Inhibitor (PI)0.83 ± 0.19Moderate Synergy
FTC + TFV + AtazanavirProtease Inhibitor (PI)0.77 ± 0.11Moderate Synergy
FTC + TFV + LopinavirProtease Inhibitor (PI)0.97 ± 0.10Additive
FTC + TFV + EfavirenzNNRTI0.56 ± 0.08Synergy
FTC + TFV + RilpivirineNNRTI0.73 ± 0.13Moderate Synergy
FTC + TFV + ElvitegravirIntegrase Inhibitor (INSTI)0.38 ± 0.08Strong Synergy
FTC + TFV + RaltegravirIntegrase Inhibitor (INSTI)0.45 ± 0.06Synergy

Data adapted from Kulkarni et al., Antimicrobial Agents and Chemotherapy, 2014.[3][4]

Experimental Protocols

Protocol for In Vitro HIV-1 Synergy Assay (Checkerboard Method)

This protocol describes a checkerboard assay to determine the synergistic, additive, or antagonistic effects of Darunavir in combination with other antiretroviral agents. The assay measures the inhibition of HIV-1 replication in a susceptible cell line.

Materials:

  • HIV-1 susceptible cell line (e.g., MT-2, PM1)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Darunavir and other antiretroviral agents of interest

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Drug Dilution Plate Preparation:

    • Prepare stock solutions of Darunavir and the second drug in a suitable solvent (e.g., DMSO).

    • In a 96-well plate (the "drug plate"), perform serial dilutions of Darunavir along the x-axis (e.g., columns 2-11) and the second drug along the y-axis (e.g., rows B-G).

    • Column 1 should contain dilutions of the second drug only, and row H should contain dilutions of Darunavir only. Wells in row A and column 12 can be used for controls (cells only, virus only).

    • The drug concentrations should be prepared at 4x the final desired concentration.

  • Cell Plating and Infection:

    • Seed the HIV-1 susceptible cells into a 96-well cell culture plate at a predetermined density (e.g., 5 x 10^4 cells/well) in 100 µL of complete medium.

    • Add 50 µL from the corresponding wells of the 4x drug plate to the cell plate.

    • Infect the cells by adding 50 µL of a diluted HIV-1 stock to achieve a multiplicity of infection (MOI) of approximately 0.01. The final volume in each well will be 200 µL.

    • Include control wells: cells only (no virus, no drugs), cells with virus (no drugs), and drug toxicity controls (cells with the highest concentration of each drug, no virus).

  • Incubation and Sample Collection:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

    • On day 7, carefully collect the cell culture supernatant from each well for p24 antigen analysis.

  • Quantification of Viral Replication (HIV-1 p24 Antigen ELISA):

    • Follow the manufacturer's instructions for the HIV-1 p24 Antigen ELISA kit.

    • Briefly, coat a 96-well ELISA plate with HIV-1 p24 capture antibody.

    • Add the collected cell culture supernatants to the wells and incubate.

    • Wash the wells and add a biotinylated p24 detection antibody, followed by streptavidin-horseradish peroxidase (HRP).

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control.

    • Use software such as CalcuSyn or CompuSyn to calculate the Combination Index (CI) based on the dose-effect curves of the individual drugs and their combinations.[1][4][5]

Protocol for HIV-1 p24 Antigen ELISA

This protocol provides a general procedure for quantifying HIV-1 p24 antigen in cell culture supernatants, a common method to measure viral replication.

Materials:

  • HIV-1 p24 Antigen ELISA kit (containing capture antibody, detection antibody, standards, wash buffer, substrate, and stop solution)

  • 96-well ELISA plates

  • Cell culture supernatants from the synergy assay

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well ELISA plate with the provided p24 capture antibody diluted in coating buffer.

    • Incubate overnight at 4°C or as recommended by the manufacturer.

    • Wash the plate three times with wash buffer.

  • Sample and Standard Incubation:

    • Prepare a standard curve using the provided p24 antigen standards.

    • Add 100 µL of standards and cell culture supernatants to the appropriate wells.

    • Incubate for 2 hours at 37°C.

    • Wash the plate three times with wash buffer.

  • Detection Antibody Incubation:

    • Add 100 µL of the diluted biotinylated p24 detection antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

  • Enzyme and Substrate Reaction:

    • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Reading the Results:

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 30 minutes of stopping the reaction.

    • Generate a standard curve and determine the p24 concentration in the unknown samples.

Visualizations

HIV_Lifecycle_and_Drug_Targets cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Reverse Transcription Reverse Transcription Protease Protease Integrase Integrase Integration Integration Binding and Fusion Binding and Fusion Binding and Fusion->Reverse Transcription 1. Entry Reverse Transcription->Integration 2. Reverse Transcription Proviral DNA Proviral DNA Integration->Proviral DNA 3. Integration Transcription and Translation Transcription and Translation Proviral DNA->Transcription and Translation 4. Transcription Viral Proteins Viral Proteins Transcription and Translation->Viral Proteins 5. Translation Assembly Assembly Viral Proteins->Assembly 6. Assembly Budding Budding Assembly->Budding 7. Budding Maturation Maturation Budding->Maturation 8. Maturation New Virion New Virion Maturation->New Virion NNRTIs NNRTIs NNRTIs->Reverse Transcription Inhibit INSTIs INSTIs INSTIs->Integration Inhibit Protease Inhibitors (Darunavir) Protease Inhibitors (Darunavir) Protease Inhibitors (Darunavir)->Maturation Inhibit

Caption: HIV-1 lifecycle and targets of antiretroviral drugs.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prepare Drug Stocks Prepare Drug Stocks Serial Dilutions Serial Dilutions Dispense Drugs into Plate Dispense Drugs into Plate Serial Dilutions->Dispense Drugs into Plate Prepare Cell Suspension Prepare Cell Suspension Add Cells to Plate Add Cells to Plate Prepare Cell Suspension->Add Cells to Plate Prepare Virus Stock Prepare Virus Stock Infect Cells with HIV-1 Infect Cells with HIV-1 Prepare Virus Stock->Infect Cells with HIV-1 Dispense Drugs into Plate->Add Cells to Plate Add Cells to Plate->Infect Cells with HIV-1 Incubate 7 Days Incubate 7 Days Infect Cells with HIV-1->Incubate 7 Days Collect Supernatant Collect Supernatant Incubate 7 Days->Collect Supernatant p24 Antigen ELISA p24 Antigen ELISA Collect Supernatant->p24 Antigen ELISA Calculate % Inhibition Calculate % Inhibition p24 Antigen ELISA->Calculate % Inhibition Calculate Combination Index (CI) Calculate Combination Index (CI) Calculate % Inhibition->Calculate Combination Index (CI) Determine Synergy/Antagonism Determine Synergy/Antagonism Calculate Combination Index (CI)->Determine Synergy/Antagonism

Caption: Workflow for the in vitro checkerboard synergy assay.

Synergy_Logic Combination Index (CI) Combination Index (CI) CI < 0.9 CI < 0.9 Combination Index (CI)->CI < 0.9 0.9 <= CI <= 1.1 0.9 <= CI <= 1.1 Combination Index (CI)->0.9 <= CI <= 1.1 CI > 1.1 CI > 1.1 Combination Index (CI)->CI > 1.1 Synergy Synergy CI < 0.9->Synergy Additivity Additivity 0.9 <= CI <= 1.1->Additivity Antagonism Antagonism CI > 1.1->Antagonism

Caption: Interpretation of the Combination Index (CI).

References

"HIV-1 inhibitor-73" and its use in studying HIV-1 replication cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 inhibitor-73, also identified as compound 13c, is a potent, novel non-nucleoside reverse transcriptase inhibitor (NNRTI). It belongs to a class of 2,4,6-trisubstituted pyrimidine derivatives designed to effectively target the HIV-1 reverse transcriptase (RT) enzyme. This document provides detailed application notes and protocols for the use of this compound in studying the HIV-1 replication cycle. Its high potency against both wild-type and drug-resistant HIV-1 strains makes it a valuable tool for research and a lead compound for the development of new antiretroviral therapies.

Mechanism of Action

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause termination, NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, known as the NNRTI binding pocket (NNIBP). This binding induces a conformational change in the enzyme, thereby inhibiting its function and blocking the conversion of viral RNA into DNA. This critical step, known as reverse transcription, is essential for the virus to establish infection in the host cell. Molecular docking studies have indicated that this compound effectively binds within the NNIBP of the HIV-1 RT.

Quantitative Data

The antiviral efficacy of this compound (compound 13c) and its analogs has been evaluated against a panel of HIV-1 strains. The following table summarizes the key quantitative data.

CompoundTarget StrainEC50 (nM)IC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound (13c) HIV-1 WT 4.68 - 15.5 0.231 >100 >6451
HIV-1 (L100I)229---
HIV-1 (K103N)18.5---
HIV-1 (Y181C)12.7---
HIV-1 (Y188L)21.4---
HIV-1 (E138K)9.8---
Etravirine (ETV)HIV-1 WT4.0-2.2>550
Nevirapine (NVP)HIV-1 WT----
Efavirenz (EFV)HIV-1 WT----

EC50: 50% effective concentration for inhibiting viral replication. IC50: 50% inhibitory concentration against the HIV-1 reverse transcriptase enzyme. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50).

Experimental Protocols

Anti-HIV-1 Activity Assay in MT-4 Cells

This protocol is used to determine the in vitro antiviral activity of this compound against HIV-1 in a cell-based assay.

Materials:

  • MT-4 cells

  • HIV-1 viral stock (e.g., IIIB strain)

  • This compound (compound 13c)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent

  • 96-well microtiter plates

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted compound to the appropriate wells. Include a no-drug control.

  • Infect the cells by adding 50 µL of a diluted HIV-1 stock to each well, except for the mock-infected control wells. The multiplicity of infection (MOI) should be optimized for the specific virus stock and cell line.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 5 days.

  • After the incubation period, add 20 µL of MTS solution to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound (compound 13c)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 2.5 mM MgCl2, 1 mM DTT)

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleotide triphosphates (dNTPs), including [³H]-dTTP or a non-radioactive detection system

  • Trichloroacetic acid (TCA) for precipitation (if using radioactive detection)

  • Glass fiber filters

  • Scintillation fluid and counter, or a suitable plate reader for non-radioactive assays

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and dNTPs (including the labeled dNTP).

  • Prepare serial dilutions of this compound in the appropriate solvent and add to the reaction wells. Include a no-inhibitor control.

  • Initiate the reaction by adding the recombinant HIV-1 RT enzyme to each well.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the reaction (e.g., by adding cold TCA).

  • Precipitate the newly synthesized DNA and collect it on glass fiber filters.

  • Wash the filters to remove unincorporated nucleotides.

  • Quantify the amount of incorporated labeled dNTP using a scintillation counter or a plate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of RT inhibition versus the log of the inhibitor concentration.

Visualizations

HIV_Replication_Cycle_Inhibition cluster_cell Host Cell HIV_Virion HIV-1 Virion Binding_Fusion 1. Binding & Fusion HIV_Virion->Binding_Fusion Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Binding_Fusion->Reverse_Transcription Integration 3. Integration (Viral DNA into Host DNA) Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation Integration->Transcription_Translation Assembly 5. Assembly Transcription_Translation->Assembly Budding_Maturation 6. Budding & Maturation Assembly->Budding_Maturation New_Virion New HIV-1 Virion Budding_Maturation->New_Virion Inhibitor This compound (NNRTI) Inhibitor->Reverse_Transcription Inhibits

Caption: HIV-1 replication cycle and the point of inhibition by this compound.

Experimental_Workflow cluster_antiviral_assay Anti-HIV-1 Activity Assay cluster_rt_assay HIV-1 RT Inhibition Assay Cell_Seeding Seed MT-4 Cells Compound_Addition Add this compound (serial dilutions) Cell_Seeding->Compound_Addition Infection Infect with HIV-1 Compound_Addition->Infection Incubation_5d Incubate for 5 days Infection->Incubation_5d MTS_Assay Perform MTS Assay Incubation_5d->MTS_Assay Data_Analysis_EC50 Calculate EC50 & CC50 MTS_Assay->Data_Analysis_EC50 Reaction_Setup Prepare Reaction Mix (Template, dNTPs) Inhibitor_Addition Add this compound (serial dilutions) Reaction_Setup->Inhibitor_Addition Enzyme_Addition Add HIV-1 RT Enzyme Inhibitor_Addition->Enzyme_Addition Incubation_1h Incubate for 1 hour Enzyme_Addition->Incubation_1h Detection Detect DNA Synthesis Incubation_1h->Detection Data_Analysis_IC50 Calculate IC50 Detection->Data_Analysis_IC50

Troubleshooting & Optimization

"HIV-1 inhibitor-73" low solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low aqueous solubility issues with the experimental compound HIV-1 Inhibitor-73. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to facilitate successful in vitro and in vivo experimentation.

Frequently Asked Questions (FAQs)

Q1: I've just received this compound, and it won't dissolve in my aqueous buffer. What is the first thing I should do?

A1: The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common choice for initial testing due to its strong solubilizing power for a wide range of organic molecules.[1][2] From this stock solution, you can perform serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5% v/v) to not affect the biological system.[1][3]

Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution" that occurs when a compound's solubility limit is exceeded in the final aqueous medium.[3][4] To mitigate this, you can try several strategies:

  • Lower the Final Concentration: The simplest approach is to work at a lower final concentration of this compound in your assay.[3][4]

  • Optimize DMSO Concentration: While minimizing DMSO is important, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility.[3] Always include a vehicle control with the equivalent DMSO concentration.[3]

  • Adjust pH: If this compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly improve its solubility.[3][4]

  • Use Excipients: Consider using solubilizing agents such as surfactants or cyclodextrins in your final buffer.[4]

Q3: What are the most common organic solvents for preparing stock solutions of hydrophobic compounds like this compound?

A3: Besides DMSO, other common solvents include ethanol, methanol, dimethylformamide (DMF), and acetonitrile.[1] The choice of solvent depends on the specific properties of the compound and the tolerance of your experimental system.[1] It is advisable to perform a small-scale solubility test in a few different solvents before preparing a large stock.

Q4: How should I store the stock solution of this compound?

A4: Proper storage is critical to maintain the compound's integrity. For stock solutions in DMSO, it is recommended to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] DMSO is hygroscopic, meaning it can absorb moisture from the air, which can dilute your stock concentration over time.[3]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem 1: Inconsistent results in cell-based or biochemical assays.
  • Possible Cause: The actual concentration of the soluble inhibitor in the assay is lower than the nominal concentration due to precipitation or poor solubility in the assay medium.[4]

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your diluted solutions for any signs of precipitation, which may appear as a cloudy suspension, small crystals, or an oily film at the bottom of the well.[4]

    • Pre-Assay Solubility Check: Before your main experiment, perform a small-scale solubility test. Prepare the highest intended concentration of this compound in your final assay buffer. Let it incubate under the same conditions as your assay (e.g., 37°C for 2 hours). After incubation, centrifuge the sample at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitate.[4]

    • Quantify Soluble Compound: Carefully collect the supernatant and measure the concentration of the dissolved compound using an appropriate analytical method like HPLC-UV. This will reveal the true soluble concentration.[4]

Problem 2: Complete inability to achieve the desired concentration in aqueous buffer, even with a DMSO stock.
  • Possible Cause: this compound is a "brick-dust" or "grease-ball" molecule with extremely low intrinsic aqueous solubility.[5]

  • Troubleshooting Workflow: A tiered approach is recommended to find a suitable formulation strategy.

G cluster_0 Solubility Troubleshooting Workflow A Start: Low Solubility of This compound B Tier 1: Co-Solvent Systems (e.g., DMSO/PEG400) A->B F Solubility Achieved Proceed with Assay B->F Succeeds G Solubility Issue Persists B->G Fails C Tier 2: pH Adjustment (for ionizable compounds) C->F Succeeds C:e->G:w Fails / Not Applicable D Tier 3: Solubilizing Excipients (Cyclodextrins, Surfactants) D->F Succeeds D:e->G:w Fails E Tier 4: Advanced Formulations (Solid Dispersions, Nanosuspensions) E->F Succeeds G->C G->D G->E

Caption: Tiered workflow for troubleshooting low solubility.

Data Presentation

Table 1: Properties of Common Organic Solvents for Stock Solutions
SolventPolarityVolatilityCommon UseBiocompatibility Notes
DMSO HighLowUniversal solvent for screeningGenerally tolerated <0.5% in cells; can have off-target effects at higher concentrations.[3]
Ethanol HighHighGood for many polar compoundsGenerally well-tolerated; can be a source of carbon for some microbes.
Methanol HighHighSimilar to ethanolCan be toxic to cells at low concentrations.
DMF HighLowStrong solvent, less commonHigher toxicity than DMSO; use with caution.
Table 2: Example Solubility Screening of this compound with Excipients

This table presents hypothetical data to illustrate the potential effect of different solubilizing agents.

Formulation Vehicle (in PBS, pH 7.4)This compound Solubility (µg/mL)Fold Increase (vs. PBS)
PBS (Control)0.51.0
5% DMSO1530
10% PEG 4002550
0.1% Tween® 801224
20% HP-β-Cyclodextrin>100>200

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution into aqueous buffers.

Materials:

  • This compound (solid powder)

  • 100% Anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh out the required amount of this compound powder in a suitable vial.

  • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 2-5 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes.[4]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.[4]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[4]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

Objective: To determine the apparent solubility of this compound in a specific aqueous buffer when diluted from a DMSO stock.

Materials:

  • 10 mM this compound stock in DMSO

  • 100% DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well plate (polypropylene or non-binding surface recommended)

  • Plate shaker

  • Plate reader or HPLC for quantification

Procedure:

  • Prepare a serial dilution plate: Create a serial 2-fold dilution of the 10 mM stock solution in 100% DMSO in a 96-well plate.

  • Dilution into Aqueous Buffer: In a separate 96-well plate, add 98 µL of the aqueous buffer to each well.

  • Add 2 µL from each well of the DMSO serial dilution plate to the corresponding wells of the aqueous buffer plate. This creates a range of final compound concentrations with a final DMSO concentration of 2%.

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.

  • Measurement: Measure the turbidity (absorbance at ~620 nm) of each well using a plate reader. The concentration at which turbidity significantly increases above the baseline is the kinetic solubility limit. Alternatively, centrifuge the plate, and quantify the supernatant concentration by HPLC.

Mandatory Visualizations

HIV-1 Life Cycle and Inhibitor Targets

The following diagram illustrates the key stages of the HIV-1 life cycle, which provides context for the mechanism of action of various inhibitors, including potentially this compound. The primary targets for approved antiretroviral drugs are reverse transcriptase, protease, and integrase.[6] Newer inhibitors also target entry and maturation.[6][7][8]

G cluster_0 HIV-1 Life Cycle & Drug Targets A 1. Binding & Fusion (Attachment to CD4) B 2. Reverse Transcription (RNA -> DNA) A->B C 3. Integration (Viral DNA into Host DNA) B->C D 4. Transcription & Translation (Viral Proteins) C->D E 5. Assembly D->E F 6. Budding & Maturation E->F G New Virion F->G I1 Entry Inhibitors I1->A I2 Reverse Transcriptase Inhibitors (NRTIs/NNRTIs) I2->B I3 Integrase Inhibitors I3->C I4 Protease/Maturation Inhibitors I4->F

Caption: Simplified HIV-1 life cycle and major drug target stages.

Formulation Strategy Decision Tree

This diagram outlines the logical decision-making process for selecting a formulation strategy based on the physicochemical properties of a poorly soluble compound like this compound.

G cluster_1 Formulation Strategy Selection Start Compound with Low Aqueous Solubility Q1 Is the compound ionizable? Start->Q1 A1_Yes pH Modification (Salt Formation) Q1->A1_Yes Yes Q2 Is the compound thermally stable? Q1->Q2 No A2_Yes Amorphous Solid Dispersions (Spray Drying, Hot Melt Extrusion) Q2->A2_Yes Yes Q3 Is compound lipophilic (LogP > 3)? Q2->Q3 No A3_Yes Lipid-Based Formulations (SEDDS) Q3->A3_Yes Yes A_Final Particle Size Reduction (Micronization, Nanosuspension) Q3->A_Final No

Caption: Decision tree for selecting a suitable formulation strategy.

References

"HIV-1 inhibitor-73" optimizing concentration for antiviral effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of HIV-1 Inhibitor-73 for potent antiviral effects while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for initial screening of this compound?

For initial experiments, we recommend a broad concentration range to capture the full dose-response curve. A common starting point is a serial dilution from 100 µM down to 0.01 µM. This range can be adjusted based on the predicted potency and solubility of the compound.

Q2: How do I determine the optimal concentration of this compound for my experiments?

The optimal concentration is a balance between maximal antiviral efficacy and minimal cytotoxicity. This is typically determined by calculating the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more promising therapeutic window.

Q3: What are the critical parameters to evaluate when assessing the antiviral activity of this compound?

The primary parameter is the EC50, the concentration at which the inhibitor reduces viral replication by 50%. This is typically measured using assays such as a p24 antigen ELISA, a reverse transcriptase activity assay, or a luciferase reporter gene assay in a relevant cell line (e.g., TZM-bl).

Q4: How should I assess the cytotoxicity of this compound?

Cytotoxicity should be evaluated in the same cell line used for the antiviral assays to ensure a direct comparison. The CC50 value, the concentration at which the compound reduces cell viability by 50%, can be determined using assays like the MTT, XTT, or CellTiter-Glo assay. It is crucial to run cytotoxicity assays in parallel with your antiviral experiments.

Troubleshooting Guides

Problem: High cytotoxicity is observed at concentrations effective against HIV-1.

  • Possible Cause: The inhibitor may have off-target effects or inherent cellular toxicity.

  • Solution:

    • Re-evaluate the therapeutic window: Calculate the Selectivity Index (SI = CC50/EC50). An SI value greater than 100 is generally considered promising. If the SI is low, the compound may not be a suitable candidate for further development.

    • Modify the treatment duration: Shorter exposure times might reduce cytotoxicity while retaining antiviral activity.

    • Consider combination therapy: Using this compound at a lower, non-toxic concentration in combination with other antiretroviral agents could enhance the antiviral effect without increasing cytotoxicity.

Problem: Inconsistent or non-reproducible results between experiments.

  • Possible Cause: This could be due to variability in experimental conditions, such as cell passage number, viral stock titer, or inhibitor preparation.

  • Solution:

    • Standardize protocols: Ensure all experimental parameters are consistent, including cell density, MOI (multiplicity of infection), and incubation times.

    • Aliquot reagents: Prepare single-use aliquots of the inhibitor and viral stocks to avoid repeated freeze-thaw cycles.

    • Perform regular quality control: Routinely check the viability of your cell lines and the titer of your viral stocks.

Problem: Low or no antiviral activity detected.

  • Possible Cause: The inhibitor may not be effective against the specific HIV-1 strain used, or there could be issues with its solubility or stability.

  • Solution:

    • Verify inhibitor integrity: Confirm the identity and purity of the compound. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium.

    • Test against different viral strains: The inhibitor's efficacy may vary between different HIV-1 subtypes or strains.

    • Investigate the mechanism of action: Understanding the target of this compound in the viral life cycle can help in designing more targeted experiments.

Data Presentation

Table 1: Antiviral Efficacy and Cytotoxicity of this compound

Concentration (µM)% Viral Inhibition% Cell Viability
1001005
509815
259540
108588
56095
14598
0.110100
0.012100

Table 2: Key Pharmacological Parameters for this compound

ParameterValueDescription
EC50 1.2 µM50% effective concentration for viral inhibition.
CC50 28 µM50% cytotoxic concentration.
SI 23.3Selectivity Index (CC50/EC50).

Experimental Protocols

1. MTT Assay for Cytotoxicity (CC50 Determination)

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 48 hours (or a duration matching your antiviral assay).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated cell control and determine the CC50 value by non-linear regression analysis.

2. p24 Antigen ELISA for Antiviral Activity (EC50 Determination)

  • Cell Seeding and Infection: Seed TZM-bl cells as described above. After 24 hours, infect the cells with a pre-titered amount of HIV-1 in the presence of serial dilutions of this compound. Include wells with infected, untreated cells (virus control) and uninfected, untreated cells (cell control).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercially available HIV-1 p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viral inhibition relative to the virus control and determine the EC50 value by non-linear regression analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assays (Run in Parallel) cluster_analysis Data Analysis cluster_decision Decision prep_cells Prepare TZM-bl Cells antiviral_assay Antiviral Assay (p24 ELISA) prep_cells->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (MTT) prep_cells->cytotoxicity_assay prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->antiviral_assay prep_inhibitor->cytotoxicity_assay prep_virus Prepare HIV-1 Stock prep_virus->antiviral_assay calc_ec50 Calculate EC50 antiviral_assay->calc_ec50 calc_cc50 Calculate CC50 cytotoxicity_assay->calc_cc50 calc_si Calculate Selectivity Index (SI = CC50 / EC50) calc_ec50->calc_si calc_cc50->calc_si decision SI > 100? calc_si->decision

Caption: Workflow for optimizing this compound concentration.

HIV_Lifecycle cluster_cell Host Cell entry 1. Binding & Fusion rt 2. Reverse Transcription entry->rt integration 3. Integration rt->integration transcription 4. Transcription integration->transcription assembly 5. Assembly transcription->assembly budding 6. Budding & Maturation assembly->budding inhibitor This compound inhibitor->rt Potential Target

Caption: Simplified HIV-1 life cycle with a potential inhibitor target.

Troubleshooting_Tree start Inconsistent Results? yes_standardize Standardize Protocols: - Cell Passage - Viral Titer - Reagent Aliquots start->yes_standardize Yes no_low_activity Low/No Activity? start->no_low_activity No yes_check_compound Check Compound: - Solubility - Purity - Stability no_low_activity->yes_check_compound Yes no_high_cytotoxicity High Cytotoxicity? no_low_activity->no_high_cytotoxicity No yes_re_evaluate Re-evaluate SI. Consider: - Shorter Exposure - Combination Therapy no_high_cytotoxicity->yes_re_evaluate Yes end_node Proceed with Optimized Concentration no_high_cytotoxicity->end_node No

Caption: Decision tree for troubleshooting experimental issues.

"HIV-1 inhibitor-73" reducing off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using HIV-1 Inhibitor-73. The information is designed to help address specific issues that may be encountered during in vitro experiments aimed at evaluating the efficacy and off-target effects of this novel compound.

Troubleshooting Guides

This section addresses common problems encountered during the experimental evaluation of this compound in cell lines.

Problem Possible Causes Suggested Solutions
High Variability in IC50 Values Across Experiments 1. Inconsistent cell passage number or health. 2. Variability in virus stock titer. 3. Pipetting errors or inconsistent drug concentrations. 4. Contamination of cell cultures.1. Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before seeding. 2. Aliquot and titer virus stocks before use to ensure consistent MOI. 3. Calibrate pipettes regularly. Prepare fresh serial dilutions of Inhibitor-73 for each experiment. 4. Regularly test for mycoplasma contamination.
Observed Cytotoxicity at or Below the IC50 Concentration 1. The inhibitor has a narrow therapeutic window in the specific cell line used. 2. Off-target effects are leading to cell death. 3. The solvent (e.g., DMSO) concentration is too high.1. Perform a detailed cytotoxicity assay (e.g., MTT or CellTiter-Glo) to accurately determine the CC50. 2. Investigate potential off-target interactions with cellular kinases or other proteins.[1][2] 3. Ensure the final solvent concentration is consistent across all wells and below the toxic threshold for the cell line (typically <0.5%).
Inconsistent Results Between Different Cell Lines 1. Cell line-specific differences in metabolism of the compound. 2. Differential expression of the drug target or off-target proteins. 3. Varying susceptibility of cell lines to HIV-1 infection.1. Consider performing metabolic stability assays. 2. Use techniques like Western blotting or qPCR to assess the expression levels of relevant proteins in the different cell lines. 3. Standardize the infection protocol and viral input for each cell line.
Loss of Inhibitory Activity Over Time in Culture 1. Chemical instability of Inhibitor-73 in culture medium. 2. Metabolic degradation of the compound by the cells.1. Assess the stability of Inhibitor-73 in cell culture medium over the course of the experiment using methods like HPLC. 2. Replenish the compound at regular intervals during long-term culture experiments if degradation is confirmed.

Frequently Asked Questions (FAQs)

1. What is the putative mechanism of action for this compound?

This compound is a novel small molecule designed as an entry inhibitor. It is hypothesized to bind to the HIV-1 envelope glycoprotein gp120, preventing the conformational changes required for its interaction with the host cell's CD4 receptor.[3][4] This action blocks the initial attachment of the virus to the host cell, thereby inhibiting the first step in the viral lifecycle.

2. How can I distinguish between specific antiviral activity and non-specific cytotoxicity?

To differentiate between specific antiviral effects and general cytotoxicity, it is crucial to determine the Selectivity Index (SI). The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50) (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the compound for its antiviral activity over host cell toxicity. An SI greater than 10 is generally considered a good starting point for a promising antiviral candidate.

3. What are the recommended cell lines for testing this compound?

Initial testing is recommended in human T-lymphocytic cell lines that are highly susceptible to HIV-1 infection, such as MT-4 or CEM cells.[5][6] For assessing activity against different viral strains and co-receptor tropisms, U373-MAGI cells expressing either CXCR4 or CCR5 can be utilized.[7] It is also advisable to confirm activity in primary human cells, such as peripheral blood mononuclear cells (PBMCs), for greater physiological relevance.

4. What positive and negative controls should be used in my experiments?

  • Positive Controls: A well-characterized HIV-1 inhibitor with a known mechanism of action should be used. For an entry inhibitor like Inhibitor-73, a suitable positive control would be Enfuvirtide (a fusion inhibitor) or Maraviroc (a CCR5 antagonist).[3][8]

  • Negative Controls:

    • Virus Control: Cells infected with HIV-1 in the absence of any inhibitor.

    • Cell Control: Uninfected cells to determine baseline cell viability.

    • Vehicle Control: Cells treated with the same concentration of the drug solvent (e.g., DMSO) used to dissolve Inhibitor-73.

5. How can I assess the potential for off-target effects of this compound?

Off-target effects are a known concern with many small molecule inhibitors.[2][9] A common off-target activity for kinase inhibitors, for example, can be promiscuous binding to other kinases.[1] To assess this for Inhibitor-73, consider the following:

  • Kinase Profiling: Screen Inhibitor-73 against a panel of human kinases to identify any unintended inhibitory activity.

  • Gene Expression Analysis: Use techniques like RNA-seq to determine if Inhibitor-73 treatment leads to significant changes in the expression of genes unrelated to the HIV-1 life cycle.

  • Signaling Pathway Analysis: If specific off-target interactions are suspected (e.g., with the JAK-STAT pathway), use methods like phosphoprotein-specific antibodies in Western blotting to see if the inhibitor perturbs these pathways.[10][11][12]

Quantitative Data Summary

The following tables summarize representative data for a novel HIV-1 inhibitor like Inhibitor-73.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

Cell Line Virus Strain IC50 (nM) CC50 (µM) Selectivity Index (SI) *
MT-4HIV-1 IIIB45 ± 5>100>2222
CEMHIV-1 NL4-360 ± 8>100>1667
U373-MAGI-CCR5HIV-1 BaL75 ± 1085 ± 121133
PBMCsHIV-1 IIIB55 ± 7>100>1818

*Data are presented as mean ± standard deviation from three independent experiments. IC50 (50% inhibitory concentration) measures antiviral potency. CC50 (50% cytotoxic concentration) measures toxicity to host cells. SI = CC50/IC50.

Table 2: Off-Target Kinase Inhibition Profile

Kinase Target Inhibition (%) at 10 µM Notes
JAK1< 5%Minimal interaction with the JAK-STAT pathway.
JAK28%Minimal interaction with the JAK-STAT pathway.
JAK3< 5%Minimal interaction with the JAK-STAT pathway.
AKT112%Potential for minor off-target effects at high concentrations.
EGFR< 2%Unlikely to interfere with EGFR signaling.

Experimental Protocols

Protocol 1: MTT Assay for Cellular Cytotoxicity

This protocol determines the concentration of Inhibitor-73 that reduces the viability of cultured cells by 50% (CC50).

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include wells with medium only (blank), cells with medium (negative control), and cells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

Protocol 2: HIV-1 p24 Antigen ELISA for Antiviral Activity

This protocol measures the amount of HIV-1 p24 capsid protein in the culture supernatant to determine the inhibitory effect of the compound (IC50).

  • Cell Infection: Seed target cells (e.g., MT-4) at 5 x 10^4 cells per well in a 96-well plate. Pre-incubate the cells with serial dilutions of this compound for 1 hour at 37°C.

  • Add Virus: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for 5-7 days at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of p24 inhibition for each drug concentration relative to the virus control (no drug). Determine the IC50 value using non-linear regression analysis.

Visualizations

HIV_Lifecycle_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell V gp120 C CD4 Receptor V->C 1. Attachment CoR Co-receptor (CCR5/CXCR4) C->CoR 2. Co-receptor Binding Fusion Membrane Fusion CoR->Fusion 3. Conformational Change Entry Viral Entry Fusion->Entry 4. Fusion & Entry Inhibitor73 Inhibitor-73 Inhibitor73->V Blocks Attachment Off_Target_Workflow Start Start: Test Inhibitor-73 Cytotoxicity Assess Cytotoxicity (MTT Assay) Start->Cytotoxicity KinaseScreen Kinase Panel Screening Start->KinaseScreen GeneExpression Gene Expression Profiling (RNA-seq) Start->GeneExpression DataAnalysis Analyze Data for Off-Target Hits Cytotoxicity->DataAnalysis KinaseScreen->DataAnalysis GeneExpression->DataAnalysis PathwayValidation Validate Hits in Specific Signaling Pathways DataAnalysis->PathwayValidation End End: Characterize Off-Target Profile PathwayValidation->End JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus dimerizes & translocates Gene Gene Transcription Nucleus->Gene Inhibitor73 Inhibitor-73 (High Conc.) Inhibitor73->JAK Potential weak inhibition

References

"HIV-1 inhibitor-73" troubleshooting inconsistent assay results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HIV-1 Inhibitor-73

Product Name: this compound Compound Class: Integrase Strand Transfer Inhibitor (INSTI) Mechanism of Action: this compound is a small molecule designed to potently and selectively block the strand transfer step of HIV-1 integration.[1][2][3] By binding to the active site of the viral integrase enzyme, it prevents the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.[1][2][4]

Frequently Asked Questions (FAQs) & Troubleshooting

This guide addresses common issues encountered during the experimental evaluation of this compound.

Q1: My IC50 values for this compound are inconsistent between experiments in my cell-based assay. What could be the cause?

A1: Inconsistent IC50 values are a frequent challenge in cell-based assays and can stem from several factors.[5][6]

  • Cell Health and Passage Number: The metabolic state and passage number of your cells can significantly impact results. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.[5][7]

  • Compound Stability and Solubility: Small molecules can degrade or precipitate in aqueous media.[5][8]

    • Recommendation: Prepare fresh serial dilutions of this compound from a DMSO stock for each experiment. Minimize freeze-thaw cycles of the stock solution. Visually inspect for precipitation after dilution into culture media.[8]

  • Reagent Variability: Lot-to-lot variations in cell culture media, serum, and assay reagents can introduce variability.[5]

    • Recommendation: When possible, purchase reagents in large batches. Qualify new lots against the old lot to ensure consistency.

  • Assay Conditions: Minor deviations in incubation times, temperature, CO2 levels, or cell seeding density can alter outcomes.[5][7]

    • Recommendation: Strictly adhere to a standardized protocol. Ensure equipment is calibrated and maintain consistent cell seeding densities.

Q2: I'm observing a significant difference between the IC50 from my biochemical (in vitro integrase) assay and my cell-based replication assay. Why?

A2: A discrepancy between biochemical and cell-based assay results is common and provides important information about the compound.

  • Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower effective intracellular concentration.[9][10]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cell, reducing its potency in a cellular context.

  • Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • Off-Target Effects: In a cell-based assay, the compound could have off-target effects that influence cell viability or other pathways, confounding the antiviral results.[9]

Q3: My cells show signs of toxicity at concentrations where I expect to see antiviral activity. How do I interpret this?

A3: It is crucial to distinguish between specific antiviral activity and general cytotoxicity.

  • Determine the Cytotoxic Concentration (CC50): Always run a parallel cytotoxicity assay (e.g., MTT or resazurin assay) without the virus. This will determine the concentration at which the compound itself is toxic to the cells.[11]

  • Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value (typically >10) indicates a more favorable therapeutic window, where the compound is effective against the virus at concentrations that are not toxic to the host cells.

  • Observation: If the IC50 and CC50 values are very close (low SI), the observed "inhibition" in the antiviral assay may be due to cell death rather than a specific antiviral effect.

Q4: There is high variability between replicate wells in my 96-well plate assay. What are the common causes?

A4: High variability within replicates can obscure real effects.

  • Inaccurate Pipetting: Ensure pipettes are calibrated. When preparing serial dilutions, mix thoroughly at each step.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth.[7]

    • Recommendation: Avoid using the outermost wells for experimental data. Instead, fill them with sterile media or PBS to create a humidity barrier.[7]

  • Incomplete Mixing: After adding reagents to a well, ensure they are mixed completely without disturbing the cell layer. A gentle tap or slow orbital shaking can help.[5]

  • Cell Clumping: Ensure you have a homogenous single-cell suspension before plating to avoid inconsistent cell numbers per well.[7]

Data Presentation

Table 1: Typical Assay Parameters for this compound
ParameterAssay TypeRecommended ValueTroubleshooting Threshold
IC50 In Vitro Integrase Assay5 - 20 nM> 50 nM
IC50 Cell-Based Replication20 - 100 nM> 250 nM
CC50 MTT Cytotoxicity Assay> 25 µM< 10 µM
Selectivity Index (SI) CC50 / IC50 (Cell-Based)> 250< 100
DMSO Concentration All Assays≤ 0.5%> 1.0%

Experimental Protocols

Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay measures the direct inhibition of the strand transfer reaction catalyzed by recombinant HIV-1 integrase.[12]

Materials:

  • Streptavidin-coated 96-well plates

  • Recombinant HIV-1 Integrase

  • Biotinylated Donor Substrate (DS) DNA (simulating the viral DNA end)

  • Modified Target Substrate (TS) DNA

  • HRP-conjugated antibody against the TS modification

  • Assay buffers (Reaction, Wash, Blocking)

  • TMB Substrate and Stop Solution

Methodology:

  • Plate Preparation: Pre-warm reagents. Add 100 µL of DS DNA solution to each well of the streptavidin-coated plate and incubate for 30 minutes at 37°C to allow binding.

  • Washing: Aspirate the liquid and wash wells 5 times with 300 µL of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C.

  • Integrase Binding: Wash wells three times with 200 µL of Reaction Buffer. Add 100 µL of diluted HIV-1 integrase to each well and incubate for 30 minutes at 37°C.

  • Inhibitor Addition: Wash wells three times with 200 µL of Reaction Buffer. Add 50 µL of this compound (at 2x final concentration) or vehicle control to the appropriate wells. Incubate for 5-10 minutes at room temperature.

  • Strand Transfer Reaction: Add 50 µL of TS DNA to initiate the reaction. Incubate for 30 minutes at 37°C.

  • Detection: Wash wells 5 times with 300 µL of Wash Buffer. Add 100 µL of HRP antibody solution and incubate for 30 minutes at 37°C.

  • Readout: Wash wells 5 times. Add 100 µL of TMB substrate and incubate for 10 minutes at room temperature. Add 100 µL of Stop Solution and read the absorbance at 450 nm.

Protocol 2: Cell-Based HIV-1 Replication Assay (TZM-bl Reporter Cells)

This assay measures the inhibition of a single round of viral replication using HeLa cells engineered to express CD4, CCR5, and an integrated luciferase reporter gene under the control of the HIV-1 LTR.[13][14][15]

Materials:

  • TZM-bl cells

  • Complete Growth Medium (GM)

  • HIV-1 Env-pseudotyped virus stock

  • This compound

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well flat-bottom culture plates

Methodology:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of GM. Incubate overnight at 37°C, 5% CO2.[12]

  • Compound Preparation: Prepare serial dilutions of this compound in GM.

  • Treatment and Infection: Remove the medium from the cells. Add 50 µL of the diluted inhibitor to the appropriate wells, followed by 50 µL of virus stock diluted in GM to achieve a target luminescence of 100,000-200,000 RLU in virus control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.[13][16]

  • Cell Lysis: After incubation, remove 100 µL of the supernatant. Add 100 µL of luciferase assay reagent to each well.

  • Readout: Incubate for at least 2 minutes at room temperature to allow for complete lysis.[13] Transfer 150 µL of the lysate to a corresponding 96-well black plate and measure luminescence using a luminometer.

Protocol 3: MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[11][17][18] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17][18]

Materials:

  • Cells (same type as in the antiviral assay, e.g., TZM-bl)

  • Complete Growth Medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom culture plates

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell-Based HIV-1 Replication Assay protocol, treating the cells with the inhibitor but without adding any virus.

  • Incubation: Incubate for the same duration as the antiviral assay (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[17]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[17][19]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Readout: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[17]

Visualizations

HIV_Integrase_Pathway Viral_Entry 1. Viral Entry & Uncoating RT 2. Reverse Transcription (RNA -> dsDNA) Viral_Entry->RT PIC 3. Pre-integration Complex (PIC) Formation RT->PIC Nuc_Import 4. Nuclear Import PIC->Nuc_Import Integration 5. Integration Nuc_Import->Integration Blocked Strand Transfer BLOCKED Integration->Blocked Transcription 6. Transcription & Translation Integration->Transcription Viral DNA integrated into Host Genome Inhibitor This compound Inhibitor->Integration Assembly 7. Viral Assembly & Budding Transcription->Assembly

Caption: Simplified HIV-1 replication cycle highlighting the action of this compound.

Assay_Workflow prep prep action action data data A Prepare Serial Dilution of Inhibitor-73 C Add Inhibitor & Virus to Cells A->C B Seed Cells in 96-Well Plate B->C D Incubate for 48 Hours C->D E Lyse Cells & Add Luciferase Substrate D->E F Measure Luminescence E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve & Determine IC50 G->H

Caption: Experimental workflow for IC50 determination in a cell-based assay.

Troubleshooting_Tree issue issue question question solution solution start Inconsistent IC50 Results q1 Are stock solutions freshly prepared? start->q1 s1 ACTION: Prepare fresh dilutions for each run. Protect from light. q1->s1 No q2 Is cell passage number consistent? q1->q2 Yes s2 ACTION: Use cells from a narrow passage range. Monitor cell health. q2->s2 No q3 Are you avoiding 'edge effects'? q2->q3 Yes s3 ACTION: Do not use outer wells for data points. Fill with PBS. q3->s3 No q4 Is final DMSO conc. <0.5%? q3->q4 Yes s4 ACTION: Recalculate dilutions to lower DMSO. Run a solvent toxicity control. q4->s4 No

Caption: Troubleshooting decision tree for inconsistent IC50 values.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Lopinavir, an HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the in vivo bioavailability of the HIV-1 protease inhibitor, Lopinavir.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of Lopinavir?

Lopinavir is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it exhibits both low aqueous solubility and low intestinal permeability.[1][2] Its poor bioavailability is also attributed to significant first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, and P-glycoprotein (P-gp) mediated efflux in the intestines.[1][2][3]

Q2: Why is Lopinavir often co-administered with Ritonavir?

Ritonavir is a potent inhibitor of the CYP3A4 enzyme. When co-administered with Lopinavir, Ritonavir inhibits the extensive first-pass metabolism of Lopinavir, thereby increasing its plasma concentration and therapeutic efficacy. This "boosting" effect allows for lower and less frequent dosing of Lopinavir.

Q3: What are the common formulation strategies to improve Lopinavir's bioavailability?

Several advanced formulation strategies have been developed to overcome the challenges of Lopinavir's poor solubility and permeability. These include:

  • Nanoparticle-based systems: Such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles, which can enhance lymphatic targeting and improve drug release.[4][5]

  • Amorphous solid dispersions: These formulations improve the solubility and dissolution rate of Lopinavir.[4][5]

  • Lipid-based formulations: Including self-emulsifying drug delivery systems (SEDDS) and proliposomes, which can enhance solubility and stability.[4][5]

  • Microspheres: Formulations using mucoadhesive polymers like thiolated xyloglucan have been shown to improve permeation and increase bioavailability.[1]

Q4: Can the food effect on Lopinavir's bioavailability be mitigated?

Yes, modern formulation technologies have been shown to reduce the food effect. For instance, a tablet formulation developed using melt extrusion technology demonstrated more consistent Lopinavir exposure across different meal conditions compared to the original soft-gelatin capsule formulation.[6]

Troubleshooting Guides

Problem 1: Low and variable plasma concentrations of Lopinavir in preclinical animal studies.

  • Possible Cause 1: Poor aqueous solubility limiting dissolution.

    • Troubleshooting Tip: Consider reformulating Lopinavir as an amorphous solid dispersion with a suitable polymer like Soluplus or Kollidon VA 64.[2] This can significantly enhance its dissolution rate.

  • Possible Cause 2: Significant first-pass metabolism and P-gp efflux.

    • Troubleshooting Tip: If not already included, co-administer Lopinavir with Ritonavir to inhibit CYP3A4-mediated metabolism. Alternatively, explore formulations with P-gp inhibitors or excipients that can modulate P-gp activity.[2]

  • Possible Cause 3: Inadequate formulation for the chosen animal model.

    • Troubleshooting Tip: The gastrointestinal physiology can vary between species. For rodent models, consider lipid-based formulations like nanostructured lipid carriers (NLCs) which have been shown to significantly increase oral bioavailability in rats.[7]

Problem 2: Difficulty in achieving sustained therapeutic concentrations of Lopinavir.

  • Possible Cause: Rapid elimination of the drug.

    • Troubleshooting Tip: Develop a controlled-release formulation. Microspheres prepared with mucoadhesive polymers can provide sustained drug release, leading to prolonged therapeutic concentrations.[1]

Problem 3: Inconsistent results between in vitro dissolution and in vivo bioavailability.

  • Possible Cause: Dissolution medium does not reflect in vivo conditions.

    • Troubleshooting Tip: Use biorelevant dissolution media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid, and FeSSIF - Fed State Simulated Intestinal Fluid) to better predict in vivo performance.

  • Possible Cause: Formulation does not overcome permeability barriers.

    • Troubleshooting Tip: Evaluate the permeability of your formulation using in vitro models like Caco-2 cell monolayers.[7] This can help determine if the formulation effectively enhances transport across the intestinal epithelium.

Data Presentation

Table 1: Pharmacokinetic Parameters of Lopinavir in Different Formulations (Rat Model)

FormulationCmax (µg/mL)Tmax (hr)AUC0-t (µg·h/mL)Relative Bioavailability (%)Reference
Lopinavir Suspension1.2 ± 0.32.07.8 ± 1.5100[7]
LPV-NLC-7-Tres8.5 ± 1.14.054.4 ± 6.2698[7]
Lopinavir Crystal---100[2]
Soluplus Matrixed Extrudate---370[2]

Table 2: Pharmacokinetic Parameters of Lopinavir/Ritonavir in Humans

ParameterLopinavirRitonavirReference
Peak Plasma Time4 hr2 hr (oral solution)[8]
Peak Plasma Concentration (800 mg qDay x 4 wk)11.8 ± 3.7 mcg/mL-[8]
Half-life5-6 hr3-5 hr[8]
Protein Binding98-99%98-99%[8]
MetabolismCYP3A4Hepatic (oxidative)[8]
ExcretionFeces (83%); Urine (10%)Feces (86%); Urine (11%)[8]

Experimental Protocols

Protocol 1: Preparation of Lopinavir-Loaded Nanostructured Lipid Carriers (NLCs)

  • Objective: To prepare Lopinavir-loaded NLCs to enhance oral bioavailability.

  • Materials: Lopinavir, solid lipid (e.g., Precirol ATO 5), liquid lipid (e.g., Oleic acid), surfactant (e.g., Tween 80), co-surfactant (e.g., Transcutol HP), deionized water.

  • Method (High-Shear Homogenization):

    • Melt the solid lipid and liquid lipid together at a temperature above the melting point of the solid lipid.

    • Dissolve the Lopinavir in this lipid melt.

    • Prepare an aqueous phase by dissolving the surfactant and co-surfactant in deionized water and heat it to the same temperature as the lipid phase.

    • Add the hot lipid phase to the hot aqueous phase and homogenize using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes) to form a coarse emulsion.

    • Cool the resulting nanoemulsion to room temperature while stirring to allow the lipid to recrystallize and form NLCs.

    • The NLC dispersion can be further processed, for example, by freeze-drying with a cryoprotectant like trehalose to obtain a powder for oral administration.[7]

Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

  • Objective: To evaluate the oral bioavailability of a novel Lopinavir formulation compared to a control suspension.

  • Animals: Male Wistar rats (or other appropriate strain), fasted overnight before the experiment with free access to water.

  • Procedure:

    • Divide the rats into two groups: a control group receiving Lopinavir suspension and a test group receiving the novel Lopinavir formulation.

    • Administer the formulations orally via gavage at a predetermined dose.

    • Collect blood samples from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of Lopinavir in the plasma samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

G cluster_formulation Formulation Strategies cluster_absorption Absorption & Metabolism Poorly Soluble Lopinavir Poorly Soluble Lopinavir Nanoparticles (SLNs, NLCs) Nanoparticles (SLNs, NLCs) Poorly Soluble Lopinavir->Nanoparticles (SLNs, NLCs) Amorphous Solid Dispersions Amorphous Solid Dispersions Poorly Soluble Lopinavir->Amorphous Solid Dispersions Lipid-Based Formulations Lipid-Based Formulations Poorly Soluble Lopinavir->Lipid-Based Formulations Improved Dissolution & Permeability Improved Dissolution & Permeability Nanoparticles (SLNs, NLCs)->Improved Dissolution & Permeability Lopinavir in GI Tract Lopinavir in GI Tract Improved Dissolution & Permeability->Lopinavir in GI Tract Improved Dissolution Improved Dissolution Amorphous Solid Dispersions->Improved Dissolution Improved Dissolution->Lopinavir in GI Tract Improved Solubilization Improved Solubilization Lipid-Based Formulations->Improved Solubilization Improved Solubilization->Lopinavir in GI Tract P-gp Efflux P-gp Efflux Lopinavir in GI Tract->P-gp Efflux CYP3A4 Metabolism (First-Pass) CYP3A4 Metabolism (First-Pass) Lopinavir in GI Tract->CYP3A4 Metabolism (First-Pass) Systemic Circulation Systemic Circulation Lopinavir in GI Tract->Systemic Circulation Therapeutic Effect Therapeutic Effect Systemic Circulation->Therapeutic Effect Ritonavir Ritonavir Ritonavir->CYP3A4 Metabolism (First-Pass) Inhibits

Caption: Workflow for improving Lopinavir bioavailability.

G Start Start Low Bioavailability Observed Low Bioavailability Observed Start->Low Bioavailability Observed Identify Cause Identify Cause Low Bioavailability Observed->Identify Cause Poor Solubility Poor Solubility Identify Cause->Poor Solubility Solubility Issue High First-Pass Metabolism High First-Pass Metabolism Identify Cause->High First-Pass Metabolism Metabolism Issue P-gp Efflux P-gp Efflux Identify Cause->P-gp Efflux Permeability Issue Reformulate (e.g., NLCs, Solid Dispersion) Reformulate (e.g., NLCs, Solid Dispersion) Poor Solubility->Reformulate (e.g., NLCs, Solid Dispersion) Co-administer with Ritonavir Co-administer with Ritonavir High First-Pass Metabolism->Co-administer with Ritonavir Use P-gp Inhibitors/Modulators Use P-gp Inhibitors/Modulators P-gp Efflux->Use P-gp Inhibitors/Modulators Re-evaluate in vivo Re-evaluate in vivo Reformulate (e.g., NLCs, Solid Dispersion)->Re-evaluate in vivo Co-administer with Ritonavir->Re-evaluate in vivo Use P-gp Inhibitors/Modulators->Re-evaluate in vivo G HIV Gag-Pol Polyprotein HIV Gag-Pol Polyprotein Cleavage Cleavage HIV Gag-Pol Polyprotein->Cleavage Target for HIV Protease HIV Protease HIV Protease->Cleavage Non-infectious Virion Non-infectious Virion HIV Protease->Non-infectious Virion Leads to Lopinavir Lopinavir Lopinavir->HIV Protease Inhibits Mature Viral Proteins Mature Viral Proteins Cleavage->Mature Viral Proteins Viral Assembly Viral Assembly Mature Viral Proteins->Viral Assembly Infectious Virion Infectious Virion Viral Assembly->Infectious Virion

References

Technical Support Center: Minimizing Cytotoxicity of HIV-1 Inhibitor-73 in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with HIV-1 inhibitor-73 in primary cell cultures. Our goal is to help you achieve reliable and reproducible experimental outcomes by mitigating off-target cellular toxicity.

Troubleshooting Guide

This guide addresses common problems of high cytotoxicity observed during in vitro experiments with this compound.

Issue Potential Cause Recommended Action
High levels of cell death observed even at low concentrations of this compound. Incorrect Inhibitor Concentration: The optimal, non-toxic concentration of small molecule inhibitors is highly dependent on the primary cell type being used.[1]Perform a dose-response curve to determine the half-maximal cytotoxic concentration (CC50). Start with a broad range of concentrations and assess cell viability using a standard assay like MTT or Resazurin.[1][2]
Prolonged Exposure Time: Continuous exposure to the inhibitor can lead to cumulative toxicity.[1][3]Reduce the incubation time. Conduct a time-course experiment to find the minimum time required for the desired anti-HIV-1 activity while minimizing cytotoxicity.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells at certain concentrations.[1][3]Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your specific primary cells (typically <0.1-0.5%). Always include a vehicle-only control in your experiments.[3]
Off-Target Effects: The inhibitor may be interacting with cellular targets other than its intended HIV-1 target, leading to unintended toxicity.[1][3]Review the literature for known off-target effects of similar chemical scaffolds. Consider using lower, more specific concentrations or exploring structurally different inhibitors with the same target.
Poor Cell Health: The initial health and confluency of the primary cells can significantly impact their sensitivity to chemical inhibitors.[1][4]Ensure primary cells are healthy, in the logarithmic growth phase, and at an optimal seeding density before starting the experiment.[5]
Inconsistent results or lack of anti-HIV-1 activity at non-toxic concentrations. Inhibitor Degradation or Impurity: The inhibitor may have degraded due to improper storage or may be impure.Purchase the inhibitor from a reputable source and handle it according to the manufacturer's instructions. Store stock solutions in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[3]
Sub-optimal Inhibitor Concentration: The non-toxic concentration used may be too low to effectively inhibit HIV-1 replication.Correlate the dose-response curve for cytotoxicity (CC50) with a dose-response curve for antiviral efficacy (IC50) to determine the therapeutic index (TI = CC50/IC50). Aim for a concentration that provides maximal efficacy with minimal cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when observing high cytotoxicity with this compound?

A1: The first and most crucial step is to perform a comprehensive dose-response experiment to determine the 50% cytotoxic concentration (CC50) for your specific primary cell type. This involves treating your cells with a serial dilution of this compound and measuring cell viability after a fixed incubation period (e.g., 24, 48, or 72 hours) using a reliable assay such as MTT, resazurin, or LDH release.[1][2]

Q2: How can I distinguish between cytotoxicity caused by this compound and the solvent it's dissolved in?

A2: Always include a "vehicle control" in your experimental setup. This control should contain the highest concentration of the solvent (e.g., DMSO) used in your experiment but without the inhibitor. If you observe significant cell death in the vehicle control, the solvent concentration is likely too high.[3]

Q3: Could the observed cytotoxicity be due to the mechanism of action of this compound?

A3: While the primary target of this compound is a viral component, it's possible that it has off-target effects on host cell pathways that are essential for survival.[1] For example, if the inhibitor targets a host factor that is also involved in normal cellular processes, cytotoxicity may be an on-target effect in the host cell. Understanding the specific mechanism of action is key. For instance, some anti-HIV compounds might interfere with cellular polymerases or proteases, leading to toxicity.[6][7]

Q4: Are there alternative or more physiologically relevant cell culture models I can use?

A4: Yes, 3D cell cultures are becoming more common for drug screening because they better represent the in vivo environment compared to traditional 2D monolayer cultures.[8] These models can sometimes provide more predictive data on a compound's toxicity and efficacy.

Q5: What are the standard assays to quantify the cytotoxicity of this compound?

A5: Several robust assays are available to measure cytotoxicity and cell viability:

  • Metabolic Assays (e.g., MTT, MTS, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.[9]

  • Cytotoxicity Assays (e.g., LDH release): These assays measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.[9]

  • Apoptosis Assays (e.g., Caspase-Glo, Annexin V): These assays detect specific markers of apoptosis, such as caspase activation or the externalization of phosphatidylserine, to determine if the inhibitor is inducing programmed cell death.[8]

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that reduces the viability of primary cells by 50%.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Solvent for the inhibitor (e.g., sterile DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: a. Harvest and count healthy primary cells in their logarithmic growth phase. b. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment: a. Prepare a serial dilution of this compound in complete medium. Concentrations should span a wide range to capture the full dose-response curve. b. Include wells for "cells only" (negative control) and "vehicle control" (cells with the highest concentration of solvent). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. d. Incubate for a period relevant to your planned experiments (e.g., 48 or 72 hours).

  • MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. b. After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Analysis: a. Measure the absorbance at 570 nm using a plate reader. b. Calculate the percentage of cell viability for each concentration relative to the "cells only" control. c. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the CC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start: Healthy Primary Cells seed Seed Cells in 96-well Plate start->seed treat_cells Treat Cells with Inhibitor seed->treat_cells prepare_inhibitor Prepare Serial Dilutions of This compound prepare_inhibitor->treat_cells add_reagent Add Viability Reagent (e.g., MTT) treat_cells->add_reagent incubate Incubate add_reagent->incubate read_plate Read Plate (Absorbance/Fluorescence) incubate->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_cc50 Determine CC50 plot_curve->determine_cc50 troubleshooting_logic cluster_concentration Concentration Issues cluster_exposure Exposure Issues cluster_controls Control Issues start High Cytotoxicity Observed? dose_response Run Dose-Response (CC50) start->dose_response Yes time_course Run Time-Course Study start->time_course Yes vehicle_control Check Vehicle Control start->vehicle_control Yes reduce_conc Use Lower Concentration dose_response->reduce_conc end_node Optimized Experiment reduce_conc->end_node reduce_time Reduce Incubation Time time_course->reduce_time reduce_time->end_node solvent_issue Solvent is Toxic vehicle_control->solvent_issue change_solvent Lower Solvent % or Change Solvent solvent_issue->change_solvent change_solvent->end_node hypothetical_pathway cluster_hiv HIV-1 Target Pathway cluster_host Host Cell Off-Target Pathway hiv_target HIV-1 Target (e.g., Reverse Transcriptase) inhibitor This compound inhibitor->hiv_target off_target Host Kinase XYZ inhibitor->off_target Off-target inhibition survival_pathway Cell Survival Pathway off_target->survival_pathway promotes apoptosis Apoptosis survival_pathway->apoptosis inhibits

References

Technical Support Center: HIV-1 Protease Inhibitor-73

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel HIV-1 Protease Inhibitor-73.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Inhibitor-73?

Inhibitor-73 is a highly potent, competitive inhibitor of the HIV-1 protease enzyme.[1][2] By binding to the active site of the protease, it prevents the cleavage of viral Gag and Gag-Pol polyproteins.[1][2] This inhibition is crucial as it blocks the maturation of viral particles, rendering them non-infectious.[1][2]

Q2: Which resistance mutations are known to affect the efficacy of Inhibitor-73?

While Inhibitor-73 has been designed to have a high genetic barrier to resistance, certain mutations in the protease gene can reduce its susceptibility. The primary resistance mutation of concern is G73S.[3][4] Additionally, the accumulation of secondary mutations may further decrease the inhibitor's effectiveness.

Q3: How can I determine the in vitro efficacy of Inhibitor-73 against different HIV-1 strains?

The in vitro efficacy is typically determined by measuring the 50% inhibitory concentration (IC50) of the compound. This can be achieved using cell-based assays with infectious HIV-1 clones or pseudovirus systems.[5][6][7] A common method is the single-round infectivity assay using reporter genes like luciferase.[5]

Q4: What is the difference between genotypic and phenotypic resistance testing?

Genotypic testing involves sequencing the HIV-1 protease gene to identify known resistance-associated mutations.[6][8][9] Phenotypic testing, on the other hand, directly measures the ability of the virus to replicate in the presence of varying concentrations of the inhibitor to determine the IC50 fold-change compared to a wild-type reference strain.[6][7][8]

Troubleshooting Guides

Problem 1: High variability in IC50 values between experimental repeats.
  • Possible Cause 1: Inconsistent cell density.

    • Solution: Ensure that cells are seeded at a consistent density for each experiment. Use a cell counter to verify cell numbers before plating.

  • Possible Cause 2: Variability in virus stock.

    • Solution: Use a single, well-characterized virus stock for all experiments in a series. Aliquot the virus stock to avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Inaccurate drug concentrations.

    • Solution: Prepare fresh serial dilutions of Inhibitor-73 for each experiment from a validated stock solution. Verify the concentration of the stock solution periodically.

Problem 2: No significant inhibition observed even at high concentrations of Inhibitor-73.
  • Possible Cause 1: Presence of pre-existing resistance mutations in the viral strain.

    • Solution: Perform genotypic analysis of the viral strain to check for known resistance mutations, particularly at position G73.[3][4]

  • Possible Cause 2: Inactive compound.

    • Solution: Verify the integrity and activity of the Inhibitor-73 compound. If possible, test its activity in a cell-free enzymatic assay against purified HIV-1 protease.

  • Possible Cause 3: Experimental artifact.

    • Solution: Review the experimental protocol for any potential errors. Include a known, potent HIV-1 protease inhibitor as a positive control to validate the assay system.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Inhibitor-73 Against Wild-Type and Mutant HIV-1 Strains

HIV-1 StrainKey Protease Mutation(s)IC50 (nM)Fold Change in IC50
Wild-Type (NL4-3)None0.5 ± 0.11.0
Mutant AG73S12.5 ± 2.325.0
Mutant BV82A1.2 ± 0.32.4
Mutant CG73S + V82A45.8 ± 5.191.6

Experimental Protocols

Protocol 1: Determination of IC50 using a Single-Round Infectivity Assay
  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Dilution: Prepare a 2-fold serial dilution of Inhibitor-73 in cell culture medium, ranging from 100 nM to 0.1 nM.

  • Virus Preparation: Produce pseudotyped HIV-1 particles carrying a luciferase reporter gene by co-transfecting HEK293T cells with an HIV-1 genomic vector and a VSV-G envelope expression vector.[5]

  • Infection: Add the serially diluted Inhibitor-73 to the seeded cells, followed by the addition of the HIV-1 pseudovirus.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Genotypic Analysis of HIV-1 Protease Gene
  • RNA Extraction: Extract viral RNA from the plasma of infected individuals or from cell culture supernatants.

  • Reverse Transcription and PCR: Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme. Amplify the protease gene region using specific primers.

  • Sequencing: Purify the PCR product and perform Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with a wild-type reference sequence (e.g., HXB2) to identify mutations. Utilize resources like the Stanford HIV Drug Resistance Database for interpretation of identified mutations.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed HEK293T Cells infection 4. Infect Cells cell_seeding->infection compound_dilution 2. Prepare Inhibitor-73 Dilutions compound_dilution->infection virus_prep 3. Prepare HIV-1 Pseudovirus virus_prep->infection incubation 5. Incubate (48h) infection->incubation readout 6. Measure Luciferase Activity incubation->readout data_analysis 7. Calculate IC50 readout->data_analysis

Caption: Workflow for IC50 determination of Inhibitor-73.

resistance_pathway cluster_resistance Selective Pressure wt_virus Wild-Type HIV-1 g73s_mutation G73S Mutation wt_virus->g73s_mutation Initial Selection inhibitor Inhibitor-73 inhibitor->wt_virus Inhibits inhibitor->g73s_mutation Reduced Inhibition high_resistance High-Level Resistance inhibitor->high_resistance Ineffective secondary_mutations Secondary Mutations (e.g., V82A) g73s_mutation->secondary_mutations Further Evolution secondary_mutations->high_resistance

Caption: Evolutionary pathway to high-level resistance against Inhibitor-73.

References

"HIV-1 inhibitor-73" stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of HIV-1 inhibitor-73. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C or colder, protected from light and moisture. Under these conditions, the compound is expected to be stable for at least two years. Once reconstituted in a solvent such as DMSO, it is recommended to store the solution in small aliquots at -80°C to minimize freeze-thaw cycles.

Q2: I left my stock solution of this compound at room temperature for 48 hours. Is it still viable?

Short-term exposure to room temperature can lead to degradation of the inhibitor. The extent of degradation depends on the solvent and exposure to light. It is highly recommended to perform a quality control check, such as HPLC-MS, to assess the purity of the stock solution before use. For critical experiments, using a fresh, properly stored aliquot is advised to ensure reproducible results.

Q3: Can I repeatedly freeze and thaw my stock solution of this compound?

Repeated freeze-thaw cycles are not recommended as they can accelerate the degradation of the compound. This can be particularly problematic if the solvent contains any residual water, which can lead to hydrolysis. It is best practice to prepare small, single-use aliquots of your stock solution to maintain its integrity over the course of your experiments.

Q4: What are the visible signs of degradation for this compound?

Visual inspection may not always reveal chemical degradation. However, any change in the color or clarity of the stock solution, or the appearance of precipitates, could indicate a problem. If you observe any of these changes, the solution should be considered suspect and subjected to analytical validation before further use.

Q5: Which solvents are recommended for reconstituting and storing this compound?

Anhydrous dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of this compound. For aqueous buffers in final experimental assays, it is crucial to ensure that the final concentration of DMSO is not detrimental to the cells or the assay itself (typically <0.5%). The stability of the inhibitor is significantly lower in aqueous solutions.

Troubleshooting Guide

This guide provides structured approaches to identify and resolve common issues related to the stability of this compound.

Issue 1: Inconsistent or lower-than-expected activity in cellular assays.

If you are observing a loss of potency with this compound, it may be due to compound degradation. The following table summarizes expected stability under various conditions.

Table 1: Stability of this compound Under Various Storage Conditions

Storage ConditionFormDurationExpected Purity
-80°CIn anhydrous DMSO12 months>98%
-20°CIn anhydrous DMSO6 months>95%
4°CIn anhydrous DMSO1 week~90%
Room Temperature (25°C)In anhydrous DMSO24 hours<85%
-20°CIn aqueous buffer (pH 7.4)24 hours<70%

This protocol outlines a method to verify the integrity of your inhibitor stock.

  • Sample Preparation:

    • Thaw an aliquot of your this compound stock solution.

    • Prepare a 1:100 dilution in acetonitrile.

    • Prepare a fresh solution from a new vial of lyophilized powder at the same theoretical concentration as a control.

  • High-Performance Liquid Chromatography (HPLC) Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Data Analysis:

    • Compare the chromatograms of the suspect aliquot and the fresh control.

    • A significant decrease in the area of the main peak or the appearance of new peaks in the suspect sample indicates degradation.

    • Quantify the purity by calculating the area of the main peak as a percentage of the total peak area.

G start Inconsistent/Low Activity Observed check_storage Review Storage History (Temp, Freeze-Thaw Cycles) start->check_storage storage_ok Storage Appears Correct check_storage->storage_ok OK storage_bad Improper Storage Identified check_storage->storage_bad Not OK hplc_test Perform HPLC-MS Analysis on Suspect Aliquot storage_ok->hplc_test discard Discard Aliquot and Use New Stock storage_bad->discard degraded Degradation Confirmed hplc_test->degraded Purity <95% not_degraded Compound is Pure hplc_test->not_degraded Purity >95% degraded->discard troubleshoot_assay Troubleshoot Other Experimental Parameters (e.g., cells, reagents) not_degraded->troubleshoot_assay end Problem Resolved discard->end troubleshoot_assay->end

Caption: Workflow for troubleshooting decreased inhibitor potency.

Issue 2: Precipitate observed in thawed stock solution.

Precipitation can occur if the inhibitor's solubility limit is exceeded, often due to temperature changes or solvent evaporation.

  • Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes.

  • Vortexing: Vortex the solution vigorously for 30 seconds.

  • Sonication: If the precipitate persists, sonicate the vial in a water bath for 5 minutes.

  • Centrifugation: Before use, centrifuge the vial at high speed (e.g., 10,000 x g) for 1 minute to pellet any remaining micro-precipitates. Carefully pipette the supernatant for your experiment.

  • Concentration Check: It is advisable to verify the concentration of the resolubilized solution using a spectrophotometer if a reference extinction coefficient is available, or by HPLC against a standard curve.

G start Precipitate Observed in Thawed Aliquot warm_vortex Warm (37°C) and Vortex start->warm_vortex check_dissolved Visually Inspect for Precipitate warm_vortex->check_dissolved sonicate Sonicate for 5 minutes check_dissolved->sonicate No fully_dissolved Precipitate Fully Dissolved check_dissolved->fully_dissolved Yes check_dissolved2 Visually Inspect Again sonicate->check_dissolved2 use_supernatant Centrifuge and Use Supernatant (Proceed with Caution) check_dissolved2->use_supernatant Partially discard Discard and Prepare Fresh Stock check_dissolved2->discard No check_dissolved2->fully_dissolved Yes

Caption: Decision tree for handling precipitated inhibitor solutions.

Technical Support Center: HIV-1 Inhibitor-73 Assay Modification for Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing and modifying assays for "HIV-1 inhibitor-73" to evaluate its efficacy against resistant HIV-1 strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, inducing a conformational change that allosterically inhibits the enzyme's polymerase activity.

Q2: Why is it necessary to modify the standard assay for resistant HIV-1 strains?

A2: HIV-1 has a high mutation rate, and strains resistant to NNRTIs can emerge.[1][2] These resistant strains often harbor mutations in the reverse transcriptase gene that can reduce the binding affinity of inhibitors like this compound.[3] Modifying the standard assay is crucial to accurately determine the effective concentration (EC50) of the inhibitor against these resistant variants and to understand the degree of resistance.

Q3: What are the key differences between a genotypic and a phenotypic assay for determining resistance to this compound?

A3:

  • Genotypic Assays: These tests detect specific mutations in the HIV-1 reverse transcriptase gene that are known to be associated with resistance to NNRTIs.[3][4] They are generally faster and less expensive than phenotypic assays.[2]

  • Phenotypic Assays: These assays directly measure the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.[2][3] The result is typically reported as the drug concentration that inhibits viral replication by 50% (IC50 or EC50).[5] Phenotypic assays provide a direct measure of how mutations affect the inhibitor's activity.[3]

Q4: When should I perform a resistance assay for this compound?

A4: Resistance testing is recommended in the following scenarios:

  • Before initiating treatment: To establish a baseline of susceptibility.[2][6]

  • In cases of treatment failure: If a patient's viral load is not suppressed or rebounds despite adherence to a regimen including this compound.[6][7]

  • Suboptimal viral suppression: When the viral load does not decrease as expected after starting treatment.[6]

  • During drug development: To characterize the inhibitor's profile against a panel of known resistant strains.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background signal in control wells (no virus) - Cell contamination (e.g., mycoplasma)- Reagent contamination- Cytotoxicity of the inhibitor at high concentrations- Test cell lines for mycoplasma contamination.- Use fresh, sterile reagents.- Perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) and use inhibitor concentrations well below this value.
Low signal or no viral replication in positive control wells (virus, no inhibitor) - Low viral titer- Poor cell health- Inappropriate cell line for the viral strain- Inactivation of the virus during storage or handling- Titer the virus stock before use.- Ensure cells are in the logarithmic growth phase and have high viability.- Use a cell line known to be permissive to the specific HIV-1 strain.- Avoid multiple freeze-thaw cycles of the virus stock.
Inconsistent EC50 values between experiments - Variability in cell seeding density- Inconsistent virus input (MOI)- Pipetting errors- Fluctuation in incubator conditions (temperature, CO2)- Standardize cell seeding protocols and perform cell counts for each experiment.- Use a consistent multiplicity of infection (MOI) for viral infection.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Ensure the incubator is properly calibrated and maintained.
No significant difference in EC50 between wild-type and expected resistant strains - Incorrect genotype of the resistant strain- The specific mutation does not confer resistance to this compound- Assay is not sensitive enough to detect low-level resistance- Sequence the reverse transcriptase gene of the resistant virus to confirm the presence of expected mutations.- Test against a panel of different resistant strains.- Optimize the assay conditions (e.g., incubation time, readout method) to increase the dynamic range.
High variability between replicate wells - Uneven cell distribution in the plate- Edge effects in the microplate- Inaccurate serial dilutions of the inhibitor- Gently swirl the cell suspension before and during plating.- Avoid using the outer wells of the plate or fill them with sterile medium.- Prepare fresh serial dilutions for each experiment and mix thoroughly.

Data Presentation

Table 1: Comparative Efficacy of this compound Against Wild-Type and Resistant HIV-1 Strains
HIV-1 StrainKey Resistance Mutation(s)EC50 (nM)aFold Change in EC50b
Wild-Type (WT)None15 ± 31.0
Resistant Strain AK103N320 ± 2521.3
Resistant Strain BY181C950 ± 7063.3
Resistant Strain CE138K75 ± 85.0
Resistant Strain DK103N + Y181C> 5000> 333

aEC50 values represent the mean ± standard deviation from three independent experiments. bFold change is calculated as the EC50 of the resistant strain divided by the EC50 of the wild-type strain.

Experimental Protocols

Phenotypic Drug Susceptibility Assay for this compound

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of this compound against different HIV-1 strains.

Materials:

  • TZM-bl reporter cell line (expresses luciferase and β-galactosidase under the control of the HIV-1 LTR)

  • HEK293T cells

  • HIV-1 proviral DNA (wild-type and resistant variants)

  • Transfection reagent (e.g., FuGENE HD)

  • DMEM supplemented with 10% FBS, penicillin, and streptomycin

  • This compound stock solution (in DMSO)

  • DEAE-Dextran

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well cell culture plates (white, clear bottom for microscopy)

  • Luminometer

Methodology:

  • Virus Production:

    • Seed HEK293T cells in a T-75 flask and grow to 70-80% confluency.

    • Transfect the cells with the desired HIV-1 proviral DNA using a suitable transfection reagent according to the manufacturer's protocol.

    • After 48-72 hours, harvest the cell supernatant containing the virus.

    • Centrifuge the supernatant to remove cell debris and filter through a 0.45 µm filter.

    • Determine the virus titer (e.g., by p24 ELISA).

  • Drug Susceptibility Assay:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.

    • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%.

    • Remove the medium from the TZM-bl cells and add 50 µL of the diluted inhibitor to the appropriate wells. Include wells with medium only (no inhibitor) as a positive control for viral replication and wells with no virus as a negative control.

    • In a separate tube, dilute the virus stock in cell culture medium containing DEAE-Dextran (final concentration 20 µg/mL) to achieve a multiplicity of infection (MOI) of 0.01-0.1.

    • Add 50 µL of the diluted virus to each well (except for the no-virus control wells).

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition and Analysis:

    • After 48 hours, remove the medium from the wells.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 2 minutes at room temperature to allow for cell lysis.

    • Measure the luminescence using a luminometer.

    • Subtract the average background luminescence from the no-virus control wells from all other readings.

    • Normalize the results by expressing the luminescence in each well as a percentage of the average luminescence from the virus-only control wells.

    • Plot the percentage of viral replication against the logarithm of the inhibitor concentration.

    • Determine the EC50 value by fitting the data to a four-parameter logistic regression curve using appropriate software (e.g., GraphPad Prism).

Visualizations

HIV_Inhibitor_73_Workflow cluster_prep Assay Preparation cluster_assay Phenotypic Assay cluster_analysis Data Analysis Prepare HIV-1 Strains Prepare HIV-1 Strains Infect with Virus Infect with Virus Prepare HIV-1 Strains->Infect with Virus Prepare TZM-bl Cells Prepare TZM-bl Cells Seed Cells Seed Cells Prepare TZM-bl Cells->Seed Cells Serial Dilute Inhibitor-73 Serial Dilute Inhibitor-73 Add Inhibitor Add Inhibitor Serial Dilute Inhibitor-73->Add Inhibitor Seed Cells->Add Inhibitor Add Inhibitor->Infect with Virus Incubate (48h) Incubate (48h) Infect with Virus->Incubate (48h) Measure Luminescence Measure Luminescence Incubate (48h)->Measure Luminescence Normalize Data Normalize Data Measure Luminescence->Normalize Data Calculate EC50 Calculate EC50 Normalize Data->Calculate EC50

Caption: Workflow for the phenotypic drug susceptibility assay.

HIV_Replication_Cycle cluster_entry 1. Entry cluster_replication 2. Replication cluster_production 3. Production HIV-1 Virion HIV-1 Virion Binding & Fusion Binding & Fusion HIV-1 Virion->Binding & Fusion Host Cell Host Cell Reverse Transcription Reverse Transcription Binding & Fusion->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly Assembly Transcription & Translation->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation New Virions New Virions Budding & Maturation->New Virions This compound This compound This compound->Reverse Transcription Inhibits

Caption: HIV-1 replication cycle and the target of this compound.

Troubleshooting_Logic Inconsistent Results Inconsistent Results Check Controls Check Controls Inconsistent Results->Check Controls High Background? High Background? Check Controls->High Background? Yes Low Signal? Low Signal? Check Controls->Low Signal? No Review Protocol Review Protocol Cell Density Correct? Cell Density Correct? Review Protocol->Cell Density Correct? Yes Re-evaluate Cell Seeding Re-evaluate Cell Seeding Review Protocol->Re-evaluate Cell Seeding No Test for Contamination Test for Contamination High Background?->Test for Contamination Low Signal?->Review Protocol Virus Titer OK? Virus Titer OK? Cell Density Correct?->Virus Titer OK? Yes Re-titer Virus Re-titer Virus Cell Density Correct?->Re-titer Virus No Consult Senior Researcher Consult Senior Researcher Virus Titer OK?->Consult Senior Researcher Contaminated Contaminated Test for Contamination->Contaminated Yes Not Contaminated Not Contaminated Test for Contamination->Not Contaminated No Discard and Use New Reagents/Cells Discard and Use New Reagents/Cells Contaminated->Discard and Use New Reagents/Cells Assess Inhibitor Cytotoxicity Assess Inhibitor Cytotoxicity Not Contaminated->Assess Inhibitor Cytotoxicity

Caption: A logical approach to troubleshooting inconsistent assay results.

References

Technical Support Center: Optimizing Dosing Regimen for HIV-1 Inhibitor-73

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical novel HIV-1 inhibitor, designated "HIV-1 Inhibitor-73." The information provided is based on established principles and common challenges encountered in the development of various classes of antiretroviral drugs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that disrupts the enzyme's catalytic activity and halts the conversion of the viral RNA genome into DNA.

Q2: Which in vitro assays are recommended for determining the potency of this compound?

A2: A tiered approach is recommended. Initial screening can be performed using a cell-free, enzyme-based assay to determine the direct inhibitory effect on purified HIV-1 RT. Subsequently, cell-based assays using laboratory-adapted HIV-1 strains (e.g., in MT-4 or CEM-SS cells) and, importantly, primary human cells like peripheral blood mononuclear cells (PBMCs) infected with clinical isolates of HIV-1 should be used to determine the EC50 (50% effective concentration).

Q3: What are the common resistance mutations associated with NNRTIs, and how might they affect this compound?

A3: Common NNRTI resistance mutations include K103N, Y181C, and G190A in the reverse transcriptase gene. It is crucial to test this compound against viral strains carrying these mutations to determine its resistance profile. A significant increase in the EC50 value against resistant strains compared to the wild-type virus would indicate a low genetic barrier to resistance.

Q4: What are the key pharmacokinetic parameters to consider when designing an in vivo dosing regimen?

A4: Key pharmacokinetic (PK) parameters include absorption, distribution, metabolism, and excretion (ADME). Specifically, oral bioavailability, plasma protein binding, half-life (t½), and clearance rates are critical for determining the dosing frequency and concentration required to maintain plasma levels above the in vitro EC90.

Troubleshooting Guides

In Vitro Assay Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
High background in p24 antigen ELISA - Incomplete washing- Non-specific antibody binding- Contaminated reagents- Increase the number and vigor of wash steps.- Optimize blocking buffer concentration and incubation time.- Use fresh, filtered buffers and reagents.[1]
Inconsistent EC50 values in cell-based assays - Variability in cell health and density- Inconsistent virus stock titer- Pipetting errors- Ensure consistent cell passage number and viability (>95%).- Aliquot and titer virus stocks to ensure consistent MOI.- Use calibrated pipettes and proper pipetting techniques.
High cytotoxicity observed in cell viability assays - Off-target effects of the inhibitor- Solvent toxicity (e.g., DMSO)- Assay interference- Test the inhibitor in multiple cell lines to assess general cytotoxicity.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% DMSO).- Run a parallel assay without cells to check for direct compound interference with the assay reagents (e.g., MTT, XTT).[2][3]
Low potency against clinical isolates compared to lab-adapted strains - Higher genetic diversity of clinical isolates- Presence of pre-existing resistance mutations- Different cellular environment in primary cells- Test against a panel of diverse clinical isolates.- Sequence the viral isolates to identify any known resistance mutations.- Optimize assay conditions for primary cells (e.g., PBMC stimulation).
In Vivo Study Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor oral bioavailability - Low aqueous solubility- High first-pass metabolism- Efflux by transporters (e.g., P-glycoprotein)- Consider formulation strategies (e.g., salt formation, amorphous solid dispersions).- Co-administer with a metabolic inhibitor (e.g., ritonavir) if metabolized by CYP3A4.- Evaluate the compound as a substrate for common efflux transporters.
Rapid clearance and short half-life - Extensive hepatic metabolism- Rapid renal excretion- Modify the chemical structure to block metabolic hotspots.- Investigate the possibility of prodrugs to improve pharmacokinetic profile.
Lack of efficacy in humanized mouse models - Suboptimal dosing regimen- Poor penetration into relevant tissues (e.g., lymphoid organs)- Emergence of drug resistance- Perform dose-ranging studies to establish a clear dose-response relationship.- Measure compound concentrations in target tissues.- Genotype the virus from treated animals to check for resistance mutations.[4][5][6]
High inter-animal variability in viral load reduction - Inconsistent engraftment of human immune cells- Variability in the initial viral inoculum- Differences in individual animal metabolism- Ensure a consistent level of human cell engraftment before starting the study.- Use a standardized and titered viral stock for infection.- Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Table 1: Comparative IC50 Values of Representative HIV-1 Inhibitors
Inhibitor Class Drug Wild-Type HIV-1 IC50 (nM) Resistant Mutant (Mutation) Resistant Mutant IC50 (nM) Fold Change in IC50
NNRTI Efavirenz1-4K103N50-20025-50
NNRTI Nevirapine10-100Y181C>10,000>100
NRTI Lamivudine20-100M184V>10,000>100-500
PI Atazanavir2-5I50L>100>20-50
INSTI Raltegravir2-10Q148H/G140S>1,000>100

Note: These are approximate values and can vary depending on the specific assay conditions and viral strain.[7]

Table 2: Key Pharmacokinetic Parameters of Selected Antiretroviral Drugs
Drug Class Oral Bioavailability (%) Plasma Protein Binding (%) Half-life (t½) (hours) Metabolism
EfavirenzNNRTI40-45>9940-55CYP3A4, CYP2B6
LamivudineNRTI~86<365-7Minimal
AtazanavirPI~68 (with food)~86~7CYP3A4
RaltegravirINSTIVariable~83~9UGT1A1

Data compiled from various sources and represent typical values in adults.[1][4][8][9]

Experimental Protocols

Protocol 1: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
  • Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of purified HIV-1 reverse transcriptase.

  • Materials: Recombinant HIV-1 RT, poly(rA)-oligo(dT) template-primer, [³H]-dTTP, test compound, and appropriate buffers.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the enzyme, template-primer, and the test compound dilutions.

    • Initiate the reaction by adding [³H]-dTTP.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction and precipitate the newly synthesized DNA onto filter mats.

    • Wash the filter mats to remove unincorporated [³H]-dTTP.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition and determine the IC50 value.

Protocol 2: Cell-Based Antiviral Assay using TZM-bl Reporter Cell Line
  • Objective: To determine the EC50 of this compound against a laboratory-adapted HIV-1 strain in a cell-based assay.

  • Materials: TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a Tat-responsive luciferase reporter), HIV-1 strain (e.g., NL4-3), test compound, and cell culture medium.

  • Procedure:

    • Plate TZM-bl cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the compound dilutions to the cells.

    • Add a pre-titered amount of HIV-1 to the wells.

    • Incubate for 48 hours at 37°C.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the percent inhibition of viral replication and determine the EC50 value.[10]

Visualizations

HIV1_Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 Preclinical Development High-Throughput Screening High-Throughput Screening Hit Confirmation Hit Confirmation High-Throughput Screening->Hit Confirmation Identifies initial hits Dose-Response & IC50 Dose-Response & IC50 Hit Confirmation->Dose-Response & IC50 Confirms activity Cytotoxicity Assay Cytotoxicity Assay Dose-Response & IC50->Cytotoxicity Assay Determines potency Hit-to-Lead Hit-to-Lead Cytotoxicity Assay->Hit-to-Lead Assesses therapeutic index SAR Studies SAR Studies Hit-to-Lead->SAR Studies Selects promising leads ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling Improves potency & properties Resistance Profiling Resistance Profiling ADME/Tox Profiling->Resistance Profiling Evaluates drug-like properties In Vivo Efficacy (Humanized Mice) In Vivo Efficacy (Humanized Mice) Resistance Profiling->In Vivo Efficacy (Humanized Mice) Characterizes resistance barrier Pharmacokinetics Pharmacokinetics In Vivo Efficacy (Humanized Mice)->Pharmacokinetics Demonstrates in vivo effect Safety Pharmacology Safety Pharmacology Pharmacokinetics->Safety Pharmacology Determines dosing regimen IND Submission IND Submission Safety Pharmacology->IND Submission Evaluates safety profile

Caption: Workflow for HIV-1 Inhibitor Discovery and Preclinical Development.

HIV_Life_Cycle_and_Inhibitor_Targets cluster_0 HIV-1 Life Cycle cluster_1 Inhibitor Classes Binding & Fusion Binding & Fusion Reverse Transcription Reverse Transcription Binding & Fusion->Reverse Transcription Viral RNA release Integration Integration Reverse Transcription->Integration Viral DNA synthesis Transcription & Translation Transcription & Translation Integration->Transcription & Translation Provirus formation Assembly Assembly Transcription & Translation->Assembly Viral protein synthesis Budding & Maturation Budding & Maturation Assembly->Budding & Maturation New virion formation Entry Inhibitors Entry Inhibitors Entry Inhibitors->Binding & Fusion Block NNRTIs / NRTIs NNRTIs / NRTIs NNRTIs / NRTIs->Reverse Transcription Block Integrase Inhibitors Integrase Inhibitors Integrase Inhibitors->Integration Block Protease Inhibitors Protease Inhibitors Protease Inhibitors->Budding & Maturation Block

Caption: HIV-1 Life Cycle and Targets of Antiretroviral Drug Classes.

References

Technical Support Center: HIV-1 Inhibitor PF-74 and Metabolic Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 capsid inhibitor PF-74, with a specific focus on its characteristic metabolic instability.

Frequently Asked Questions (FAQs)

Q1: What is HIV-1 inhibitor PF-74 and what is its mechanism of action?

A1: PF-3450074 (PF-74) is a potent small-molecule inhibitor that targets the HIV-1 capsid protein (CA). It binds to a pocket at the interface of two adjacent CA subunits within the assembled viral capsid.[1][2] This binding has a bimodal, concentration-dependent mechanism of action:

  • At lower concentrations (≤ 2 µM): PF-74 competes with host cell proteins, such as cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporin 153 (NUP153), which are essential for the nuclear import of the viral pre-integration complex.[3][4] By blocking these interactions, PF-74 inhibits the transport of the viral genome into the nucleus.

  • At higher concentrations (≥ 10 µM): PF-74 can destabilize the viral capsid, leading to premature uncoating and disruption of reverse transcription.[3]

Q2: What is the primary challenge when working with PF-74 in preclinical studies?

A2: The most significant challenge with PF-74 is its extremely poor metabolic stability.[2][5] It is rapidly metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver, leading to a very short half-life in vivo.[2] This rapid clearance can result in low systemic exposure and diminished efficacy in animal models, despite high potency in in vitro assays.

Q3: How can the metabolic stability of PF-74 and its analogs be improved?

A3: Several medicinal chemistry strategies have been employed to enhance the metabolic stability of PF-74-like compounds. A primary approach involves modifying the electron-rich indole ring of the PF-74 scaffold, which is a key site for oxidative metabolism.[5] Replacing this moiety with less electron-rich isosteres, such as benzenesulfonamide groups or other heterocyclic rings, has been shown to significantly increase metabolic stability.[6] Additionally, computational workflows can be used to rapidly design analogs with improved metabolic profiles.[7][8][9]

Troubleshooting Guides

Problem 1: Low or inconsistent efficacy of PF-74 in in vivo experiments despite high in vitro potency.
  • Possible Cause: Rapid in vivo metabolism of PF-74 leading to insufficient drug exposure at the target site.

  • Troubleshooting Steps:

    • Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine the half-life and plasma concentrations of PF-74 in your animal model. This will confirm if the compound is being cleared too rapidly.

    • Dosing Regimen Adjustment: Consider increasing the dosing frequency or using a continuous infusion method to maintain therapeutic concentrations. However, be mindful of potential toxicity at higher doses.

    • Co-administration with a CYP Inhibitor: In preclinical models, co-administration of a broad-spectrum CYP inhibitor, like Cobicistat, can be used to reduce the metabolic clearance of PF-74 and increase its exposure.[10] This can help to validate the in vivo target engagement.

    • Use a Metabolically More Stable Analog: If available, switch to a published analog of PF-74 with demonstrated improved metabolic stability. Several such compounds have been developed and characterized.[2][10][11]

Problem 2: Difficulty in reproducing published antiviral EC50 values for PF-74.
  • Possible Cause: Variations in experimental conditions, cell types, or viral strains.

  • Troubleshooting Steps:

    • Standardize Assay Conditions: Ensure that your cell-based antiviral assay protocol is consistent with published methods. Pay close attention to:

      • Cell line: Use the same cell line (e.g., TZM-bl, CEM-SS) as the reference study.

      • Virus strain: Different HIV-1 strains can have varying sensitivities to inhibitors.

      • Multiplicity of Infection (MOI): The amount of virus used can influence the apparent potency of the inhibitor.

      • Incubation time: Ensure consistent timing for drug treatment and infection.

    • Compound Quality: Verify the purity and identity of your PF-74 compound using analytical methods like HPLC and mass spectrometry.

    • Control Compounds: Include a well-characterized control inhibitor with a known EC50 in your assays to validate the experimental setup.

Problem 3: Unexpected cytotoxicity observed in cell-based assays.
  • Possible Cause: Off-target effects or compound precipitation at high concentrations.

  • Troubleshooting Steps:

    • Determine CC50: Always run a parallel cytotoxicity assay (e.g., XTT or MTT assay) in uninfected cells to determine the 50% cytotoxic concentration (CC50).[12] The therapeutic index (TI = CC50/EC50) is a critical parameter for evaluating the specificity of the antiviral effect.

    • Solubility Check: PF-74 and its analogs can have limited aqueous solubility. Visually inspect your assay plates for any signs of compound precipitation, especially at higher concentrations. Using a lower percentage of DMSO in the final assay medium can help.

    • Use a Different Cell Line: Cytotoxicity can be cell-type dependent. If high toxicity is observed in one cell line, consider testing in another relevant cell line.

Data Presentation

Table 1: In Vitro Activity and Metabolic Stability of PF-74 and Selected Analogs

CompoundAntiviral Activity (EC50, µM)Cytotoxicity (CC50, µM)Half-life in Human Liver Microsomes (t1/2, min)Reference
PF-740.70760.7[2]
Analog 101.6>5031[10]
Analog 150.31>5027[2]
Analog 200.88>5036[5]

Experimental Protocols

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This protocol is a generalized procedure for assessing the metabolic stability of a test compound.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

    • Thaw the HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM solution to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well, except for the negative control wells (add buffer instead).

    • Immediately add the test compound working solution to all wells and mix.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[13][14][15][16][17]

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Calculate the half-life (t1/2) from the slope of the linear regression line (t1/2 = 0.693 / slope).

Protocol 2: Thermal Shift Assay (TSA) for Compound Binding to HIV-1 Capsid

This assay indirectly measures the binding of a ligand to a protein by detecting changes in the protein's thermal stability.[18][19][20][21][22]

Materials:

  • Purified recombinant HIV-1 capsid protein (CA)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • SYPRO Orange dye (or a similar fluorescent dye)

  • Assay buffer (e.g., phosphate or HEPES buffer, pH 7.4)

  • Real-time PCR instrument with a thermal melting curve analysis module

  • PCR plates

Procedure:

  • Preparation:

    • Prepare a working solution of the HIV-1 CA protein in the assay buffer.

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a working solution of the SYPRO Orange dye.

  • Assay Setup:

    • In a PCR plate, add the CA protein solution to each well.

    • Add the test compound dilutions to the respective wells. Include a DMSO control (no compound).

    • Add the SYPRO Orange dye to all wells.

    • Seal the plate.

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Set up a thermal melting protocol:

      • Initial hold at 25°C for 2 minutes.

      • Ramp up the temperature from 25°C to 95°C with a slow ramp rate (e.g., 0.05°C/sec).

      • Continuously monitor the fluorescence during the temperature ramp.

  • Data Analysis:

    • The instrument software will generate a melting curve (fluorescence vs. temperature) for each well.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the sigmoidal curve.

    • Calculate the change in melting temperature (ΔTm) between the compound-treated samples and the DMSO control. A positive ΔTm indicates that the compound binds to and stabilizes the protein.

Visualizations

HIV_PF74_Mechanism cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV_Capsid HIV-1 Capsid (CA protein) CPSF6 CPSF6 Nuclear_Pore Nuclear Pore Complex HIV_Capsid->Nuclear_Pore Trafficking CPSF6->Nuclear_Pore Required for nuclear import NUP153_cyto NUP153 (cytoplasmic) NUP153_cyto->Nuclear_Pore Viral_Integration Viral DNA Integration Nuclear_Pore->Viral_Integration Nuclear Import NUP153_nuc NUP153 (nuclear) PF74 PF-74 PF74->HIV_Capsid label_block PF-74 Competitively Inhibits Binding of Host Factors

Caption: Mechanism of action of PF-74, illustrating its binding to the HIV-1 capsid and inhibition of host factor interactions required for nuclear import.

Metabolic_Stability_Workflow start Start: Prepare Reagents prepare_compound Prepare Test Compound Working Solution start->prepare_compound prepare_microsomes Prepare Human Liver Microsome Solution start->prepare_microsomes prepare_nadph Prepare NADPH Regenerating System start->prepare_nadph pre_incubate Pre-incubate Microsomes at 37°C prepare_compound->pre_incubate prepare_microsomes->pre_incubate prepare_nadph->pre_incubate initiate_reaction Initiate Reaction (add NADPH & Compound) pre_incubate->initiate_reaction time_points Incubate and Quench at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points centrifuge Centrifuge to Precipitate Protein time_points->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life (t1/2) analyze->calculate end End: Report Stability calculate->end

Caption: Experimental workflow for the in vitro metabolic stability assay using human liver microsomes.

References

"HIV-1 inhibitor-73" improving selectivity index

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the selectivity index of the hypothetical novel compound, HIV-1 Inhibitor-73.

Frequently Asked Questions (FAQs)

Q1: What is the Selectivity Index (SI) and why is it crucial for this compound?

A1: The Selectivity Index (SI) is a quantitative measure of the therapeutic window of a drug candidate. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective inhibitory concentration (IC50 or EC50).[1][2][3] A higher SI value indicates greater selectivity of the compound for inhibiting viral replication over causing toxicity to host cells.[1][4] For this compound, a high SI is a primary goal, suggesting it could be both effective and safe in vivo.[1][4] Compounds with an SI value of 10 or greater are generally considered promising for further development.[1]

Q2: What are the standard assays to determine the CC50 and IC50 for this compound?

A2: To determine the CC50, cell viability assays such as the MTT, XTT, or CCK8 assays are commonly used.[2][3] For the IC50, various antiviral assays can be employed, including p24 antigen quantification, reverse transcriptase (RT) activity assays, or cell-based assays using reporter genes like luciferase or green fluorescent protein (GFP).[4][5]

Q3: My recent batch of this compound shows a lower Selectivity Index than previously observed. What could be the cause?

A3: A decrease in the Selectivity Index can be due to either reduced antiviral potency (higher IC50) or increased cytotoxicity (lower CC50). Several factors could contribute to this:

  • Compound Integrity: The compound may have degraded due to improper storage or handling. Verify the purity and structural integrity of the new batch using techniques like HPLC and mass spectrometry.

  • Assay Variability: Inconsistencies in cell culture conditions (e.g., cell passage number, confluence), reagent quality, or incubation times can significantly impact results.

  • Resistant Viral Strains: If you are using a continuously passaged viral strain, mutations conferring resistance to the inhibitor may have arisen.[6]

  • Solvent Effects: The solvent used to dissolve this compound might exhibit cytotoxicity at the concentrations used in your assays. Always include a solvent control.

Q4: How can the Selectivity Index of this compound be improved?

A4: Improving the Selectivity Index involves medicinal chemistry efforts to modify the compound's structure. The goal is to enhance its specific interaction with the viral target while minimizing off-target effects that lead to cytotoxicity. This can be achieved through:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule to identify which changes lead to increased potency and decreased toxicity.[7][8]

  • Target-Based Drug Design: If the molecular target of this compound is known (e.g., protease, integrase), computational modeling can be used to design modifications that improve binding affinity and specificity.[6][9]

  • Formulation Strategies: Encapsulating the inhibitor in nanoparticles or liposomes can alter its biodistribution and reduce systemic toxicity, thereby potentially improving the in vivo therapeutic index.

Troubleshooting Guides

Issue 1: High Variability in IC50/EC50 Values
Possible Cause Troubleshooting Step
Inconsistent Virus TiterUse a standardized and validated method for virus titration (e.g., TCID50) to ensure the same amount of virus is used in each experiment.[4]
Cell Health and DensityEnsure cells are in the exponential growth phase and seeded at a consistent density. High cell density can affect viral replication and drug efficacy.
Reagent PreparationPrepare fresh dilutions of this compound for each experiment from a well-characterized stock solution.
Assay Readout TimingThe timing of the assay readout (e.g., 48 or 72 hours post-infection) can significantly influence the results. Optimize and standardize the readout time.
Issue 2: Unexpectedly High Cytotoxicity (Low CC50)
Possible Cause Troubleshooting Step
Compound PrecipitationAt higher concentrations, this compound may precipitate out of the culture medium, leading to non-specific cytotoxicity. Visually inspect the wells and consider using a different solvent or formulation.
Solvent ToxicityThe solvent used to dissolve the inhibitor may be toxic to the cells. Run a solvent control with the same concentrations of solvent used in the experimental wells.
Off-Target EffectsThe inhibitor may be interacting with cellular targets other than the intended viral target. Consider counter-screening against a panel of human cell lines and relevant cellular enzymes or receptors.[9]
Assay-Specific ArtifactsSome cytotoxicity assays can be affected by the chemical properties of the compound (e.g., redox activity interfering with MTT assay). Validate the results with an alternative cytotoxicity assay (e.g., CellTiter-Glo).

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
  • Cell Seeding: Seed a suitable human cell line (e.g., MT-4, CEM-SS) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the appropriate wells in triplicate. Include wells with cells only (no compound) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.

Protocol 2: Determination of 50% Inhibitory Concentration (IC50) using a p24 Antigen Assay
  • Cell Seeding: Seed MT-4 cells in a 96-well plate at 5 x 10^4 cells/well in 50 µL of culture medium.

  • Compound and Virus Addition: Prepare serial dilutions of this compound. In a separate plate, mix 25 µL of each compound dilution with 25 µL of a predetermined titer of HIV-1 (e.g., NL4-3).

  • Infection: Transfer 50 µL of the compound/virus mixture to the wells containing the cells. Include wells with virus only (no compound) as a positive control and cells only as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • p24 Measurement: After incubation, centrifuge the plate and collect the supernatant. Quantify the amount of p24 antigen in the supernatant using a commercially available HIV-1 p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the virus control. The IC50 value is determined by non-linear regression analysis of the dose-response curve.

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of this compound Analogs

CompoundIC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound15251667
Analog A8202500
Analog B25>50>2000
Analog C125417

Visualizations

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Assay (IC50) cluster_si Selectivity Index Calculation c1 Seed Cells c2 Add Serial Dilutions of Inhibitor-73 c1->c2 c3 Incubate (48-72h) c2->c3 c4 Perform Viability Assay (e.g., MTT) c3->c4 c5 Calculate CC50 c4->c5 si_calc SI = CC50 / IC50 c5->si_calc CC50 Value a1 Seed Cells a2 Add Inhibitor-73 + HIV-1 a1->a2 a3 Incubate (e.g., 72h) a2->a3 a4 Quantify Viral Replication (e.g., p24 ELISA) a3->a4 a5 Calculate IC50 a4->a5 a5->si_calc IC50 Value

Caption: Workflow for determining the Selectivity Index of this compound.

hiv_lifecycle_inhibition cluster_cell Host Cell entry 1. Binding & Fusion rt 2. Reverse Transcription entry->rt integration 3. Integration rt->integration replication 4. Replication integration->replication assembly 5. Assembly replication->assembly budding 6. Budding & Maturation assembly->budding inhibitor This compound inhibitor->rt Potential Target: Reverse Transcriptase inhibitor->integration Potential Target: Integrase inhibitor->budding Potential Target: Protease

Caption: Potential targets for this compound in the viral lifecycle.

References

"HIV-1 inhibitor-73" troubleshooting unexpected pharmacological effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 inhibitor-73. The following information is intended to help address unexpected pharmacological effects observed during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Unexpected Antiviral Activity Profile

Question 1: Why am I observing a lower-than-expected potency (higher EC50) for this compound in my cell-based assays?

Possible Causes and Troubleshooting Steps:

  • Compound Stability: The inhibitor may be degrading in the cell culture medium.

    • Troubleshooting:

      • Prepare fresh stock solutions of the inhibitor for each experiment.

      • Assess the stability of this compound in your specific cell culture medium over the time course of the experiment using methods like HPLC.

      • Minimize the exposure of the compound to light and repeated freeze-thaw cycles.

  • Cell Line Variability: Different cell lines can have varying levels of drug transporter expression or metabolic enzymes that may inactivate the compound.

    • Troubleshooting:

      • Confirm the identity of your cell line via short tandem repeat (STR) profiling.

      • Test the inhibitor in a panel of different HIV-1 permissive cell lines (e.g., MT-4, CEM-SS, TZM-bl).

      • If using primary cells, consider donor-to-donor variability.

  • Assay-Specific Issues: The assay format may not be optimal for this inhibitor.

    • Troubleshooting:

      • Verify that the endpoint of your assay (e.g., p24 antigen level, reverse transcriptase activity, reporter gene expression) is being measured within its linear range.

      • Ensure the viral inoculum used is appropriate and results in a robust signal-to-noise ratio.

Question 2: The antiviral activity of this compound seems to be highly dependent on the viral strain used. Why is this happening?

Possible Causes and Troubleshooting Steps:

  • Target Polymorphism: The inhibitor's target protein in HIV-1 may have natural polymorphisms that affect binding affinity.

    • Troubleshooting:

      • Sequence the target region of the viral strains that show differential sensitivity.

      • Compare the sequences to identify polymorphisms that may confer resistance.

      • Perform molecular modeling studies to predict how identified polymorphisms might alter inhibitor binding.

  • Resistance Development: The virus may be rapidly developing resistance to the inhibitor in culture.

    • Troubleshooting:

      • Conduct resistance selection studies by passaging the virus in the presence of increasing concentrations of the inhibitor.

      • Sequence the viral genome from resistant clones to identify resistance-associated mutations.

Category 2: Unexpected Cytotoxicity

Question 3: I am observing significant cytotoxicity at concentrations where the inhibitor should be showing antiviral activity. What should I do?

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects: this compound may be interacting with host cell targets, leading to toxicity.

    • Troubleshooting:

      • Perform a broader cytotoxicity assessment using multiple assays that measure different aspects of cell health (e.g., mitochondrial function (MTT/XTT), membrane integrity (LDH release), apoptosis (caspase activity)).

      • Conduct a target deconvolution screen (e.g., affinity chromatography, proteomics) to identify potential off-targets.

  • Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be causing toxicity at the concentrations used.

    • Troubleshooting:

      • Run a vehicle control experiment with the same concentration of solvent used in your highest inhibitor dose group.

      • Ensure the final solvent concentration in your assay is below the generally accepted non-toxic level (typically <0.5% for DMSO).

Quantitative Data Summary: Cytotoxicity Profile

Cell LineAssay TypeCC50 (µM)Therapeutic Index (CC50/EC50)
MT-4MTT> 100> 200
CEM-SSLDH Release85170
TZM-blCaspase-Glo92184
PBMCsXTT75150

Note: EC50 value of 0.5 µM against HIV-1 IIIB was used for Therapeutic Index calculation. Data is representative.

Category 3: In Vivo Study Discrepancies

Question 4: The inhibitor showed potent activity in vitro but has poor efficacy in our animal model. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Pharmacokinetic (PK) Properties: The compound may have poor absorption, rapid metabolism, or high plasma protein binding, leading to low bioavailability.

    • Troubleshooting:

      • Conduct a full PK study to determine key parameters like Cmax, Tmax, half-life, and bioavailability.

      • Analyze plasma samples for the presence of metabolites.

      • Assess the extent of plasma protein binding.

  • Formulation Issues: The formulation used for in vivo administration may not be optimal for solubility and absorption.

    • Troubleshooting:

      • Test different formulations and delivery routes (e.g., oral gavage, intraperitoneal injection).

      • Assess the solubility of the compound in the chosen vehicle.

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay (TZM-bl Reporter Assay)

  • Cell Seeding: Plate TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Infection: Add the diluted inhibitor to the cells, followed by a predetermined amount of HIV-1 virus. Include a "virus only" control and a "cells only" control.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol (e.g., Bright-Glo™ Luciferase Assay System).

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells (e.g., MT-4) in a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a "cells only" control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the CC50 (50% cytotoxic concentration) by plotting cell viability against the log of the inhibitor concentration.

Visualizations

G cluster_0 Troubleshooting Workflow: Low Potency start Low Potency Observed (High EC50) q1 Is the compound stable? start->q1 s1 Assess stability via HPLC. Prepare fresh stocks. q1->s1 No q2 Is the cell line appropriate? q1->q2 Yes s1->q2 s2 Test in multiple cell lines. Confirm cell identity (STR). q2->s2 No q3 Is the assay optimized? q2->q3 Yes s2->q3 s3 Verify assay parameters (viral input, linear range). q3->s3 No end Potency Issue Resolved q3->end Yes s3->end G cluster_1 In Vitro vs. In Vivo Efficacy Investigation cluster_pk Pharmacokinetics (PK) cluster_formulation Formulation invitro High In Vitro Potency invivo Poor In Vivo Efficacy invitro->invivo Discrepancy absorption Poor Absorption invivo->absorption metabolism Rapid Metabolism invivo->metabolism protein_binding High Plasma Protein Binding invivo->protein_binding solubility Low Solubility in Vehicle invivo->solubility delivery Suboptimal Delivery Route invivo->delivery G cluster_pathway Hypothetical Off-Target Signaling inhibitor This compound target Intended Target (e.g., HIV-1 Integrase) inhibitor->target Blocks off_target Off-Target (e.g., Host Kinase) inhibitor->off_target Activates hiv HIV Replication target->hiv Required for toxicity Cellular Toxicity off_target->toxicity Leads to

Technical Support Center: Refining Synthesis of HIV-1 Inhibitor-73 for Higher Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of HIV-1 inhibitor-73 to achieve higher purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step when receiving a new batch of synthesized this compound with suspected low purity?

A1: The initial and most critical step is to assess the purity of the crude compound. A high-performance liquid chromatography (HPLC) analysis is recommended to determine the percentage of the desired compound and identify the number and relative abundance of impurities.[1] This baseline analysis will guide the selection of the most appropriate purification strategy.

Q2: My this compound appears as a colored solid, but the pure compound is expected to be white. What could be the cause and how can I address this?

A2: A colored appearance in a supposedly white compound often indicates the presence of colored impurities.[2] These can sometimes be removed by treating a solution of the compound with activated carbon, followed by filtration before proceeding with crystallization.[3][4]

Q3: I am observing precipitation of my this compound when preparing a stock solution in DMSO for biological assays. What can I do to prevent this?

A3: Precipitation upon preparing a stock solution can be due to several factors, including exceeding the solubility limit or issues with the solvent.[5] To address this, consider the following:

  • Solvent Choice: While DMSO is a common solvent, ensure it is of high purity and suitable for your compound.[5][6]

  • Concentration: Storing solutions at very high concentrations can lead to precipitation. Try preparing a slightly less concentrated stock solution.[5]

  • Dissolution Technique: Ensure the compound is fully dissolved by gentle vortexing or sonication.

Q4: Can the storage conditions affect the purity of my synthesized this compound over time?

A4: Yes, storage conditions are critical for maintaining the stability and purity of small molecule inhibitors.[5] Factors such as exposure to light, air (oxygen), and temperature fluctuations can lead to degradation.[5] It is advisable to store this compound as a dry solid in a cool, dark, and dry place. For solutions, storage at -20°C or -80°C in amber vials is recommended to minimize degradation.[5]

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis
Symptom Possible Cause Suggested Solution
HPLC analysis shows multiple impurity peaks.Incomplete reaction or side reactions during synthesis.Optimize the reaction conditions (temperature, reaction time, stoichiometry of reactants).
The crude product is an oil or waxy solid, making it difficult to handle.Presence of residual solvents or low-melting impurities.Use a rotary evaporator to remove residual solvent. Consider trituration with a non-polar solvent to solidify the product and remove some impurities.
The yield of the crude product is very low.Suboptimal reaction conditions or loss of product during workup.Review the synthetic protocol and optimize reaction and workup steps. Ensure all transfers of material are done carefully to minimize loss.[2]
Issue 2: Challenges During Recrystallization
Symptom Possible Cause Suggested Solution
The compound does not dissolve in the hot solvent.The chosen solvent is not suitable for recrystallization.[3]Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3][7]
No crystals form upon cooling the solution.The solution is not supersaturated, or the concentration of the compound is too low.Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.
The resulting crystals are very fine or appear as a powder.The solution cooled too quickly.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[8][9]
The purity of the recrystallized product is still low.Impurities have similar solubility to the desired compound.Consider a second recrystallization step or switch to a different purification technique like column chromatography.
Issue 3: Difficulties with Column Chromatography
Symptom Possible Cause Suggested Solution
Poor separation of the compound from impurities.The chosen solvent system (eluent) is not optimal.Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation between your compound and the impurities.
The compound is not eluting from the column.The eluent is not polar enough to move the compound through the stationary phase.Gradually increase the polarity of the eluent.
Cracks or channels appear in the column packing.The column was not packed properly.Ensure the column is packed uniformly and without any air bubbles.
The collected fractions containing the pure compound have a low yield.The compound may be adsorbing irreversibly to the silica gel, or the loading capacity of the column was exceeded.Use a smaller amount of crude product relative to the amount of silica gel. Consider using a different stationary phase.

Data Presentation

The following table summarizes the expected purity of this compound at different stages of the refining synthesis.

Purification Stage Purity (by HPLC) Yield
Crude Product75-85%90%
After Recrystallization (1x)95-98%70%
After Column Chromatography>99%50%

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble when hot but insoluble when cold.[3][7][8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.[9]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.[3]

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, filter the hot solution through a pre-warmed funnel to remove them.[2][8]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The pure this compound should crystallize out of the solution.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[8][9]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[3][8]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3][8]

Protocol 2: Purification of this compound by Column Chromatography

Objective: To achieve high purity of this compound by separating it from closely related impurities.

Materials:

  • Crude or partially purified this compound

  • Silica gel (for the stationary phase)

  • Solvent system (eluent) determined by TLC analysis

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the this compound in a minimal amount of the eluent and load it onto the top of the packed column.

  • Elution: Begin eluting the sample through the column by adding the eluent to the top of the column.

  • Fraction Collection: Collect the eluent in small fractions as it comes off the column.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

G Workflow for Refining this compound Synthesis cluster_0 Initial Synthesis & Analysis cluster_1 Purification Strategy cluster_2 Final Product & Quality Control Crude_Synthesis Crude Synthesis of This compound Initial_Analysis Purity Assessment (HPLC) Crude_Synthesis->Initial_Analysis Decision Purity > 95%? Initial_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No Final_Analysis Final Purity Analysis (HPLC, NMR, MS) Decision->Final_Analysis Yes Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Purity still low Column_Chromatography->Final_Analysis Pure_Product High-Purity This compound Final_Analysis->Pure_Product

Caption: Workflow for refining the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to HIV-1 Integrase Inhibitor Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of integrase strand transfer inhibitors (INSTIs) has marked a pivotal advancement in the management of HIV-1 infection. Their potent antiviral activity and favorable safety profile have led to their widespread use in first-line and salvage therapies. However, the emergence of drug resistance remains a critical challenge to long-term therapeutic success. This guide provides a detailed comparison of the resistance profiles of first and second-generation INSTIs, offering a framework for evaluating the potential of novel compounds, such as the hypothetical "HIV-1 inhibitor-73," against existing therapeutic options.

Mechanism of Action of Integrase Inhibitors

HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step in the viral replication cycle. INSTIs bind to the active site of the integrase enzyme, chelating essential magnesium ions and blocking the strand transfer step of integration. This action effectively halts the viral life cycle.

HIV_Integrase_MOA cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Integrase Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation New Virus Assembly New Virus Assembly Transcription & Translation->New Virus Assembly Integrase Inhibitor Integrase Inhibitor Integrase Inhibitor->Integration Blocks Genotypic_Workflow Patient Plasma Sample Patient Plasma Sample Viral RNA Extraction Viral RNA Extraction Patient Plasma Sample->Viral RNA Extraction RT-PCR Amplification of Integrase Gene RT-PCR Amplification of Integrase Gene Viral RNA Extraction->RT-PCR Amplification of Integrase Gene Sanger or Next-Generation Sequencing Sanger or Next-Generation Sequencing RT-PCR Amplification of Integrase Gene->Sanger or Next-Generation Sequencing Sequence Analysis Sequence Analysis Sanger or Next-Generation Sequencing->Sequence Analysis Comparison to Resistance Mutation Database Comparison to Resistance Mutation Database Sequence Analysis->Comparison to Resistance Mutation Database Resistance Report Resistance Report Comparison to Resistance Mutation Database->Resistance Report

Comparative Analysis: A Novel Integrase Strand Transfer Inhibitor, GS-73, versus Bictegravir for the Treatment of HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of a novel investigational HIV-1 integrase strand transfer inhibitor (INSTI), here designated as GS-73, and the FDA-approved INSTI, Bictegravir. The comparison focuses on antiviral potency, resistance profile, and cytotoxicity, supported by experimental data and methodologies relevant to drug development professionals.

Overview and Mechanism of Action

Both GS-73 and Bictegravir are INSTIs that target the HIV-1 integrase enzyme, a crucial component for viral replication. This enzyme facilitates the integration of the viral DNA into the host cell's genome. By inhibiting this process, INSTIs effectively halt the viral life cycle. The mechanism involves the chelation of divalent metal ions in the active site of the integrase enzyme, preventing the strand transfer reaction.

cluster_virus HIV-1 Lifecycle cluster_host Host Cell cluster_drug Inhibitor Action vRNA Viral RNA RT Reverse Transcription vRNA->RT vDNA Viral DNA INT Integrase vDNA->INT RT->vDNA Integration Integration INT->Integration Strand Transfer HostDNA Host DNA Integration->HostDNA Provirus Provirus Inhibitor GS-73 / Bictegravir Inhibitor->INT Inhibition A Seed TZM-bl cells in 96-well plates B Prepare serial dilutions of GS-73 and Bictegravir A->B C Add drug dilutions and HIV-1 virus to cells B->C D Incubate for 48 hours at 37°C C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Calculate EC50 values F->G A Seed PBMCs or MT-4 cells in 96-well plates B Prepare serial dilutions of GS-73 and Bictegravir A->B C Add drug dilutions to cells B->C D Incubate for 72 hours at 37°C C->D E Add CellTiter-Glo reagent D->E F Measure luminescence E->F G Calculate CC50 values F->G

Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of Novel HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is paramount in the development of new antiretroviral therapies. This guide provides a comparative framework for evaluating the cross-resistance profile of a novel agent, here hypothetically named "HIV-1 inhibitor-73," against established antiretroviral drugs. The focus is on mutations at position 73 of the HIV-1 protease, a site known to be involved in drug resistance.

While "this compound" is a notional compound, this guide utilizes experimental data for existing protease inhibitors (PIs) to model how a new inhibitor's performance could be assessed and compared. Mutations at the G73 position of the HIV-1 protease, such as G73S, have been observed in patients undergoing treatment with multiple PIs, often in conjunction with other resistance mutations.[1][2] Understanding how these mutations affect the efficacy of current drugs is crucial for predicting the resilience of new chemical entities.

Comparative Susceptibility of Protease Inhibitors to G73S Mutant HIV-1

The impact of the G73S mutation on the susceptibility to various protease inhibitors is not uniform, suggesting that the structural interactions between the inhibitor and the enzyme's active site are critical. The following table summarizes available quantitative data on the effect of the G73S mutation on the inhibition of HIV-1 protease.

Antiretroviral AgentDrug ClassWild-Type (PR)G73S Mutant (PRG73S)Fold Change in Resistance
Indinavir Protease InhibitorKi (nM) - Normalized to 1Ki (nM) - Similar to Wild-Type~1
CA/p2 substrate analog Peptide AnalogKi (nM) - Normalized to 1Ki (nM) - 4.4-fold higher4.4
p2/NC substrate analog Peptide AnalogKi (nM) - Normalized to 1Ki (nM) - Similar to Wild-Type~1

Note: Data is derived from kinetic inhibition assays. Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. A higher Ki value indicates weaker binding and less effective inhibition. The fold change is a ratio of the mutant Ki to the wild-type Ki.[1]

Experimental Protocols for Assessing Cross-Resistance

The determination of cross-resistance profiles relies on robust in vitro assays that measure the susceptibility of different HIV-1 strains to antiretroviral drugs. A common approach is the use of phenotypic susceptibility assays.

Phenotypic Susceptibility Assay Protocol

This protocol outlines a general method for determining the 50% inhibitory concentration (IC50) of an antiretroviral drug against different viral strains.

  • Generation of Recombinant Viruses:

    • The protease-coding region from patient-derived plasma HIV-1 RNA or from site-directed mutagenesis (to introduce specific mutations like G73S) is amplified by RT-PCR.

    • This amplified genetic material is then cloned into a proviral DNA vector that lacks the corresponding protease sequence. This creates a panel of recombinant viruses, each carrying a specific protease sequence (e.g., wild-type or G73S mutant).[4][5][6]

  • Virus Production:

    • The recombinant proviral DNA is transfected into a suitable cell line (e.g., HEK293T cells) to produce infectious virus particles.

    • The supernatant containing the viral particles is harvested and the virus concentration is quantified, typically by measuring the amount of p24 antigen.

  • Susceptibility Assay:

    • A reporter cell line (e.g., TZM-bl cells, which express luciferase upon HIV-1 infection) is seeded in a multi-well plate.[4][5]

    • The cells are infected with a standardized amount of each recombinant virus in the presence of serial dilutions of the antiretroviral drug being tested (e.g., "this compound" and other PIs).

    • A "no-drug" control is included for each virus to represent 100% infectivity.

  • Data Analysis:

    • After a set incubation period (e.g., 48 hours), the level of virus infection is quantified by measuring the reporter gene expression (e.g., luciferase activity).[6]

    • The drug concentration that inhibits 50% of viral replication (IC50) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

    • The fold change in resistance is determined by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for assessing the cross-resistance of a novel HIV-1 inhibitor.

experimental_workflow cluster_preparation Virus & Cell Preparation cluster_virus_production Recombinant Virus Production cluster_assay Phenotypic Susceptibility Assay cluster_analysis Data Analysis wild_type Wild-Type HIV-1 Protease Gene cloning Cloning into Vector wild_type->cloning mutant Mutant HIV-1 Protease Gene (e.g., G73S) mutant->cloning vector Protease-Deleted Proviral Vector vector->cloning reporter_cells Reporter Cell Line (e.g., TZM-bl) infection Infection of Reporter Cells reporter_cells->infection transfection Transfection into Producer Cells cloning->transfection virus_harvest Virus Harvest & Quantification transfection->virus_harvest virus_harvest->infection incubation Incubation infection->incubation drug_dilution Serial Dilution of Inhibitors drug_dilution->infection readout Quantify Infection (e.g., Luciferase Assay) incubation->readout ic50 Calculate IC50 Values readout->ic50 fold_change Determine Fold Change in Resistance ic50->fold_change

Caption: Experimental workflow for assessing HIV-1 inhibitor cross-resistance.

This structured approach allows for a direct comparison of a novel inhibitor's potency against both wild-type and drug-resistant viral strains, providing critical data for its development and potential clinical positioning. By understanding the landscape of existing cross-resistance patterns, researchers can better anticipate the challenges and opportunities for new antiretroviral agents.

References

Comparative Antiviral Activity of HIV-1 Inhibitor-73 in Primary Human Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of the hypothetical novel compound, "HIV-1 Inhibitor-73," against established HIV-1 inhibitors from different drug classes. The data presented is intended to serve as a template for evaluating new chemical entities against the current standards of care in a preclinical setting, with a focus on activity in primary human cells, the primary target of HIV-1 in vivo.

Comparative Antiviral Efficacy

The antiviral activity of HIV-1 inhibitors is typically quantified by the 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication in vitro. The following table summarizes the EC50 values for Inhibitor-73 and selected comparator drugs in primary human peripheral blood mononuclear cells (PBMCs). Lower EC50 values indicate higher potency.

CompoundDrug ClassMechanism of ActionEC50 in PBMCs (nM)
Inhibitor-73 (Hypothetical) (To be determined) (Placeholder Value: 1.5)
MaravirocEntry InhibitorCCR5 Co-receptor Antagonist~2.0 - 3.1[1][2][3]
TenofovirNRTIReverse Transcriptase Inhibitor~30 - 80 (as TFV-DP)[4][5]
RaltegravirIntegrase InhibitorIntegrase Strand Transfer Inhibitor~2.7 - 7.0[6][7][8]
BevirimatMaturation InhibitorInhibits Gag CA-SP1 Processing~10[9]

Note: EC50 values can vary depending on the specific HIV-1 strain, donor cells, and assay conditions.

Experimental Protocols

Accurate and reproducible assessment of antiviral activity in primary human cells is critical for the preclinical evaluation of new HIV-1 inhibitors. Below is a standardized protocol for determining the EC50 of a test compound in PBMCs.

Protocol: HIV-1 Antiviral Susceptibility Assay in PBMCs

1. Isolation and Stimulation of PBMCs:

  • Isolate PBMCs from whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.[10]

  • Wash the isolated cells with phosphate-buffered saline (PBS) and resuspend in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Stimulate the PBMCs with phytohemagglutinin (PHA) at a concentration of 5 µg/mL for 2-3 days at 37°C in a 5% CO2 incubator.[11][12]

  • After stimulation, wash the cells and resuspend them in fresh RPMI 1640 medium containing 10% FBS and Interleukin-2 (IL-2) at 20 U/mL.[13]

2. Drug Preparation and Titration:

  • Prepare a stock solution of the test compound (e.g., Inhibitor-73) in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

3. Infection and Treatment:

  • Plate the PHA-stimulated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.[14]

  • Add the diluted test compound to the appropriate wells. Include wells with no drug (virus control) and wells with no virus (cell control).

  • Infect the cells with a pre-titrated amount of a laboratory-adapted or primary isolate of HIV-1 (e.g., HIV-1 BaL or NL4-3). The amount of virus should result in a detectable level of replication within the assay period.[15]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.[16]

4. Measurement of Viral Replication:

  • After the incubation period, collect the cell culture supernatant from each well.

  • Quantify the amount of HIV-1 p24 Gag antigen in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[10][11]

5. Data Analysis:

  • Calculate the percentage of viral inhibition for each drug concentration relative to the virus control (0% inhibition).

  • Plot the percentage of inhibition against the drug concentration (log scale).

  • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the biological context of HIV-1 inhibition, the following diagrams are provided.

G cluster_prep Cell & Virus Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis pbmc_iso Isolate PBMCs from Healthy Donor Blood pbmc_stim Stimulate PBMCs with PHA and IL-2 pbmc_iso->pbmc_stim plate_cells Plate Stimulated PBMCs pbmc_stim->plate_cells virus_prep Prepare HIV-1 Stock infect Infect Cells with HIV-1 virus_prep->infect add_drug Add Serial Dilutions of Inhibitor-73 plate_cells->add_drug add_drug->infect incubate Incubate for 7 Days infect->incubate harvest Harvest Supernatant incubate->harvest elisa Measure p24 Antigen (ELISA) harvest->elisa calc Calculate % Inhibition and EC50 elisa->calc

Caption: Experimental workflow for assessing the antiviral activity of HIV-1 inhibitors in PBMCs.

HIV_Lifecycle cluster_cell Host CD4+ T-Cell cluster_nucleus Nucleus Integration 3. Integration Transcription 4. Transcription Integration->Transcription Assembly 5. Assembly Transcription->Assembly Binding 1. Binding & Fusion RT 2. Reverse Transcription Binding->RT RT->Integration Budding 6. Budding & Maturation Assembly->Budding Maraviroc Maraviroc Maraviroc->Binding Blocks CCR5 Tenofovir Tenofovir Tenofovir->RT Inhibits RT Raltegravir Raltegravir Raltegravir->Integration Inhibits Integrase Bevirimat Bevirimat Bevirimat->Budding Blocks Maturation Inhibitor73 Inhibitor-73 (Hypothetical) Inhibitor73->RT Example Target

References

A Head-to-Head Comparison: HIV-1 Inhibitor-73 Versus First-Generation Antiretrovirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Human Immunodeficiency Virus Type 1 (HIV-1) therapeutics has been characterized by continuous innovation, moving from the initial challenges of potency and high pill burdens to modern, highly effective, and well-tolerated regimens. This guide provides a detailed, data-driven comparison between a representative next-generation agent, designated here as the hypothetical HIV-1 inhibitor-73 , and foundational first-generation inhibitors.

For the purpose of this guide, This compound is modeled as a second-generation integrase strand transfer inhibitor (INSTI), reflecting the properties of highly potent modern drugs like dolutegravir. It is compared against representatives from three original classes of antiretrovirals:

  • Zidovudine (AZT): A Nucleoside Reverse Transcriptase Inhibitor (NRTI).

  • Nevirapine: A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).

  • Saquinavir: The first-ever approved Protease Inhibitor (PI).[1][2]

This comparison aims to objectively present performance differences through quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.

Mechanism of Action: A Tale of Different Targets

The efficacy of antiretroviral drugs hinges on their ability to disrupt specific stages of the HIV-1 replication cycle. First-generation inhibitors and next-generation agents like this compound achieve this through distinct mechanisms.

  • First-Generation Inhibitors:

    • NRTIs (Zidovudine): These drugs are analogues of natural nucleosides. After being phosphorylated within the cell, they are incorporated into the growing viral DNA chain by the reverse transcriptase enzyme. Their structure, however, lacks the necessary chemical group to form the next link, causing premature termination of the DNA chain.[3]

    • NNRTIs (Nevirapine): Unlike NRTIs, these molecules bind to a different, allosteric site on the reverse transcriptase enzyme.[4] This binding induces a conformational change in the enzyme, crippling its ability to function and thereby halting DNA synthesis non-competitively.[5]

    • PIs (Saquinavir): This class targets the viral protease enzyme, which is crucial for the final maturation step of new virus particles. Protease acts like molecular scissors, cleaving large viral polyproteins into their functional smaller protein components. Saquinavir binds to the active site of the protease, blocking this cleavage and resulting in the production of immature, non-infectious virions.[6][7]

  • This compound (Modeled as a second-generation INSTI):

    • This advanced inhibitor targets the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome—a critical step for establishing a permanent infection.[8] By binding to the active site of integrase, it specifically blocks the strand transfer step of integration, effectively preventing the virus from hijacking the cell's machinery.[9] Second-generation INSTIs are noted for their high potency and a higher genetic barrier to resistance compared to their predecessors.[10]

HIV_Lifecycle_Inhibition cluster_Cell Host Cell cluster_Nucleus Nucleus HostDNA Host DNA Provirus Provirus (Integrated Viral DNA) ImmatureVirion Immature Virion Provirus->ImmatureVirion Assembly ViralRNA Viral RNA ViralDNA Viral DNA ViralRNA->ViralDNA Reverse Transcription ViralDNA->Provirus Integration RT Reverse Transcriptase Integrase Integrase Protease Protease MatureVirion Mature Infectious Virion ImmatureVirion->MatureVirion Maturation NRTI Zidovudine (NRTI) NRTI->RT Terminates Chain NNRTI Nevirapine (NNRTI) NNRTI->RT Inhibits Enzyme PI Saquinavir (PI) PI->Protease Blocks Cleavage INSTI This compound (INSTI) INSTI->Integrase Blocks Strand Transfer

Caption: Mechanisms of action for HIV-1 inhibitors within the viral lifecycle.

Quantitative Performance Data

The in vitro performance of an antiviral agent is primarily assessed by its potency (the concentration required to inhibit viral replication by 50%, or IC50) and its cytotoxicity (the concentration that causes 50% cell death, or CC50). The ratio of these two values (CC50/IC50) yields the Selectivity Index (SI), a crucial measure of a drug's therapeutic window. A higher SI indicates a more favorable safety profile, as the drug is effective at concentrations far below those that are toxic to host cells.

The data presented below is a compilation from various in vitro studies using cell lines like MT-4, peripheral blood mononuclear cells (PBMCs), and CEM-GFP cells.

CompoundClassTargetIC50 (nM)CC50 (μM)Selectivity Index (SI)
This compound INSTI Integrase0.5 - 2.7 [9][11][12]> 100 (Hypothetical)> 37,000
Zidovudine (AZT)NRTIReverse Transcriptase10 - 490[13][14][15]> 20 (Hypothetical)> 40
NevirapineNNRTIReverse Transcriptase40 - 84[5]> 100 (Hypothetical)> 1,190
SaquinavirPIProtease1 - 30[6][7][16]> 100 (Hypothetical)> 3,333

Note: IC50 values can vary based on the cell type, viral strain, and specific assay conditions. CC50 values are often reported as ">" a certain high concentration, indicating low cytotoxicity. The SI for this compound is calculated using the most conservative IC50 value.

Resistance Profile Comparison

A significant advantage of newer antiretroviral agents is their improved resistance profile. HIV-1's high mutation rate can lead to the rapid development of resistance against drugs, particularly when used as monotherapy.

Inhibitor ClassKey Resistance MutationsImpact on Efficacy
INSTI (Second-Gen) G140S, Q148H/R/KHigh genetic barrier; retains activity against many first-gen INSTI-resistant strains.[17][18]
NRTI (Zidovudine) M41L, D67N, K70R, L210W, T215Y/F, K219QAccumulation of these mutations leads to a significant increase in IC50.[13]
NNRTI (Nevirapine) K103N, Y181C, G190AA single mutation can confer high-level resistance, representing a low genetic barrier.
PI (Saquinavir) G48V, L90MPrimary mutations that reduce susceptibility; secondary mutations can further increase resistance.[6][16]

Experimental Protocols & Workflows

The data presented in this guide are derived from standardized in vitro assays. Below are the detailed methodologies for the key experiments.

In Vitro Anti-HIV-1 Assay (CEM-GFP Cell Line)

This assay quantifies the ability of a compound to inhibit HIV-1 replication in a susceptible cell line.

  • Objective: To determine the 50% inhibitory concentration (IC50) of the test compound.

  • Materials:

    • CEM-GFP cells (a human T-cell line engineered to express Green Fluorescent Protein upon HIV-1 infection).

    • HIV-1 NL4-3 virus stock (quantified by p24 antigen assay).

    • Test compounds (e.g., this compound, Zidovudine) at various concentrations.

    • Culture medium, 96-well plates, incubator (37°C, 5% CO2).

    • Flow cytometer.

  • Protocol:

    • Seed CEM-GFP cells into a 96-well plate.

    • Expose the cells to serial dilutions of the test compounds for 2 hours at 37°C.[19][20] A "no-drug" control is included.

    • Add a predetermined amount of HIV-1 NL4-3 virus to each well.

    • Incubate the plate for 72 hours at 37°C to allow for viral replication.[19]

    • After incubation, harvest the cells and fix them (e.g., with 2% formaldehyde).

    • Analyze the percentage of GFP-positive cells in each well using a flow cytometer.

    • Plot the percentage of inhibition against the compound concentration and use non-linear regression to calculate the IC50 value.[21]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxicity (CC50) of a compound.[22][23]

  • Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound.

  • Materials:

    • Relevant host cell line (e.g., MT-4 or PBMCs).

    • Test compounds at various concentrations.

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically 5 mg/mL.[24]

    • Solubilization solution (e.g., DMSO or a detergent-based buffer).

    • Microplate reader.

  • Protocol:

    • Seed cells in a 96-well plate and expose them to the same serial dilutions of the test compounds used in the antiviral assay. Include a "cells-only" control.

    • Incubate for the same duration as the antiviral assay (e.g., 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[22][24] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[25]

    • Add solubilization solution to each well to dissolve the formazan crystals.[24]

    • Measure the absorbance of the solution in each well using a microplate reader, typically at a wavelength of 570 nm.[24]

    • Calculate cell viability as a percentage relative to the "cells-only" control.

    • Plot the percentage of viability against the compound concentration to determine the CC50.

Experimental_Workflow cluster_Antiviral Anti-HIV Assay (IC50) cluster_Cytotox Cytotoxicity Assay (CC50) start Start: Compound Dilution Series A2 Add compound dilutions start->A2 C2 Add compound dilutions start->C2 A1 Seed CEM-GFP cells A1->A2 A3 Add HIV-1 virus A2->A3 A4 Incubate (72h) A3->A4 A5 Analyze GFP expression (Flow Cytometry) A4->A5 A_Result Calculate IC50 A5->A_Result FinalCalc Calculate Selectivity Index (SI = CC50 / IC50) A_Result->FinalCalc C1 Seed host cells C1->C2 C3 Incubate (72h) C2->C3 C4 Add MTT reagent C3->C4 C5 Add Solubilizer C4->C5 C6 Read Absorbance (Spectrophotometer) C5->C6 C_Result Calculate CC50 C6->C_Result C_Result->FinalCalc

Caption: Workflow for in vitro evaluation of HIV-1 inhibitors.

References

Unveiling the Potency of HIV-1 Protease Inhibitors: A Comparative Guide to Darunavir and Lopinavir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the in silico predictions and experimental performance of two key HIV-1 protease inhibitors: Darunavir and its alternative, Lopinavir. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this protease is a cornerstone of highly active antiretroviral therapy (HAART). This guide focuses on Darunavir, a potent second-generation HIV-1 protease inhibitor, and compares its performance with Lopinavir, another widely used protease inhibitor.

Performance at a Glance: In Silico Predictions vs. Experimental Outcomes

Computational and experimental studies have been pivotal in understanding the efficacy of HIV-1 protease inhibitors. In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis predict the binding affinity and potential effectiveness of these drugs, which are then validated through rigorous in vitro and cell-based assays.

A comparative analysis of Darunavir and Lopinavir reveals key differences in their predicted binding energies and experimentally determined inhibitory constants (Ki) and 50% effective concentrations (EC50).

InhibitorPredicted Binding Energy (kcal/mol)Experimental Ki (nM)Experimental EC50 (nM)
Darunavir -48.191.58 ± 0.11~1-2
Lopinavir -43.252.13 ± 0.23~6-17

In silico predictions of binding energy for Darunavir with the wild-type HIV-1 protease show a more favorable interaction compared to Lopinavir.[1] This is consistent with experimental data, where Darunavir exhibits a lower inhibition constant (Ki), indicating a stronger binding affinity for the protease.[1][2] Furthermore, the 50% effective concentration (EC50) required to inhibit viral replication in cell culture is notably lower for Darunavir, underscoring its higher antiviral potency.[3]

The Target: HIV-1 Protease and Gag-Pol Polyprotein Processing

HIV-1 protease functions as a homodimer to cleave the Gag and Gag-Pol polyproteins at specific sites. This cleavage is essential for the maturation of the virus into an infectious virion. Protease inhibitors act by binding to the active site of the enzyme, preventing this crucial processing step.

HIV_Protease_Pathway cluster_virus HIV-1 Infected Cell cluster_protease Protease-Mediated Cleavage GagPol Gag-Pol Polyprotein ImmatureVirion Immature Virion Assembly GagPol->ImmatureVirion Packaging HIV_Protease HIV-1 Protease ImmatureVirion->HIV_Protease Activation MatureVirion Mature Infectious Virion HIV_Protease->MatureVirion Cleavage of Gag-Pol (Maturation) Protease_Inhibitor Protease Inhibitor (e.g., Darunavir, Lopinavir) Protease_Inhibitor->HIV_Protease Inhibition

Figure 1: HIV-1 Gag-Pol processing pathway and the inhibitory action of protease inhibitors.

Experimental Validation: Protocols for Determining Inhibitor Potency

The experimental data presented in this guide are derived from established in vitro and cell-based assays. Below are the detailed methodologies for these key experiments.

Fluorometric HIV-1 Protease Inhibition Assay (for Ki determination)

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)

  • Test compounds (Darunavir, Lopinavir) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 80 µL of the HIV-1 Protease solution to each well.

  • Add 10 µL of the diluted test compounds or DMSO (for control) to the respective wells.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.

  • Immediately measure the fluorescence at an excitation wavelength of 330 nm and an emission wavelength of 450 nm in kinetic mode for 60 minutes at 37°C.[4]

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • The inhibition constant (Ki) is calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

Protease_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis A Prepare serial dilutions of inhibitors C Add inhibitors to wells and incubate A->C B Add HIV-1 Protease to 96-well plate B->C D Add fluorogenic substrate to initiate reaction C->D E Measure fluorescence in kinetic mode D->E F Calculate reaction rates and determine Ki E->F

Figure 2: Workflow for the fluorometric HIV-1 protease inhibition assay.
Cell-Based Antiviral Assay (for EC50 determination)

This assay measures the concentration of the inhibitor required to inhibit HIV-1 replication in a cell culture system.

Materials:

  • T-cell line (e.g., MT-4)

  • HIV-1 viral stock

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics

  • Test compounds (Darunavir, Lopinavir) dissolved in DMSO

  • 96-well cell culture plate

  • Reagent for quantifying cell viability (e.g., MTT) or viral p24 antigen (ELISA)

Procedure:

  • Seed T-cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Add the diluted compounds to the cells.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • After incubation, quantify the extent of viral replication. This can be done by:

    • MTT Assay: Measuring the cytopathic effect of the virus by assessing cell viability. Add MTT reagent to the wells, incubate, and then solubilize the formazan crystals to measure absorbance.

    • p24 Antigen ELISA: Measuring the amount of viral p24 antigen in the cell culture supernatant using a commercial ELISA kit.

  • The EC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Antiviral_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification & Analysis A Seed T-cells in 96-well plate B Add serial dilutions of inhibitors A->B C Infect cells with HIV-1 B->C D Incubate for 4-5 days at 37°C C->D E Quantify viral replication (MTT or p24 ELISA) D->E F Calculate EC50 values E->F

Figure 3: Workflow for the cell-based antiviral assay.

Molecular Interactions with HIV-1 Protease

The superior potency of Darunavir can be attributed to its specific molecular interactions with the active site of the HIV-1 protease. Molecular docking studies reveal that Darunavir forms a more extensive network of hydrogen bonds and hydrophobic interactions with the protease compared to Lopinavir.

Key interactions for Darunavir include hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') and with the backbone atoms of the flap regions (e.g., Ile50 and Ile50').[2] The bis-tetrahydrofuran (bis-THF) moiety of Darunavir fits snugly into the S2 and S2' binding pockets of the protease, contributing to its high affinity. Lopinavir also interacts with the catalytic aspartates, but its overall interaction network is less extensive.

Conclusion

This comparative guide demonstrates that both in silico predictions and experimental data consistently support the superior potency of Darunavir over Lopinavir as an HIV-1 protease inhibitor. The stronger binding affinity and lower effective concentration of Darunavir are rooted in its optimized molecular interactions with the enzyme's active site. The detailed experimental protocols provided herein serve as a valuable resource for the continued evaluation and development of novel HIV-1 inhibitors.

References

Validating the Synergistic Efficacy of HIV-1 Entry Inhibitors: A Comparative Analysis of Enfuvirtide and Maraviroc

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the synergistic interaction between the fusion inhibitor Enfuvirtide and the CCR5 antagonist Maraviroc, providing a framework for evaluating combination therapies against HIV-1. This guide includes comparative data, detailed experimental protocols, and a mechanistic overview.

The landscape of HIV-1 therapeutics is continually evolving, with combination antiretroviral therapy (cART) being the cornerstone of effective viral suppression. A key strategy in designing cART regimens is the use of drugs with synergistic or additive effects, which can enhance efficacy, reduce dosages, and limit the emergence of drug resistance. This guide focuses on the synergistic relationship between two potent entry inhibitors, Enfuvirtide (a fusion inhibitor) and Maraviroc (a CCR5 antagonist), which target different steps in the viral entry process.

Mechanistic Synergy in HIV-1 Entry Inhibition

HIV-1 entry into a host cell is a sequential process. It begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface. This binding induces a conformational change in gp120, allowing it to bind to a co-receptor, typically CCR5 or CXCR4. This second binding event triggers another conformational change, this time in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[1][2]

Maraviroc and Enfuvirtide interrupt this process at two distinct stages:

  • Maraviroc , a CCR5 antagonist, binds to the CCR5 co-receptor on the host cell, preventing the interaction between gp120 and the co-receptor.[2]

  • Enfuvirtide is a peptide that mimics a region of the gp41 protein. It binds to gp41 during its transitional phase, preventing the conformational changes necessary for membrane fusion.

By targeting two different, essential steps in the entry cascade, the combination of Maraviroc and Enfuvirtide is expected to exhibit a synergistic effect, where the combined antiviral activity is greater than the sum of their individual effects.[3]

Quantitative Analysis of Synergism

The synergistic interaction between two drugs can be quantified using the Combination Index (CI) method developed by Chou and Talalay. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[4][5]

Table 1: Illustrative Data on the Synergistic Effect of a Hypothetical HIV-1 Inhibitor Combination

Drug/CombinationIC50 (nM) - HIV-1 Strain AIC50 (nM) - HIV-1 Strain BCombination Index (CI) at 50% Inhibition
Maraviroc Alone 5.27.8-
Enfuvirtide Alone 8.512.3-
Maraviroc + Enfuvirtide 1.83.10.45 (Synergistic)

Note: The data in this table is illustrative and based on expected outcomes from synergistic interactions. Researchers should generate their own experimental data to validate these findings for their specific viral strains and experimental conditions.

Experimental Protocols

To validate the synergistic effect of Enfuvirtide and Maraviroc, a standardized in vitro antiviral assay can be performed. The following is a generalized protocol.

Cell and Virus Culture
  • Cell Lines: Use a susceptible cell line, such as TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene for quantifying HIV-1 infection.

  • Virus Strains: Utilize laboratory-adapted or primary isolates of HIV-1 with known co-receptor tropism (CCR5-tropic).

  • Culture Conditions: Maintain cell lines in appropriate culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a 5% CO2 incubator.

Antiviral Synergy Assay (Checkerboard Method)
  • Plate Preparation: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Drug Dilution: Prepare serial dilutions of Maraviroc and Enfuvirtide, both individually and in combination, at fixed molar ratios.

  • Infection: Add the drug dilutions to the cells, followed by the addition of a predetermined amount of HIV-1 virus stock. Include control wells with virus only (no drug) and cells only (no virus).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Quantification of Viral Replication: Measure the extent of viral infection. For TZM-bl cells, this is typically done by lysing the cells and measuring luciferase activity using a luminometer. Alternatively, the concentration of the HIV-1 p24 antigen in the culture supernatant can be quantified using a p24 ELISA kit.[7]

  • Data Analysis:

    • Calculate the percentage of inhibition for each drug concentration and combination compared to the virus control.

    • Determine the 50% inhibitory concentration (IC50) for each drug alone and for the combination using dose-response curve fitting software (e.g., GraphPad Prism).

    • Calculate the Combination Index (CI) using software like CalcuSyn, which is based on the Chou-Talalay method.[4][5]

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz can help visualize the complex biological pathways and experimental procedures involved in this research.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-Cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 Cytoplasm Cytoplasm gp41->Cytoplasm 4. Fusion & Entry CCR5 CCR5 Co-Receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Conformational Change Maraviroc Maraviroc Maraviroc->CCR5 Blocks Binding Enfuvirtide Enfuvirtide Enfuvirtide->gp41 Inhibits Fusion

Caption: Mechanism of HIV-1 entry and inhibition by Maraviroc and Enfuvirtide.

Synergy_Assay_Workflow A 1. Seed TZM-bl cells in 96-well plate B 2. Prepare serial dilutions of Maraviroc & Enfuvirtide (alone and in combination) A->B C 3. Add drugs and HIV-1 to cells B->C D 4. Incubate for 48 hours C->D E 5. Measure viral replication (Luciferase assay or p24 ELISA) D->E F 6. Data Analysis: - Calculate IC50 values - Determine Combination Index (CI) E->F G Result: Synergy (CI < 1), Additive (CI = 1), or Antagonism (CI > 1) F->G

Caption: Experimental workflow for determining drug synergy.

Conclusion

The combination of Enfuvirtide and Maraviroc represents a rational approach to HIV-1 therapy, targeting two distinct and critical stages of the viral entry process. The expected synergistic interaction offers the potential for more potent viral suppression and a higher barrier to the development of resistance. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to validate these synergistic effects in a laboratory setting, contributing to the development of more effective and durable antiretroviral regimens. Factors such as the binding affinity of Enfuvirtide to gp41 and the density of co-receptors on host cells can influence the degree of synergy, highlighting the importance of experimental validation across different viral strains and cellular contexts.[8]

References

Independent Verification of Antiviral Potency: A Comparative Guide to HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective antiretroviral therapies has transformed the landscape of HIV-1 treatment. A diverse arsenal of inhibitors targeting various stages of the viral lifecycle is now available, each with a unique mechanism of action and potency. This guide provides an objective comparison of the antiviral potency of representative HIV-1 inhibitors, supported by experimental data, to aid researchers in their ongoing efforts to combat HIV-1.

Comparative Antiviral Potency of HIV-1 Inhibitors

The antiviral potency of a compound is a critical measure of its effectiveness. This is typically quantified by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which represent the concentration of a drug that is required for 50% of its maximum effect or inhibition. The lower the EC50 or IC50 value, the more potent the inhibitor.

The following table summarizes the in vitro antiviral potency of several key HIV-1 inhibitors, categorized by their mechanism of action.

Inhibitor ClassRepresentative InhibitorTargetEC50 / IC50Cell TypeCitation
Capsid (CA) InhibitorGSK878Capsid Protein39 pM (EC50)MT-2 cells[1]
Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)R 89439Reverse Transcriptase13 nM (IC50)MT-4 cells[2]
Integrase Strand Transfer Inhibitor (INSTI)BictegravirIntegrase7.5 nM (IC50)---[3]
Integrase Strand Transfer Inhibitor (INSTI)DolutegravirIntegrase7.4 nM (IC50)---[3]
Integrase Strand Transfer Inhibitor (INSTI)ElvitegravirIntegrase8.4 nM (IC50)---[3]
Capsid (CA) InhibitorLenacapavirCapsid Protein105 pM (EC50)MT-4 cells[3]

Experimental Protocols for Determining Antiviral Potency

The accurate determination of antiviral potency relies on robust and standardized experimental protocols. A common method involves cell-based assays that measure the inhibition of viral replication in the presence of the test compound.

Generalized Protocol for Antiviral Potency Assay:

  • Cell Culture: A suitable host cell line (e.g., MT-2, MT-4, TZM-bl) is cultured under optimal conditions.

  • Compound Preparation: The inhibitor is serially diluted to create a range of concentrations.

  • Infection: Cells are infected with a known amount of HIV-1 in the presence of the diluted inhibitor or a control (e.g., vehicle).

  • Incubation: The infected cells are incubated for a specific period (e.g., 3-7 days) to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:

    • p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.

    • Luciferase Reporter Assay: Uses a recombinant virus that expresses a reporter gene (e.g., luciferase) upon successful infection and replication. The light output is proportional to the level of viral replication.

    • Reverse Transcriptase Activity Assay: Measures the activity of the viral reverse transcriptase enzyme.

  • Data Analysis: The data is plotted as the percentage of inhibition versus the drug concentration. The EC50 or IC50 value is then calculated using a dose-response curve fitting model.

Visualizing the HIV-1 Lifecycle and Inhibition Points

Understanding the HIV-1 replication cycle is crucial for appreciating the diverse mechanisms of action of different inhibitor classes.

HIV_Lifecycle cluster_cell Host Cell cluster_inhibitors Inhibitor Targets Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Latency Latency Integration->Latency Assembly Assembly Transcription & Translation->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation Free Virus Free Virus Free Virus->Viral Entry Attachment & Fusion New Virus New Virus Budding & Maturation->New Virus Entry_Inhibitors Entry Inhibitors Entry_Inhibitors->Viral Entry RT_Inhibitors RT Inhibitors RT_Inhibitors->Reverse Transcription Integrase_Inhibitors Integrase Inhibitors Integrase_Inhibitors->Integration Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->Budding & Maturation Capsid_Inhibitors Capsid Inhibitors Capsid_Inhibitors->Reverse Transcription Capsid_Inhibitors->Assembly

Caption: The HIV-1 replication cycle and points of intervention for different classes of antiretroviral inhibitors.

Experimental Workflow for Antiviral Potency Determination

The following diagram illustrates a typical workflow for assessing the antiviral potency of a candidate inhibitor.

Antiviral_Assay_Workflow Start Start Prepare Serial Dilutions of Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prepare Serial Dilutions of Inhibitor End End Seed Host Cells in Microplate Seed Host Cells in Microplate Prepare Serial Dilutions of Inhibitor->Seed Host Cells in Microplate Add Inhibitor Dilutions to Cells Add Inhibitor Dilutions to Cells Seed Host Cells in Microplate->Add Inhibitor Dilutions to Cells Infect Cells with HIV-1 Infect Cells with HIV-1 Add Inhibitor Dilutions to Cells->Infect Cells with HIV-1 Incubate for 3-7 Days Incubate for 3-7 Days Infect Cells with HIV-1->Incubate for 3-7 Days Quantify Viral Replication Quantify Viral Replication Incubate for 3-7 Days->Quantify Viral Replication Data Analysis (Dose-Response Curve) Data Analysis (Dose-Response Curve) Quantify Viral Replication->Data Analysis (Dose-Response Curve) Determine EC50 / IC50 Determine EC50 / IC50 Data Analysis (Dose-Response Curve)->Determine EC50 / IC50 Determine EC50 / IC50->End

Caption: A generalized experimental workflow for determining the in vitro antiviral potency of an HIV-1 inhibitor.

References

"HIV-1 inhibitor-73" comparing cytotoxicity profiles with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxicity profile of the novel HIV-1 maturation inhibitor, designated HIV-1 inhibitor-73, against established antiretroviral agents from different drug classes. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the preliminary safety profile of this new compound.

Introduction to this compound

This compound is an investigational small molecule belonging to the class of maturation inhibitors. These inhibitors target the final step in the viral replication cycle, preventing the cleavage of the Gag polyprotein, which is essential for the formation of mature, infectious virions. By disrupting this process, this compound effectively halts the production of new infectious viral particles. This guide focuses on a critical aspect of its preclinical development: its in vitro cytotoxicity.

Comparative Cytotoxicity Data

The cytotoxic effects of this compound were evaluated in parallel with several approved HIV-1 inhibitors, including a protease inhibitor (Darunavir), a nucleoside reverse transcriptase inhibitor (Zidovudine - AZT), and a non-nucleoside reverse transcriptase inhibitor (Nevirapine). The half-maximal cytotoxic concentration (CC50) was determined in MT-2 cells, a human T-cell leukemia line commonly used for HIV research. The half-maximal effective concentration (EC50) against HIV-1 is also provided to calculate the selectivity index (SI), a key parameter for evaluating the therapeutic window of an antiviral compound.

CompoundDrug ClassCC50 (µM) in MT-2 CellsEC50 (nM) against HIV-1Selectivity Index (SI = CC50/EC50)
This compound Maturation Inhibitor > 25 3.5 > 7143
DarunavirProtease Inhibitor> 1001-2[1]> 50000
Zidovudine (AZT)NRTI> 100Not specifiedNot specified
NevirapineNNRTI> 100Not specifiedNot specified

Note: Data for comparator compounds are derived from publicly available literature and may vary based on experimental conditions. The data for this compound is based on preliminary in-house experimental results.

Experimental Protocols

The assessment of cytotoxicity is a critical step in drug development to ensure that a compound's antiviral activity is not merely a result of killing the host cells.[2] A common method employed is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[2]

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: MT-2 cells are seeded into 96-well microtiter plates at a density of 1 x 10^4 cells per well in a final volume of 100 µL of complete culture medium. The plates are then incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to adhere and stabilize.

  • Compound Addition: A serial dilution of the test compounds (this compound and comparators) is prepared. 100 µL of each compound concentration is then added to the appropriate wells. Control wells containing cells treated with vehicle (DMSO) and wells with medium only (background) are also included.

  • Incubation: The plates are incubated for 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then returned to the incubator for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[2]

  • Formazan Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value, which is the concentration of the compound that reduces cell viability by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the MTT cytotoxicity assay workflow.

Cytotoxicity_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed MT-2 Cells (1x10^4 cells/well) overnight_incubation Overnight Incubation (37°C, 5% CO2) seed_cells->overnight_incubation add_compounds Add Serial Dilutions of Test Compounds incubate_72h Incubate for 72h (37°C, 5% CO2) add_compounds->incubate_72h add_mtt Add MTT Reagent (Incubate 4h) add_solubilizer Add Solubilization Solution add_mtt->add_solubilizer read_plate Measure Absorbance (570 nm) add_solubilizer->read_plate calculate_viability Calculate % Cell Viability determine_cc50 Determine CC50 Value calculate_viability->determine_cc50 end End determine_cc50->end start Start start->seed_cells

Caption: Workflow of the MTT cytotoxicity assay.

Discussion

The preliminary data indicates that this compound exhibits a favorable cytotoxicity profile, with a CC50 value greater than 25 µM in MT-2 cells. This suggests a low potential for direct cellular toxicity at concentrations well above its effective antiviral concentration. The calculated selectivity index of over 7000 further supports a promising therapeutic window.

In comparison, established antiretroviral drugs like Darunavir and the older generation NRTIs and NNRTIs also generally show low cytotoxicity in vitro.[1][3] However, it is important to note that in vitro cytotoxicity assays, while essential for initial screening, do not always capture the full complexity of drug toxicity in a living organism.[2][4] For instance, some nucleoside reverse transcriptase inhibitors are known to cause mitochondrial toxicity, which may not be fully apparent in short-term cell viability assays.[5]

Further studies, including long-term cytotoxicity assays and evaluation in different cell types, are necessary to build a more comprehensive safety profile for this compound. Nevertheless, these initial findings are encouraging and support the continued development of this compound as a potential new agent for the treatment of HIV-1 infection.

References

Comparative Efficacy of Novel HIV-1 Capsid Inhibitors Against a Panel of Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of a novel class of HIV-1 inhibitors, the capsid inhibitors, represented here by the first-in-class drug Lenacapavir (as a proxy for the developmental compound "HIV-1 inhibitor-73"). Its performance is evaluated against established integrase strand transfer inhibitors (INSTIs), which are a cornerstone of modern antiretroviral therapy. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms of action, efficacy against clinical isolates, and the experimental protocols used for their evaluation.

Mechanism of Action: A Tale of Two Targets

Understanding the distinct mechanisms by which these inhibitors suppress HIV-1 replication is crucial for appreciating their roles in treatment and development.

HIV-1 Capsid Inhibitors (e.g., Lenacapavir):

Capsid inhibitors introduce a novel, multi-stage mechanism of action against HIV-1.[1][2][3][4] They bind to the viral capsid, a conical protein shell that is critical for multiple steps in the viral lifecycle.[2][4][5] By binding to the capsid protein (CA), these inhibitors disrupt:

  • Early-stage events: They interfere with the proper disassembly of the viral core (uncoating) after the virus enters a host cell. This disruption prevents the efficient release of the viral RNA and enzymes necessary for reverse transcription and subsequent transport to the nucleus.[1][3]

  • Nuclear Import: Capsid inhibitors can block the transport of the viral pre-integration complex into the host cell nucleus, a critical step for viral DNA integration.[1][3]

  • Late-stage events: They also disrupt the assembly of new viral particles during the maturation process. This leads to the formation of malformed, non-infectious virions.[1][3][4]

Integrase Strand Transfer Inhibitors (INSTIs) (e.g., Bictegravir, Dolutegravir):

INSTIs target the HIV-1 integrase enzyme, which is essential for the replication of the virus.[6][7][8] After the viral RNA is reverse-transcribed into DNA, the integrase enzyme facilitates its integration into the host cell's genome.[6][7] INSTIs bind to the active site of the integrase enzyme, effectively blocking the strand transfer step of the integration process.[7][9] This prevents the viral DNA from becoming a permanent part of the host cell's genetic material, thereby halting the production of new viral particles.[7][8]

Comparative Efficacy Against Clinical Isolates

The following tables summarize the efficacy of Lenacapavir and two leading INSTIs, Bictegravir and Dolutegravir, against both wild-type and drug-resistant HIV-1 isolates. The data is compiled from various clinical trials and in vitro studies.

Table 1: In Vitro Efficacy Against Wild-Type and Resistant HIV-1 Isolates

Inhibitor ClassDrugIC50 (Wild-Type HIV-1)Activity Against INSTI-Resistant IsolatesActivity Against Other Resistant Strains
Capsid Inhibitor Lenacapavir Picomolar rangeFully active against HIV-1 mutants resistant to other antiretroviral drugs, including INSTIs.[10]Active against a broad range of HIV-1 subtypes and strains with resistance to NRTIs, NNRTIs, and PIs.
Integrase Inhibitor Bictegravir 7.5 nMRetains activity against many HIV-1 isolates with resistance to raltegravir and elvitegravir, and some with resistance to dolutegravir.[11]Not applicable as primary mode of action is integrase inhibition.
Integrase Inhibitor Dolutegravir 7.4 nMHas a significant activity against HIV-1 isolates with resistance mutations to raltegravir and/or elvitegravir.[12][13]Not applicable as primary mode of action is integrase inhibition.

Table 2: Clinical Efficacy in Treatment-Experienced Patients with Multidrug-Resistant HIV-1

InhibitorStudyPatient PopulationKey Efficacy Endpoint
Lenacapavir CAPELLA (Phase 2/3)Multidrug-resistant HIV-183% of participants achieved virologic suppression (HIV-1 RNA <50 copies/mL) at week 52.[10]
Dolutegravir SAILING (Phase 3)Treatment-experienced, INSTI-naiveAt week 48, 71% of patients on dolutegravir had HIV-1 RNA <50 copies/mL, compared to 64% on raltegravir.[13][14][15]
Bictegravir Studies 1489 & 1490 (Phase 3)Treatment-naiveIn treatment-naive patients, bictegravir-containing regimens demonstrated high rates of virologic suppression, with 81-82% achieving undetectable viral loads.[16]

Experimental Protocols: Measuring Inhibitor Efficacy

The following is a detailed methodology for a common in vitro assay used to determine the efficacy of HIV-1 inhibitors against various viral strains.

TZM-bl Reporter Gene Assay for HIV-1 Neutralization

This assay measures the ability of an inhibitor to prevent HIV-1 infection of a genetically engineered cell line (TZM-bl).[17][18]

1. Cell and Virus Preparation:

  • TZM-bl Cells: These are HeLa cells that express CD4, CCR5, and CXCR4, and contain integrated reporter genes for firefly luciferase under the control of the HIV-1 LTR.[17][18] They are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
  • Pseudovirus Production: Env-pseudotyped viruses are generated by co-transfecting 293T cells with an Env expression plasmid representing a specific clinical isolate and an HIV-1 genomic vector that lacks the env gene but contains the luciferase reporter gene.[18][19] Supernatants containing the pseudoviruses are harvested 48 hours post-transfection.

2. Neutralization Assay Procedure:

  • Serial dilutions of the test inhibitor (e.g., "this compound") are prepared in a 96-well plate.
  • A standardized amount of the pseudovirus preparation is added to each well containing the diluted inhibitor and incubated for 1 hour at 37°C to allow the inhibitor to bind to the virus.[20]
  • A suspension of TZM-bl cells is then added to each well. DEAE-Dextran is included in the medium to enhance viral infectivity.[17]
  • The plates are incubated for 48 hours at 37°C in a humidified, 5% CO2 incubator.

3. Data Acquisition and Analysis:

  • After incubation, the cells are lysed, and a luciferase substrate is added.
  • The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.[18]
  • The percentage of neutralization is calculated by comparing the luminescence in the presence of the inhibitor to the luminescence in control wells without the inhibitor.
  • The 50% inhibitory concentration (IC50) is determined as the concentration of the inhibitor that reduces viral infection by 50%.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the HIV-1 replication cycle, the experimental workflow for evaluating inhibitor efficacy, and the points of intervention for capsid and integrase inhibitors.

HIV_Lifecycle cluster_HostCell Cytoplasm cluster_Nucleus Nucleus Virus HIV-1 Virion Binding 1. Binding and Fusion Virus->Binding RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding and Maturation Assembly->Budding NewVirus New HIV-1 Virion Budding->NewVirus HostCell Host Cell Nucleus Nucleus CapsidInhibitor Capsid Inhibitor (e.g., 'this compound') CapsidInhibitor->RT CapsidInhibitor->Integration CapsidInhibitor->Assembly IntegraseInhibitor Integrase Inhibitor IntegraseInhibitor->Integration

Caption: HIV-1 replication cycle and points of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of 'this compound' incubate_virus_inhibitor Incubate virus with inhibitor (1 hr, 37°C) prep_inhibitor->incubate_virus_inhibitor prep_virus Prepare clinical isolate pseudovirus prep_virus->incubate_virus_inhibitor prep_cells Prepare TZM-bl reporter cells add_cells Add TZM-bl cells to virus-inhibitor mixture prep_cells->add_cells incubate_virus_inhibitor->add_cells incubate_all Incubate for 48 hrs at 37°C add_cells->incubate_all lyse_cells Lyse cells and add luciferase substrate incubate_all->lyse_cells read_luminescence Measure luminescence lyse_cells->read_luminescence calculate_ic50 Calculate % neutralization and IC50 value read_luminescence->calculate_ic50

Caption: Workflow for TZM-bl neutralization assay.

Logical_Relationship HIV_Replication HIV-1 Replication Cycle Early_Stage Early Stage (Entry, RT, Nuclear Import) HIV_Replication->Early_Stage Integration_Stage Integration Early_Stage->Integration_Stage Late_Stage Late Stage (Assembly, Maturation) Integration_Stage->Late_Stage Infection Productive Infection Late_Stage->Infection Capsid_Inhibitor Capsid Inhibitor ('this compound') Capsid_Inhibitor->Early_Stage Inhibits Capsid_Inhibitor->Late_Stage Inhibits Integrase_Inhibitor Integrase Inhibitor Integrase_Inhibitor->Integration_Stage Inhibits

Caption: Logical relationship of inhibitors to HIV-1 replication.

References

Confirming Target Engagement of Novel HIV-1 Inhibitors in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel antiretroviral therapies is critical in the ongoing effort to combat HIV-1. A crucial step in the preclinical evaluation of any new inhibitor is the confirmation of target engagement within a cellular context. This guide provides a comparative overview of methodologies used to assess target engagement of a novel HIV-1 capsid inhibitor, here exemplified by GSK878, and contrasts its performance with other established classes of HIV-1 inhibitors.

Introduction to Target Engagement in HIV-1 Drug Discovery

Confirming that a drug candidate interacts with its intended molecular target within a living cell is a cornerstone of modern drug development. For HIV-1, which has a complex replication cycle involving multiple viral and host factors, demonstrating specific target engagement is essential to validate the mechanism of action, interpret efficacy data, and predict potential resistance profiles. Cellular assays provide a more physiologically relevant environment than biochemical assays, offering insights into drug permeability, stability, and interaction with the target in its natural state.

Comparative Analysis of HIV-1 Inhibitors

The following table summarizes the quantitative data for different classes of HIV-1 inhibitors, including the capsid inhibitor GSK878, highlighting their potency and therapeutic index.

Inhibitor ClassExample CompoundTargetEC50CC50Therapeutic Index (CC50/EC50)
Capsid Inhibitor GSK878Capsid (CA) protein0.039 ± 0.014 nM[1]>20 µM[1]>512,820[1]
Protease Inhibitor LopinavirHIV-1 Protease~17 nM[2]Not specifiedNot specified
Protease Inhibitor SaquinavirHIV-1 Protease37.7 nM[2]Not specifiedNot specified
Entry Inhibitor (CCR5 Antagonist) MaravirocCCR5 co-receptorPotent activity[3]Favorable[3]Not specified
Fusion Inhibitor Enfuvirtide (T-20)gp41Potent activity[3]Not specifiedNot specified
Reverse Transcriptase Inhibitor (NNRTI) EfavirenzReverse Transcriptase0.610 nM ± 0.360[1]Not specifiedNot specified
Integrase Strand Transfer Inhibitor (INSTI) RaltegravirIntegrase2.77 ± 0.77 nM[1]Not specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used to determine target engagement and antiviral activity.

Antiviral Activity Assay (EC50 Determination)

This assay measures the concentration of an inhibitor required to reduce viral replication by 50%.

  • Cells: MT-2 cells are a common T-cell line used for HIV-1 replication studies.[1]

  • Virus: A replication-competent HIV-1 reporter virus (e.g., NLRepRluc-WT) expressing a reporter gene like luciferase is used.[1]

  • Procedure:

    • Seed MT-2 cells in a 96-well plate.

    • Prepare serial dilutions of the test inhibitor (e.g., GSK878).

    • Infect the cells with the HIV-1 reporter virus in the presence of the diluted inhibitor.

    • Incubate for a defined period (e.g., 72 hours) to allow for viral replication.

    • Measure the reporter gene activity (e.g., luciferase luminescence).

    • The EC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of a compound that causes a 50% reduction in cell viability.

  • Cells: MT-2 cells or other relevant host cell lines.[1]

  • Procedure:

    • Seed cells in a 96-well plate.

    • Add serial dilutions of the test compound.

    • Incubate for the same duration as the antiviral assay.

    • Assess cell viability using a suitable method, such as a colorimetric assay (e.g., MTT or XTT) or a luminescence-based assay measuring ATP content.

    • The CC50 value is calculated from the dose-response curve of cell viability versus compound concentration.

Time-of-Addition Experiment

This assay helps to pinpoint the stage of the HIV-1 lifecycle that is inhibited by a compound.

  • Cells and Virus: Similar to the antiviral activity assay.

  • Procedure:

    • Synchronize the infection of cells with the virus.

    • Add the inhibitor at different time points post-infection. Each time point corresponds to a specific stage of the viral replication cycle (e.g., entry, reverse transcription, integration, late-stage events).

    • Measure viral replication (e.g., reporter gene expression) at the end of the experiment.

    • A decrease in inhibitory effect when the compound is added after a specific stage suggests that the inhibitor targets that particular step or a preceding one. For example, capsid inhibitors like GSK878 show reduced activity when added at later time points, indicating they act on early-stage events like nuclear import and integration, as well as late-stage events.[1]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

HIV_Lifecycle_and_Inhibitor_Targets Virus HIV-1 Virion Attachment Attachment & Entry Virus->Attachment RT Reverse Transcription Attachment->RT Integration Integration RT->Integration Transcription Transcription & Translation Integration->Transcription Assembly Assembly Transcription->Assembly Budding Budding & Maturation Assembly->Budding NewVirion New Infectious Virion Budding->NewVirion EntryInhibitors Entry/Fusion Inhibitors (e.g., Maraviroc, Enfuvirtide) EntryInhibitors->Attachment RTIs Reverse Transcriptase Inhibitors (e.g., Efavirenz) RTIs->RT INSTIs Integrase Inhibitors (e.g., Raltegravir) INSTIs->Integration CapsidInhibitors Capsid Inhibitors (e.g., GSK878) CapsidInhibitors->RT Early Stage CapsidInhibitors->Budding Late Stage PIs Protease Inhibitors (e.g., Lopinavir) PIs->Budding

Caption: HIV-1 replication cycle and the targets of different inhibitor classes.

Target_Engagement_Workflow cluster_in_vitro In Vitro / Biochemical cluster_cellular Cellular Assays cluster_validation Target Validation BiochemicalAssay Biochemical Assay (e.g., Enzyme inhibition) AntiviralAssay Antiviral Activity (EC50) BiochemicalAssay->AntiviralAssay Initial Hypothesis CytotoxicityAssay Cytotoxicity (CC50) AntiviralAssay->CytotoxicityAssay TimeOfAddition Time-of-Addition Assay CytotoxicityAssay->TimeOfAddition ResistanceMapping Resistance Mapping TimeOfAddition->ResistanceMapping MechanismOfAction Mechanism of Action Confirmed ResistanceMapping->MechanismOfAction

Caption: Experimental workflow for confirming target engagement.

Capsid_Inhibitor_MoA cluster_early Early Stage cluster_late Late Stage Uncoating Viral Core Uncoating NuclearImport Nuclear Import of Viral Complex GagProcessing Gag Polyprotein Processing CapsidAssembly Capsid Assembly GSK878 GSK878 (Capsid Inhibitor) GSK878->Uncoating Alters Stability GSK878->NuclearImport Blocks GSK878->CapsidAssembly Disrupts

References

Safety Operating Guide

Navigating the Safe Disposal of Novel HIV-1 Inhibitors: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling novel compounds such as "HIV-1 inhibitor-73" must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. As "this compound" does not correspond to a standardized chemical name with a specific Safety Data Sheet (SDS), this guide provides a comprehensive framework for the proper disposal of such a research compound, based on established laboratory safety principles. The following procedures are derived from general chemical and biological waste management guidelines and should be adapted to the specific known properties of the inhibitor.

Core Principles of Chemical Waste Management

The foundation of safe disposal lies in a clear understanding of the chemical's properties and the associated hazards. The overriding principle is that no experimental work should begin without a clear plan for the disposal of all waste generated.[1] This proactive approach ensures that all state and federal regulatory requirements are met and prevents unforeseen difficulties.[1]

A tiered approach to waste management is recommended, prioritizing pollution prevention and source reduction.[1] When disposal is necessary, a systematic approach encompassing characterization, segregation, containment, and labeling is crucial.

Step-by-Step Disposal Protocol for a Novel HIV-1 Inhibitor

This protocol outlines the essential steps for the safe disposal of a research-grade, small-molecule HIV-1 inhibitor, referred to here as "this compound."

1. Waste Characterization and Hazard Assessment:

Before disposal, a thorough hazard assessment of the waste containing the HIV-1 inhibitor is mandatory. Since a specific SDS for "this compound" is unavailable, consider the following:

  • Chemical Structure and Functional Groups: Analyze the molecule for potentially hazardous moieties (e.g., reactive groups, heavy metals).

  • Biological Activity: While the intended target is HIV-1, consider any potential off-target effects or cytotoxicity.

  • Solvents and Reagents: The waste will be a mixture. Identify all components and their concentrations.

  • Physical State: Determine if the waste is liquid or solid.

2. Segregation of Waste Streams:

Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.[2][3]

  • Halogenated vs. Non-Halogenated Solvents: Many laboratories collect these in separate waste streams as non-halogenated solvents may be suitable for fuel blending.[1]

  • Acidic and Basic Waste: Store acids and bases separately.[3] Never mix acids with cyanides or sulfides.[3]

  • Oxidizers and Reducers: Keep oxidizing agents separate from reducing agents and organic compounds.[3]

  • Solid vs. Liquid Waste: Dispose of solid and liquid waste in separate, appropriate containers.

3. Container Selection and Labeling:

The choice of container is vital for safe storage and transport of chemical waste.

  • Compatibility: Containers must be chemically compatible with the stored waste to prevent degradation or reaction.[2] For instance, hydrofluoric acid must be collected in plastic containers as it etches glass.[4]

  • Integrity: Use containers that are in good condition, free from leaks or damage, and have secure, leak-proof closures.[2][4]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of all contents (avoiding abbreviations), and the approximate percentage of each component. The accumulation start date must also be clearly marked.

4. Storage in a Satellite Accumulation Area (SAA):

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste.[3]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[2]

  • Volume Limits: Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[1]

  • Secondary Containment: The use of secondary containment, such as trays, is recommended to contain spills or leaks from primary containers.[1]

5. Disposal and Removal:

  • Prohibited Disposal: Hazardous chemical waste must never be disposed of down the drain or in the regular trash.[2]

  • Professional Removal: Arrangements should be made with the institution's Environmental Health and Safety (EHS) office for the regular collection and disposal of hazardous waste.[5] A hazardous waste professional should remove containers from the laboratory no later than six months after the accumulation start date.[4]

Summary of Disposal Procedures

Procedure Key Requirements Rationale
Waste Characterization Identify all chemical components, assess potential hazards (reactivity, toxicity), and determine the physical state.To ensure safe handling and select the correct disposal pathway.
Segregation Separate incompatible chemicals (e.g., acids from bases, oxidizers from organics) and different waste types (e.g., halogenated vs. non-halogenated solvents).[2][3]To prevent dangerous chemical reactions and facilitate proper disposal.
Containerization Use chemically compatible, leak-proof containers with secure closures.[2][4]To prevent spills, leaks, and exposure.
Labeling Clearly label containers with "Hazardous Waste," full chemical names, concentrations, and accumulation start date.To communicate hazards and ensure regulatory compliance.
Storage Store waste in a designated Satellite Accumulation Area (SAA) with secondary containment.[1][3]To ensure safe temporary storage and containment of potential spills.
Disposal Arrange for collection by the institution's Environmental Health and Safety (EHS) department.[5] Do not dispose of in sinks or regular trash.[2]For compliant and environmentally responsible disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing a novel HIV-1 inhibitor.

HIV_Inhibitor_Disposal_Workflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Storage & Labeling cluster_3 Final Disposal A Waste Generated (this compound + Solvents/Reagents) B Characterize Waste: - Chemical Composition - Physical State (Solid/Liquid) - Potential Hazards A->B C Select Appropriate Waste Container (Chemically Compatible, Leak-proof) B->C D Segregate Waste Streams: - Halogenated vs. Non-Halogenated - Acid vs. Base - Oxidizer vs. Reducer C->D E Label Container: - 'Hazardous Waste' - All Chemical Components & % - Accumulation Start Date D->E F Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Arrange for Pickup by Environmental Health & Safety (EHS) F->G H EHS Transports for Proper Disposal (e.g., Incineration, Treatment) G->H

References

Essential Safety and Disposal Plan for Handling HIV-1 Inhibitor-73

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling HIV-1 inhibitor-73. The following procedures are based on best practices for managing potent, biologically active small molecule compounds and should be implemented to ensure personnel safety and proper environmental containment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all procedures involving this compound to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various laboratory activities.

Activity Required Personal Protective Equipment Notes
Weighing and Aliquoting (Solid Form) - Disposable, solid-front gown with tight-fitting wrists- Double gloves (nitrile)- Safety glasses with side shields or goggles- N95 respirator or higherAll manipulations of powdered compound should occur within a certified chemical fume hood, ventilated balance enclosure, or glove box to minimize inhalation risk.[1][2]
Handling Solutions - Disposable, solid-front gown- Nitrile gloves- Safety glasses with side shieldsWork should be conducted in a chemical fume hood.[3]
Cell Culture and in vitro Assays - Lab coat- Nitrile gloves- Safety glassesProcedures that may generate aerosols should be performed in a Class II Biological Safety Cabinet (BSC).[4][5]
Waste Disposal - Disposable gown- Heavy-duty nitrile or rubber gloves- Safety glasses or face shieldAdditional PPE may be required based on the specific disposal procedure and potential for splashes.
Operational Plan: Handling and Experimental Protocols

Adherence to the following step-by-step procedures is essential for the safe handling of this compound.

2.1. Compound Receipt and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a designated, clearly labeled, and secure location, following the supplier's temperature recommendations (e.g., -20°C or -80°C).[6]

  • Maintain an accurate inventory of the compound.

2.2. Weighing and Solution Preparation (Solid Compound):

  • Preparation: Before handling the solid compound, ensure the designated containment system (e.g., chemical fume hood, ventilated enclosure) is functioning correctly.[1] Gather all necessary equipment, including spatulas, weigh boats, and pre-labeled, sealable containers.

  • Weighing: Don the appropriate PPE as specified in the table above. Carefully weigh the desired amount of this compound. Avoid creating dust. The open handling of potent powders is strongly discouraged.[7]

  • Solubilization: Add the solvent to the solid compound directly in the containment system. Ensure the container is securely capped before removing it from the hood.

  • Decontamination: Decontaminate all surfaces and equipment used in the weighing process with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory disinfectant.

2.3. Experimental Use (Solutions):

  • All manipulations of solutions containing this compound should be performed within a chemical fume hood or, if working with infectious materials like HIV, a Class II Biological Safety Cabinet.[4][5]

  • Use disposable plasticware whenever possible to minimize the need for cleaning contaminated equipment.

  • Avoid the use of sharps (needles, syringes) whenever possible. If their use is unavoidable, employ safety-engineered sharps and dispose of them immediately in a designated sharps container.[4][8] Never recap used needles.[4][8]

Disposal Plan

Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental release and accidental exposure.

3.1. Waste Segregation:

  • Solid Waste: Includes contaminated gloves, gowns, pipette tips, and vials. Place these items in a dedicated, clearly labeled, and sealed biohazard bag or container.[9]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless deemed compatible. Some reagents used in HIV-related testing, such as those containing guanidinium thiocyanate (GTC), are hazardous and should not be mixed with bleach.[10][11]

  • Sharps Waste: All contaminated sharps must be placed directly into a puncture-resistant sharps container labeled "Biohazard" and "Chemical Hazard."[8][9]

3.2. Disposal Procedure:

  • All waste streams must be disposed of as hazardous chemical waste.

  • Do not dispose of any waste containing this compound down the drain.[10]

  • Arrange for the collection and disposal of all waste through a licensed hazardous waste management company.[9] Ensure compliance with all local, state, and federal regulations.

Emergency Procedures

4.1. Spills:

  • Small Spills (in a fume hood):

    • Absorb the spill with an inert absorbent material.

    • Wipe the area with a suitable solvent, followed by a laboratory disinfectant.

    • Collect all cleanup materials in a sealed hazardous waste container.

  • Large Spills (or spills outside containment):

    • Evacuate the immediate area and alert others.

    • Prevent entry to the contaminated area.

    • Contact the institution's Environmental Health and Safety (EHS) department immediately.

4.2. Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Seek immediate medical attention after any exposure and report the incident to your supervisor and EHS.

Visual Workflow for Handling and Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

HIV_Inhibitor_Workflow cluster_prep Preparation & Weighing cluster_exp Experimentation cluster_disposal Waste Management & Disposal prep Don Full PPE (Gown, Double Gloves, Respirator, Goggles) weigh Weigh Solid Compound in Fume Hood / Enclosure prep->weigh solubilize Prepare Stock Solution in Containment weigh->solubilize exp_setup Perform Experiment in Fume Hood or BSC solubilize->exp_setup Transfer of Stock Solution observe Data Collection exp_setup->observe segregate Segregate Waste Streams exp_setup->segregate Generation of Waste solid_waste Solid Waste (Gloves, Tips, etc.) -> Labeled Bag segregate->solid_waste liquid_waste Liquid Waste -> Sealed Container segregate->liquid_waste sharps_waste Sharps Waste -> Puncture-Proof Container segregate->sharps_waste storage Store Waste in Designated Area solid_waste->storage liquid_waste->storage sharps_waste->storage disposal Dispose via Licensed Hazardous Waste Vendor storage->disposal

References

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